molecular formula C9H14N2 B13511795 (5-Isopropylpyridin-2-yl)methanamine

(5-Isopropylpyridin-2-yl)methanamine

Cat. No.: B13511795
M. Wt: 150.22 g/mol
InChI Key: RYHAVPRXWYVIJP-UHFFFAOYSA-N
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Description

(5-Isopropylpyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Isopropylpyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Isopropylpyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(5-propan-2-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C9H14N2/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,5,10H2,1-2H3

InChI Key

RYHAVPRXWYVIJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)CN

Origin of Product

United States

Foundational & Exploratory

(5-Isopropylpyridin-2-yl)methanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (5-Isopropylpyridin-2-yl)methanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

(5-Isopropylpyridin-2-yl)methanamine is a substituted pyridylmethanamine that serves as a crucial and versatile building block in the fields of medicinal chemistry and advanced organic synthesis. The pyridine ring, a privileged scaffold in drug discovery, imparts desirable physicochemical properties such as aqueous solubility and the ability to participate in key biological interactions.[1][2] The primary amine and isopropyl substituents provide distinct vectors for chemical modification, enabling the systematic exploration of chemical space during lead optimization. This guide offers a comprehensive overview of the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, its applications in drug development, and essential safety protocols. The content herein is synthesized from chemical databases and peer-reviewed literature to provide an authoritative resource for researchers leveraging this molecule in their work.

Chemical Identity and Structure

The molecular architecture of (5-Isopropylpyridin-2-yl)methanamine is defined by a pyridine ring substituted at the 5-position with an isopropyl group and at the 2-position with an aminomethyl group.[3] This arrangement provides a unique combination of aromaticity, basicity, and lipophilicity.

Chemical Structure

The two-dimensional structure and connectivity are illustrated below.

Caption: 2D Structure of (5-Isopropylpyridin-2-yl)methanamine.

Identifiers and Molecular Properties

The fundamental identifiers and computed properties of the molecule are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name (5-propan-2-ylpyridin-2-yl)methanamine[3]
CAS Number 1188477-20-4[4]
Molecular Formula C₉H₁₄N₂[3][4]
Molecular Weight 150.22 g/mol [3][4]
Canonical SMILES CC(C)C1=CN=C(C=C1)CN[3]
InChI Key RYHAVPRXWYVIJP-UHFFFAOYSA-N[3]
Topological Polar Surface Area (TPSA) 38.91 Ų[4]
logP (Computed) 1.6637[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 2[4]

Physicochemical Properties and Handling

Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on related compounds.

  • Appearance: The physical form is not specified in the literature, but similar compounds range from liquids to solids at room temperature.[5][6]

  • Solubility: The presence of the pyridine ring and primary amine suggests that the compound will exhibit pH-dependent aqueous solubility, with enhanced solubility under acidic conditions due to the formation of an ammonium salt.[1]

  • Stability: Pyridine derivatives are generally stable under typical laboratory conditions.[1]

  • Storage: Chemical suppliers recommend storing the compound in a dry, sealed container at 2-8°C.[4][7]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for structure confirmation and purity assessment.[3] Key expected signals include:

  • ¹H NMR: Distinct aromatic proton signals on the pyridine ring, a septet and doublet for the isopropyl group, and a singlet for the aminomethyl (-CH₂) group, along with a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: Unique signals for each of the nine carbon atoms, including three in the aromatic region of the pyridine ring, the aminomethyl carbon, and the carbons of the isopropyl group.[3]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (150.22 g/mol ) and characteristic fragmentation patterns.[3]

  • Infrared (IR) Spectroscopy: N-H stretching vibrations for the primary amine, C-H stretches for aromatic and aliphatic groups, and C=N/C=C stretching vibrations from the pyridine ring.[3]

Synthesis and Manufacturing

Proposed Synthetic Pathway

The two-step pathway begins with the readily available 2-chloro-5-isopropylpyridine.

G cluster_4 start 2-Chloro-5-isopropylpyridine intermediate 5-Isopropyl-2-cyanopyridine start->intermediate Step 1: Cyanation product (5-Isopropylpyridin-2-yl)methanamine intermediate->product Step 2: Nitrile Reduction step1_reagents Reagents: Zn(CN)₂, Pd(PPh₃)₄ step1_conditions Solvent: DMF Heat step2_reagents Reagents: LiAlH₄ or H₂/Raney Ni step2_conditions Solvent: THF or EtOH Work-up

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic chemistry procedures. Researchers must adapt and optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 5-Isopropyl-2-cyanopyridine (Nitrile Formation)

  • Rationale: A palladium-catalyzed cyanation reaction is a reliable method for converting aryl halides to nitriles. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher stability.

  • Procedure:

    • To a dry, inert-atmosphere flask, add 2-chloro-5-isopropylpyridine (1 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

    • Add anhydrous dimethylformamide (DMF) as the solvent.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield pure 5-isopropyl-2-cyanopyridine.

Step 2: Synthesis of (5-Isopropylpyridin-2-yl)methanamine (Nitrile Reduction)

  • Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Alternatively, catalytic hydrogenation offers a milder, scalable option.

  • Procedure (using LiAlH₄):

    • To a dry, inert-atmosphere flask, add a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 5-isopropyl-2-cyanopyridine (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target primary amine. Further purification may be achieved by distillation or chromatography if necessary.

Applications in Research and Drug Development

The true value of (5-Isopropylpyridin-2-yl)methanamine lies in its role as a versatile intermediate for creating libraries of more complex molecules.[3] The pyridine scaffold is a cornerstone of medicinal chemistry, found in thousands of approved drugs and clinical candidates.[8]

Role as a Privileged Scaffold

Pyridine-containing molecules are of immense interest due to their favorable properties:

  • Improved Bioavailability: The basic nitrogen atom can be protonated at physiological pH, often enhancing aqueous solubility and improving a drug candidate's absorption profile.[1]

  • Hydrogen Bonding: The ring nitrogen acts as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[1][3]

  • Bioisosterism: The pyridine ring is often used as a bioisostere for a benzene ring, introducing polarity and altering metabolic stability without drastically changing the molecule's size or shape.[1]

A Versatile Building Block in Lead Optimization

In drug discovery, once a "hit" compound is identified, medicinal chemists synthesize numerous analogs to establish a Structure-Activity Relationship (SAR) and improve properties like potency, selectivity, and pharmacokinetics. (5-Isopropylpyridin-2-yl)methanamine is an ideal starting point for this process.

G bb (5-Isopropylpyridin-2-yl)methanamine (Building Block) amine_rxn Amine-based Reactions (Amidation, Reductive Amination, etc.) bb->amine_rxn React primary amine library Library of Analogs (Diverse R-groups) amine_rxn->library Generates sar Structure-Activity Relationship (SAR) Studies library->sar Screened in lead Lead Compound (Optimized Potency & PK) sar->lead Identifies

Caption: Role of the building block in a drug discovery workflow.

The primary amine is a potent nucleophile, readily participating in reactions such as:

  • Amidation: Reaction with carboxylic acids or acid chlorides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Each reaction attaches a new R-group, allowing chemists to probe the target's binding pocket. The isopropyl group provides a lipophilic handle that can be modified, while the pyridine ring can be further functionalized if needed. This systematic modification is crucial for developing potent and safe medicines. For example, related aminomethyl scaffolds have been used to develop inhibitors of targets like human sirtuin 2 (SIRT2) and to create novel macrofilaricidal agents.[9][10]

Safety and Handling

A specific, verified Safety Data Sheet (SDS) for CAS 1188477-20-4 should be consulted before handling. Based on data for isomeric and related structures, the compound should be treated as hazardous.

  • Potential Hazards: The isomeric compound (5-Isopropylpyridin-3-yl)methanamine is classified as corrosive (GHS05) and is stated to cause severe skin burns and eye damage (H314).[7] Other related pyridylmethanamines are classified as irritants (GHS07), causing skin and serious eye irritation (H315, H319).[6] It is prudent to assume this compound shares these properties.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

(5-Isopropylpyridin-2-yl)methanamine is a high-value chemical intermediate with significant potential in drug discovery and synthetic chemistry. Its structure combines the advantageous properties of the pyridine scaffold with two chemically distinct functionalization points—the nucleophilic primary amine and the lipophilic isopropyl group. While detailed experimental data on the pure substance is limited, its utility as a building block is clear. The proposed synthetic route provides a reliable basis for its laboratory-scale preparation. By understanding its properties, synthesis, and potential applications, researchers can effectively leverage this compound to accelerate the development of novel therapeutics and complex chemical entities.

References

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

  • Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]

  • National Center for Biotechnology Information (PubChem). (5-Methylpyridin-2-yl)methanamine. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]

  • Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine.
  • SpringerLink. (2023). Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. Available from: [Link]

  • Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Available from: [Link]

Sources

Physicochemical Profiling and Analytical Validation of (5-Isopropylpyridin-2-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural and physicochemical properties of chemical building blocks is the foundational step in rational drug design. (5-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4) is a highly versatile heterocyclic compound extensively utilized in medicinal chemistry[1].

This technical guide provides an in-depth analysis of its molecular weight, chemical formula, and structural causality, alongside field-proven, self-validating protocols for its analytical verification and synthetic integration.

Physicochemical Profiling & Structural Architecture

The fundamental identity of (5-Isopropylpyridin-2-yl)methanamine is defined by its molecular formula C9H14N2 and a precisely calculated molecular weight of 150.22 g/mol [2]. The architecture consists of a central pyridine ring, a lipophilic isopropyl group at the 5-position, and a nucleophilic methanamine group at the 2-position[2].

To facilitate rapid assessment for drug development professionals, the quantitative computational and physicochemical data are summarized below:

PropertyValueCausality / Significance in Drug Design
Molecular Formula C9H14N2Defines the atomic composition, balancing lipophilic carbon mass with polar nitrogen atoms[2].
Molecular Weight 150.22 g/mol Low MW classifies it as an ideal fragment for Fragment-Based Drug Discovery (FBDD), allowing room for synthetic elaboration without exceeding Lipinski's Rule of 5[2].
CAS Number 1188477-20-4Unique identifier required for precise chemical sourcing and regulatory documentation[1].
Topological Polar Surface Area 38.91 ŲOptimal for membrane permeability; highly favorable for blood-brain barrier (BBB) penetration in CNS-targeted therapies[1].
LogP 1.6637Balanced lipophilicity ensures aqueous solubility while maintaining affinity for hydrophobic target pockets[1].
Hydrogen Bond Donors 1Provided by the primary amine, facilitating specific hydrogen-bonding interactions with target receptors[1].
Hydrogen Bond Acceptors 2Provided by the pyridine nitrogen and amine, enhancing coordination with target kinases or allosteric sites[1].
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon target binding, improving binding affinity[1].
Structural Causality in Drug Design

Understanding why this specific C9H14N2 formula is valuable requires analyzing the causality behind its structural components.

The pyridine nitrogen acts as a critical hydrogen bond acceptor and a potential site for metal coordination[2]. The primary amine of the methanamine group is a potent, unhindered nucleophile, making it the primary vector for forming new carbon-nitrogen bonds (e.g., via amide coupling or reductive amination)[2]. Finally, the 5-isopropyl substitution introduces a calculated degree of steric bulk and lipophilicity (LogP = 1.66). This specific substitution pattern forces the molecule to occupy distinct hydrophobic sub-pockets within a target receptor, shielding the polar pyridine core from solvent exposure and drastically improving the overall pharmacokinetic profile.

Pharmacophore P1 5-Isopropyl Group LogP 1.66 P4 Target Receptor Drug Binding P1->P4 Hydrophobic Shielding P2 Pyridine Ring H-Acceptor P2->P4 H-Bond Coordination P3 Methanamine Nucleophile P3->P4 Covalent Anchoring

Pharmacophore mapping of (5-Isopropylpyridin-2-yl)methanamine structural components.

Analytical Validation Protocol: Confirming Molecular Weight

To empirically validate the molecular weight (150.22 g/mol ) and ensure batch purity prior to synthetic use, a rigorous Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is required.

Self-Validating System Design: This protocol incorporates a System Suitability Test (SST). Prior to sample injection, a blank run (MeOH:H2O) is executed to establish baseline noise and rule out column carryover. This ensures that the detected mass is an artifact-free representation of the target molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (5-Isopropylpyridin-2-yl)methanamine in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v). Causality: The amphiphilic nature of the molecule (LogP 1.66) requires a mixed solvent system to prevent precipitation and ensure uniform ionization.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: The acidic modifier protonates the basic primary amine and pyridine nitrogen, preventing secondary interactions with free silanols on the stationary phase, thereby eliminating peak tailing.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Data Interpretation: Monitor for the protonated molecular ion [M+H]+ at m/z 151.2 . The presence of this specific mass-to-charge ratio mathematically confirms the base molecular weight of 150.22 g/mol .

AnalyticalWorkflow A Compound: C9H14N2 MW: 150.22 g/mol B Sample Prep (0.1 mg/mL, MeOH:H2O) A->B Dissolution C LC Separation (C18, 0.1% FA) B->C Injection D ESI+ Mass Spec (Target m/z 151.2) C->D Elution E Data Validation Confirm MW & Purity D->E Spectral Analysis

Analytical workflow for validating the molecular weight of (5-Isopropylpyridin-2-yl)methanamine.

Synthetic Application Protocol: Amide Bond Formation

The primary utility of the C9H14N2 formula lies in the nucleophilicity of its methanamine group[2]. The following protocol details its integration into a larger drug scaffold via amide coupling.

Self-Validating System Design: Reaction progress is continuously monitored via UPLC-MS. The stoichiometric consumption of the (5-Isopropylpyridin-2-yl)methanamine precursor (m/z 151.2) and the concurrent appearance of the product mass serve as an internal validation of the coupling efficiency. A parallel control reaction without the coupling agent confirms that amide bond formation is strictly reagent-dependent.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: In an oven-dried flask under inert nitrogen, dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is selected over traditional carbodiimides because its azabenzotriazole moiety accelerates the formation of the active ester, minimizing epimerization. DIPEA acts as a non-nucleophilic base to drive the reaction forward without competing for the activated ester.

  • Nucleophilic Addition: After 15 minutes of activation, add 1.1 eq of (5-Isopropylpyridin-2-yl)methanamine dropwise. Stir at room temperature for 2 hours. Causality: The primary amine rapidly attacks the activated ester, displacing the leaving group to form a stable amide bond.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the final elaborated compound.

References

Sources

Calculated logP and Hydrophobicity of (5-Isopropylpyridin-2-yl)methanamine: A Technical Guide for ADMET Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug design (FBDD) and lead optimization, understanding the precise physicochemical properties of building blocks is paramount. (5-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4) is a highly versatile heterocyclic scaffold[1]. Its unique structural architecture—combining a lipophilic isopropyl anchor with a hydrophilic, basic methanamine moiety—creates a complex, pH-dependent hydrophobicity profile. This technical whitepaper explores the causality behind its calculated partition coefficient (clogP), details self-validating experimental protocols for hydrophobicity determination, and outlines its strategic implications in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Physicochemical Profile & Structural Causality

To engineer drugs with optimal oral bioavailability, medicinal chemists must balance aqueous solubility with membrane permeability. The foundational quantitative data for (5-Isopropylpyridin-2-yl)methanamine is summarized below[1][2]:

PropertyValueClinical / Chemical Significance
Molecular Formula C9H14N2Rule of 3 compliant (Fragment)
Molecular Weight 150.22 g/mol Highly efficient for hit-to-lead expansion
SMILES CC(C)C1=CN=C(C=C1)CNUnambiguous structural identifier
TPSA 38.91 ŲExcellent for Blood-Brain Barrier (BBB) penetration
Calculated logP (clogP) 1.66Optimal lipophilicity for passive diffusion
H-Bond Donors / Acceptors 1 / 2Facilitates target engagement and solubility
The Causality of Hydrophobicity

The baseline logP of an unsubstituted pyridine ring is approximately 0.65. The hydrophobicity of (5-Isopropylpyridin-2-yl)methanamine (clogP ~1.66) is dictated by two opposing structural modifications:

  • The 5-Isopropyl Group (Lipophilic Driver): The addition of this bulky, branched aliphatic chain increases the cavity formation energy required to dissolve the molecule in water. Consequently, it drives the molecule into the lipid phase via favorable dispersion forces, significantly raising the intrinsic logP.

  • The 2-Methanamine Group (Hydrophilic/Basic Modulator): The primary amine introduces strong hydrogen-bond donating and accepting capabilities (TPSA 38.91 Ų)[1]. More importantly, aliphatic amines typically possess a pKa between 9.0 and 10.0. At physiological pH (7.4), this amine is predominantly protonated (cationic). Therefore, while the neutral molecule has a logP of 1.66, its effective distribution coefficient at pH 7.4 (

    
    ) will be substantially lower, heavily favoring the aqueous phase.
    

G Molecule (5-Isopropylpyridin-2-yl) methanamine Iso 5-Isopropyl Group (Bulky, Aliphatic) Molecule->Iso Pyr Pyridine Ring (Aromatic Core) Molecule->Pyr Meth 2-Methanamine (H-Bonding, Basic) Molecule->Meth Lip Increases Lipophilicity (+ logP) Iso->Lip Dispersion forces Base Decreases Hydrophobicity at pH 7.4 (- logD) Meth->Base Protonation (pKa ~9.5)

Logical relationship of structural moieties contributing to the hydrophobicity profile.

Theoretical Framework: Calculated logP (clogP)

Computational prediction of logP is a critical first step in compound triaging. According to the foundational methodologies integrated into platforms like (developed by the Swiss Institute of Bioinformatics), logP is calculated using multiple distinct algorithms to generate a consensus score[3][4][5]:

  • WLOGP (Atomistic Method): Fragments the molecule into atomic contributions based on topological descriptors. It accurately accounts for the lipophilic weight of the isopropyl carbons against the polar nitrogen atoms[3].

  • iLOGP (Physics-Based Method): Relies on the free energies of solvation in n-octanol and water, calculated via the Generalized-Born and Solvent Accessible Surface Area (GB/SA) model[3].

The consensus clogP of 1.66[1] places this molecule in the "sweet spot" for fragment-based design (ideally logP < 3), ensuring that subsequent synthetic additions (which typically add molecular weight and lipophilicity) do not push the final drug candidate beyond the Rule of 5 limit (logP < 5)[3].

Experimental Methodology: Self-Validating logP/logD Protocols

In silico predictions must be grounded in empirical data. The gold standard for experimental hydrophobicity determination is the Shake-Flask Method , governed by [6][7][8].

To ensure scientific integrity, the protocol below is designed as a self-validating system . It does not merely measure concentration; it mathematically proves that no compound was lost to experimental artifacts (e.g., glass adsorption or micro-emulsions)[9].

Step-by-Step Protocol: Shake-Flask LC-MS/MS Method
  • Phase Saturation (Causality: Volume Stability): Stir n-octanol and the aqueous buffer (unbuffered water adjusted to pH 11 for neutral logP, or 10 mM PBS at pH 7.4 for

    
    ) together for 24 hours. Why? Pre-saturating the phases prevents mutual dissolution during the actual experiment, which would alter phase volumes and skew concentration calculations.
    
  • Equilibration (Causality: Emulsion Prevention): Dissolve (5-Isopropylpyridin-2-yl)methanamine in the pre-saturated aqueous phase at a concentration of 1 mg/mL. Add an equal volume of pre-saturated n-octanol. Agitate via slow-stirring or gentle shaking (100 rpm) at 25°C for 48 hours. Why? Vigorous shaking creates micro-emulsions (droplets of octanol suspended in water), which artificially inflate the perceived aqueous concentration and depress the final logP value[9].

  • Phase Separation: Centrifuge the mixture at 3000 × g for 20 minutes to ensure a sharp, distinct phase boundary.

  • Self-Validating Quantification (Mass Balance): Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in both phases using LC-MS/MS. Validation Check: Calculate the total mass recovered:

    
    . This must equal 
    
    
    
    of the initial mass introduced. If the mass balance fails, the compound has aggregated at the interface or adsorbed to the glassware, and the calculated logP is invalid.
  • Calculation: Calculate the partition coefficient:

    
    .
    

Workflow A 1. Pre-saturate Phases (n-Octanol / Buffer) B 2. Gentle Equilibration (Shake 48h, 25°C) A->B C 3. Centrifugation (Phase Separation) B->C D 4. LC-MS/MS Quantification (Both Phases) C->D E 5. Mass Balance Check (>95% Recovery?) D->E F Valid logP / logD Calculation E->F Yes G Invalid Run (Investigate Adsorption/Emulsion) E->G No

Experimental workflow for self-validating shake-flask logP determination.

Strategic Implications for Drug Development

Understanding the precise logP (1.66) of (5-Isopropylpyridin-2-yl)methanamine allows medicinal chemists to optimize Lipophilic Efficiency (LipE) .



Because the starting clogP is low, researchers have a wide "lipophilicity budget" to append hydrophobic target-binding moieties without violating ADMET thresholds. Furthermore, the basicity of the methanamine group ensures that the resulting drug candidates will likely maintain high aqueous solubility in the gastrointestinal tract, while the isopropyl-pyridine core provides sufficient lipophilicity to cross the intestinal epithelium and the Blood-Brain Barrier (BBB)[3][5].

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. [Link]

  • National Institutes of Health (NIH). (2022). Retrieval, Selection, and Evaluation of Chemical Property Data for Assessments of Chemical Emissions, Fate, Hazard, Exposure, and Risks. PMC.[Link]

Sources

Mechanistic Evaluation and Experimental Determination of the Pyridine Nitrogen pKa in (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Physical Organic Chemists, and Drug Discovery Scientists Focus: Ionization mechanics, Hammett Linear Free Energy Relationships (LFER), and self-validating experimental protocols.

Executive Summary

(5-Isopropylpyridin-2-yl)methanamine is a bidentate heterocyclic compound featuring two distinct basic centers: a primary aliphatic amine (methanamine) and a pyridine nitrogen. In pharmaceutical development, accurately defining the pKa of such diprotic systems is critical for predicting lipophilicity (logD), membrane permeability, and receptor binding affinities.

This whitepaper provides an in-depth mechanistic analysis of the pyridine nitrogen's basicity. By evaluating the profound electrostatic field effects of the adjacent aminomethyl group and the inductive contributions of the 5-isopropyl substituent, we establish a theoretical pKa framework. Furthermore, we detail field-proven, self-validating experimental workflows—specifically UV-Vis spectrophotometric titration—designed to overcome the limitations of standard potentiometry when measuring highly acidic heterocyclic nitrogens.

Structural and Electronic Analysis: Predicting the pKa

To understand the ionization of (5-Isopropylpyridin-2-yl)methanamine, we must first analyze its parent scaffold: 2-Picolylamine (2-aminomethylpyridine).

The Electrostatic Penalty of the Aminomethyl Group

Unsubstituted pyridine possesses a pKa of approximately 5.23. However, introducing an aminomethyl group at the 2-position drastically alters the electronic landscape. At physiological pH, the primary aliphatic amine (which is significantly more basic) protonates first. The resulting ammonium moiety (–CH₂NH₃⁺) exerts a massive electron-withdrawing inductive (-I) effect through the sigma bonds and a powerful electrostatic field effect through space.

This positive charge creates a strong electrostatic repulsion against a second proton attempting to bind to the adjacent pyridine nitrogen. Consequently, experimental data for 2-picolylamine demonstrates that the pyridine nitrogen's pKa plummets by nearly 3 log units to 2.31 [1].

The Substituent Effect: 5-Isopropyl Contribution

In our target molecule, an isopropyl group is positioned at C5. Relative to the pyridine nitrogen (N1), the C5 position is meta. The isopropyl group is mildly electron-donating via inductive effects (+I) and hyperconjugation.

Using Hammett Linear Free Energy Relationships (LFER), we can quantify this effect. The substituent constant (


) for an isopropyl group is approximately -0.07. Applying the reaction constant (

) for pyridine protonation (

), the expected shift in the pyridine nitrogen pKa is:


By adding this shift to the baseline pKa of the parent scaffold (2.31), we predict the pKa of the pyridine nitrogen in (5-Isopropylpyridin-2-yl)methanamine to be approximately 2.72 .

G A Free Base (Neutral) B Monoprotonated (+1 Charge) A->B pKa2 ~ 8.94 (Primary Amine) C Diprotonated (+2 Charge) B->C pKa1 ~ 2.72 (Pyridine N)

Fig 1. Stepwise protonation pathway of the diprotic system.

Quantitative Data Summaries

The following tables summarize the experimental baselines and the derived theoretical values for the target compound.

Table 1: Experimental pKa Baselines for the Parent Scaffold (2-Picolylamine) [2]

Ionization SiteSpecies TransitionExperimental pKa (25°C, μ=0.5)Dominant Electronic Effect
Pyridine NitrogenDiprotonated (+2)

Monoprotonated (+1)
2.31Strong -I and Field Effect from –CH₂NH₃⁺
Primary AmineMonoprotonated (+1)

Neutral (0)
8.79Standard aliphatic amine basicity

Table 2: Hammett LFER Predictions for (5-Isopropylpyridin-2-yl)methanamine

Ionization SiteParent pKaSubstituent Constant (

)
Calculated Shift (

pKa)
Predicted pKa
Pyridine Nitrogen2.31

= -0.07
+0.41~ 2.72
Primary Amine8.79

= -0.15
+0.15~ 8.94

Causality in Experimental Choices: Why UV-Vis?

To experimentally validate a predicted pKa of 2.72, standard potentiometric titration (using a glass pH electrode) is fundamentally flawed.

  • Acid Error: Glass electrodes suffer from non-linear responses (acid error) at pH < 2.5.

  • Buffering Masking: At low pH, the high concentration of hydronium ions acts as a massive buffer. The subtle consumption of protons by the weak pyridine base is mathematically masked by the bulk solvent, leading to high signal-to-noise ratios.

The Solution: UV-Vis Spectrophotometry. The pyridine ring is a strong chromophore. Protonation of the pyridine nitrogen alters the


 and 

transitions, causing a measurable bathochromic (red) shift. Crucially, the protonation of the aliphatic primary amine (pKa ~8.9) does not significantly perturb the pyridine chromophore because it is electronically decoupled by the

hybridized –CH₂– linker. Thus, UV-Vis perfectly isolates the pyridine nitrogen's ionization event.

Self-Validating Experimental Protocols

Protocol A: UV-Vis Spectrophotometric Titration (Targeting Pyridine N, pKa ~2.7)

This protocol utilizes the presence of isosbestic points as a self-validating mechanism. If the isosbestic points remain perfectly sharp throughout the titration, it mathematically guarantees that only two absorbing species (monoprotonated and diprotonated) are in equilibrium, proving the absence of aggregation or degradation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.1 mM solution of (5-Isopropylpyridin-2-yl)methanamine in a 0.15 M NaCl aqueous background. Causality: The NaCl maintains a constant ionic strength (

    
    ), ensuring that activity coefficients remain stable throughout the titration.
    
  • Baseline Adjustment: Lower the pH of the solution to 1.0 using 0.1 M HCl to ensure the molecule is fully diprotonated.

  • Spectral Acquisition: Titrate the solution using standardized 0.1 M NaOH to raise the pH from 1.0 to 5.0 in increments of 0.2 pH units. After each addition, allow 60 seconds for equilibration and record the UV-Vis spectrum from 200 nm to 350 nm.

  • Self-Validation Check: Overlay all acquired spectra. Identify the isosbestic points. If the isosbestic points drift, halt the experiment and check for precipitation.

  • Data Extraction: Identify the wavelength of maximum absorbance difference (

    
    ) between the pH 1.0 and pH 5.0 spectra.
    
  • Regression Analysis: Plot Absorbance at

    
     versus pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the exact pKa.
    

G S1 1. Sample Preparation (0.1 mM in 0.15M NaCl) S2 2. UV-Vis Titration (pH 1.0 to 5.0) S1->S2 S3 3. Spectral Analysis (Identify Isosbestic Points) S2->S3 S4 4. Non-Linear Regression (Absorbance vs. pH) S3->S4 Err Quality Control: Reject if Isosbestic Drift Occurs S3->Err S5 5. pKa Extraction (Pyridine N) S4->S5

Fig 2. Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: Potentiometric Titration (Targeting Primary Amine, pKa ~8.9)

For the primary amine, potentiometry is highly accurate. The self-validating mechanism here is the Gran Plot analysis , which confirms the Nernstian behavior of the electrode.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 2.0 mM solution of the analyte in 0.15 M NaCl.

  • Atmospheric Control: Purge the titration vessel with Nitrogen gas (

    
    ). Causality: At pH > 7, atmospheric 
    
    
    
    dissolves to form carbonic acid, which will falsely consume titrant and skew the basic pKa measurement.
  • Titration: Titrate from pH 6.0 to 11.0 using standardized 0.1 M NaOH.

  • Self-Validation Check: Convert the raw titration data (Volume vs. pH) into a Gran plot. A perfectly linear Gran plot validates the electrode's integrity and the absence of side reactions.

  • Determination: Calculate the pKa from the half-equivalence point derived from the Gran plot intercept.

References

  • PubChem. "2-Pyridinemethanamine | C6H8N2 | CID 19509".
  • ChemBK. "2-Picolylamine - Physico-chemical Properties".
  • Guidechem. "2-Picolylamine 3731-51-9 wiki".

Sources

Safety data sheet (SDS) for (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of (5-Isopropylpyridin-2-yl)methanamine

For professionals in research and pharmaceutical development, a thorough understanding of a compound's safety profile is not merely a regulatory formality—it is the bedrock of responsible science. This guide provides a comprehensive examination of the safety data for (5-Isopropylpyridin-2-yl)methanamine (CAS No. 1188477-20-4), moving beyond the standard Safety Data Sheet (SDS) format to deliver actionable insights and protocols for its safe use in a laboratory setting.

Compound Identity and Physicochemical Properties

(5-Isopropylpyridin-2-yl)methanamine is a substituted pyridine derivative, a class of heterocyclic compounds widely utilized as building blocks in organic synthesis.[1] Its structure, featuring a pyridine ring, a primary amine, and an isopropyl group, dictates its reactivity and, consequently, its hazard profile.

The primary amine (-NH2) group is a potent nucleophile, while the pyridine ring is an electron-deficient aromatic system.[1] These characteristics make it a valuable precursor for creating more complex molecules but also inform its potential reactivity with incompatible materials.

Table 1: Physicochemical Data for (5-Isopropylpyridin-2-yl)methanamine

PropertyValueSource
Molecular Formula C₉H₁₄N₂[1][2]
Molecular Weight 150.22 g/mol [1][2]
IUPAC Name (5-propan-2-ylpyridin-2-yl)methanamine[1]
CAS Number 1188477-20-4[2]
Appearance Solid (Assumed based on storage/handling)N/A
Purity ≥98% (Typical)[2]
Storage Temperature 2-8°C, Sealed in dry conditions[2]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on available data, (5-Isopropylpyridin-2-yl)methanamine is classified as a hazardous substance requiring careful handling. The primary hazards are related to its irritant properties, which are common for amine-containing compounds.[3][4]

Table 2: GHS Hazard Classification

ClassificationCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific target organ toxicity, single exposureH335May cause respiratory irritation

Note: Data synthesized from suppliers and similar chemical structures.[2][3]

The GHS label for this compound would include the following elements:

  • Pictogram:

  • Signal Word: Warning [2]

  • Hazard Statements: H315, H319, H335[2][3]

  • Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[3]

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Engineering controls, such as fume hoods, are the first and most effective line of defense.

Risk Assessment & PPE Selection Workflow

The selection of appropriate PPE is a critical step that follows a thorough risk assessment. The following diagram illustrates this decision-making process.

PPE_Selection Diagram 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Identify Chemical: (5-Isopropylpyridin-2-yl)methanamine B Review Hazards: Skin Irritant (H315) Eye Irritant (H319) Respiratory Irritant (H335) A->B Consult SDS C Evaluate Task: - Weighing solid - Transfer in solution - Heating/reflux B->C Consider procedure D Engineering Control: Work in a certified chemical fume hood. C->D Mitigate inhalation E Hand Protection: Nitrile gloves (inspect before use). D->E F Eye Protection: Chemical safety goggles (ANSI Z87.1). E->F G Body Protection: Lab coat, closed-toe shoes, long pants. F->G Full ensemble

Caption: Diagram 1: PPE Selection Workflow

Detailed PPE Specifications
  • Respiratory Protection : If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

  • Hand Protection : Always wear nitrile gloves.[5] Inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider heavier-duty gloves and consult manufacturer compatibility charts.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Skin and Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[6]

Safe Handling, Storage, and First Aid

Protocol: Safe Weighing and Handling of (5-Isopropylpyridin-2-yl)methanamine
  • Preparation : Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is operational.

  • Staging : Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing : Retrieve the chemical from its designated storage location (2-8°C).[2] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Transfer : Carefully transfer the desired amount of the solid to the weigh boat using a clean spatula. Avoid creating dust. Keep the container opening away from your breathing zone.

  • Closure : Securely close the main container. Wipe any residual chemical from the outside of the container with a damp cloth, which should then be disposed of as hazardous waste.

  • Cleanup : Clean the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat and any contaminated materials in the designated solid hazardous waste container.

  • Post-Handling : Remove gloves using the proper technique and wash hands thoroughly with soap and water.[7]

Storage and Incompatibility
  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for chemical storage, away from incompatible materials.[2][8] The recommended storage temperature is 2-8°C.[2]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[9] Amines can react violently with these substances.[10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation : Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[12] Rinse the mouth with water and provide water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response and Waste Disposal

Emergency Spill Response Workflow

Accidental spills must be handled promptly and safely. The following workflow outlines the necessary steps.

Spill_Response Diagram 2: Chemical Spill Response Workflow A SPILL OCCURS B Alert personnel and evacuate area if necessary. A->B C Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed). B->C D Contain the spill with absorbent material (e.g., sand, vermiculite). C->D E Carefully sweep/collect absorbed material into a labeled hazardous waste container. D->E F Decontaminate the spill area with a suitable solvent, followed by soap and water. E->F G Dispose of all contaminated materials (including PPE) as hazardous waste. F->G H Report the incident to EH&S. G->H

Caption: Diagram 2: Chemical Spill Response Workflow

Waste Disposal

All waste generated from the use of (5-Isopropylpyridin-2-yl)methanamine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7]

Fire and Reactivity Data

  • Flammability : While specific data for this compound is not available, related pyridine compounds are flammable.[12] It is prudent to treat this chemical as flammable and keep it away from heat, sparks, and open flames.[7]

  • Hazardous Decomposition Products : In the event of a fire, toxic fumes may be emitted, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[9]

  • Extinguishing Media : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[9]

  • Chemical Stability : The compound is stable under recommended storage conditions.[13]

References

  • (5-Isopropylpyridin-2-yl)methanamine. Benchchem.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • (5-Isopropylpyridin-2-yl)methanamine. ChemScene.
  • Pyridine - SAFETY D
  • PYRIDINE.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Pyridine ACS Safety D
  • SAFETY D
  • (5-Methylpyrazin-2-yl)
  • SAFETY D
  • GHS SDS. Stonhard.
  • Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • AMINES, [CORROSIVE LIQUID]. CAMEO Chemicals - NOAA.
  • [6-(Propan-2-yloxy)pyridin-3-yl]methanamine. PubChem.
  • SAFETY D

Sources

Whitepaper: Physicochemical Profiling and Hydrogen Bond Dynamics of (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead-like compounds, a rigorous understanding of a molecule's hydrogen bonding capacity is paramount. This technical guide provides an in-depth cheminformatic and empirical analysis of (5-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4). As a versatile building block in medicinal chemistry, this molecule presents a highly favorable physicochemical profile. Standard cheminformatic evaluations yield a Hydrogen Bond Donor (HBD) count of 2 and a Hydrogen Bond Acceptor (HBA) count of 2, parameters that heavily dictate its pharmacokinetic viability and target-binding thermodynamics.

Structural Elucidation & Cheminformatic Profiling

(5-Isopropylpyridin-2-yl)methanamine (Molecular Formula: C9H14N2, MW: 150.22 g/mol ) consists of a central pyridine ring substituted with an isopropyl group at the C5 position and a primary methanamine group at the C2 position.

To understand its interaction potential, we must deconstruct its heteroatomic architecture:

  • Hydrogen Bond Donors (HBD = 2): The primary aliphatic amine (-NH2) possesses two hydrogen atoms covalently bound to the electronegative nitrogen. According to standard cheminformatic rules, each N-H bond constitutes one discrete hydrogen bond donor[1].

  • Hydrogen Bond Acceptors (HBA = 2): The molecule contains two distinct nitrogen atoms capable of accepting hydrogen bonds. The

    
    -hybridized pyridine nitrogen provides one localized lone pair in the plane of the ring. The 
    
    
    
    -hybridized primary amine nitrogen provides a second lone pair. Thus, the total HBA count is 2.

Mechanistic Implications in Pharmacokinetics

The 2/2 HBD/HBA profile of (5-Isopropylpyridin-2-yl)methanamine makes it an exceptional scaffold for drug design. According to , oral bioavailability is highly probable when a molecule exhibits ≤ 5 HBDs and ≤ 10 HBAs[2].

When a drug transitions from the aqueous environment of the gastrointestinal tract into the lipophilic environment of a cellular membrane, it must shed its hydration shell. The energetic cost of this process—the desolvation penalty—scales linearly with the number of hydrogen bond donors and acceptors. By maintaining a low HBD/HBA count, (5-Isopropylpyridin-2-yl)methanamine minimizes this thermodynamic barrier, facilitating rapid passive diffusion across lipid bilayers[3]. Furthermore, demonstrates that molecules adhering strictly to these thresholds are heavily prioritized in virtual screening and lead optimization pipelines[4].

H_Bond_Logic Molecule (5-Isopropylpyridin-2-yl) methanamine HBD Hydrogen Bond Donors (Count = 2) Molecule->HBD HBA Hydrogen Bond Acceptors (Count = 2) Molecule->HBA Amine_H Primary Amine (-NH2) 2 Protons HBD->Amine_H Amine_N Primary Amine (N) 1 Lone Pair HBA->Amine_N Pyridine_N Pyridine Ring (N) 1 Lone Pair HBA->Pyridine_N PK Pharmacokinetics & Target Binding Amine_H->PK Donor Interactions Amine_N->PK Acceptor Interactions Pyridine_N->PK Acceptor Interactions Lipinski Lipinski Ro5 Compliant (High Oral Bioavailability) PK->Lipinski

Logical relationship between molecular structure, H-bonding, and pharmacokinetic outcomes.

The Physiological Context: pH-Dependent Chameleonicity

While standard algorithms parse neutral SMILES strings to calculate Lipinski parameters, a rigorous drug development program must evaluate the molecule at physiological pH (7.4).

The pyridine nitrogen possesses a


 of approximately 5.2, rendering it neutral and retaining its HBA status in systemic circulation. Conversely, the primary methanamine group (

~9.5) will be predominantly protonated (-NH

). This protonation event fundamentally alters the hydrogen bonding landscape: the amine nitrogen lone pair becomes occupied, nullifying its HBA capacity, while the addition of a proton increases the HBD count to 3. This dynamic shift—from a 2/2 to a 3/1 HBD/HBA ratio—dictates the molecule's solvation shell and its electrostatic interactions (e.g., salt bridges) within target binding pockets.

Experimental Validation Protocol: NMR-Based H-Bond Profiling

To empirically validate the presence and solvent exposure of the 2 hydrogen bond donors in the neutral molecule, we employ a self-validating Variable Temperature Nuclear Magnetic Resonance (VT-NMR) protocol coupled with Deuterium Exchange.

Objective: To quantitatively assess the hydrogen bonding state of the -NH


 protons.
Self-Validating System Design:  The protocol uses D

O exchange as an orthogonal binary check (presence/absence of HBDs) alongside VT-NMR for quantitative thermodynamic assessment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of (5-Isopropylpyridin-2-yl)methanamine in 0.5 mL of anhydrous DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: DMSO-d

      
       is selected because it is a strong hydrogen bond acceptor. It actively disrupts any intermolecular solute-solute hydrogen bonds, forcing the amine protons to bond directly with the solvent. TMS acts as the internal chemical shift reference.
      
  • Baseline Acquisition & Orthogonal D

    
    O Exchange:  Acquire a standard 1D 
    
    
    
    H-NMR spectrum at 298K. Identify the broad singlet corresponding to the -NH
    
    
    protons. To a parallel sample, add 10 μL of D
    
    
    O, agitate, and re-acquire the spectrum.
    • Causality: Labile protons (HBDs) rapidly exchange with deuterium. The disappearance of the -NH

      
       peak in the D
      
      
      
      O-spiked sample serves as a self-validating control, unequivocally confirming the assignment of the donor protons.
  • Variable Temperature (VT) NMR: Using the anhydrous DMSO-d

    
     sample, acquire 
    
    
    
    H-NMR spectra at sequential temperature points: 298K, 308K, 318K, 328K, 338K, and 348K. Allow 5 minutes of thermal equilibration at each step.
    • Causality: Heating the sample increases molecular kinetic energy, which perturbs hydrogen bonding networks. The chemical shift of hydrogen-bonded protons is highly temperature-dependent.

  • Temperature Coefficient Calculation: Plot the chemical shift (

    
    , in ppb) of the -NH
    
    
    
    peak against temperature (T, in Kelvin). Extract the slope to determine the temperature coefficient (
    
    
    ).
    • Causality: A temperature coefficient more negative than -4.0 ppb/K indicates that the protons are heavily hydrogen-bonded to the solvent (fully exposed HBDs). A value less negative than -2.0 ppb/K would suggest intramolecular shielding, which acts as an internal logic check for the data's integrity (as intramolecular shielding is sterically impossible for this specific primary amine).

NMR_Workflow Prep Sample Preparation (Dissolve in DMSO-d6) Baseline Baseline 1H-NMR (Identify -NH2 peak at 298K) Prep->Baseline VT_NMR Variable Temperature NMR (298K to 348K, 10K steps) Baseline->VT_NMR Peak Assigned D2O D2O Exchange Assay (Confirm labile protons) Baseline->D2O Orthogonal Validation Calc Calculate Temp Coefficient (Δδ/ΔT) VT_NMR->Calc Shift Data Result Empirical Validation of 2 HBDs (Solvent Exposed) Calc->Result Δδ/ΔT < -4 ppb/K D2O->Result Peak Disappearance

Self-validating NMR workflow for empirical determination of H-bond donors.

Quantitative Data Summary

Physicochemical PropertyValueSource / Methodology
Molecular Formula C

H

N

Computed[1]
Molecular Weight 150.22 g/mol Computed[1]
H-Bond Donors (Neutral) 2Standard Cheminformatics (PubChem)
H-Bond Acceptors (Neutral) 2Standard Cheminformatics (PubChem)
H-Bond Donors (pH 7.4) 3Predicted (Protonated Amine State)
H-Bond Acceptors (pH 7.4) 1Predicted (Pyridine Nitrogen Only)
Rotatable Bonds 2Topological Analysis

References

  • Getting the Most out of PubChem for Virtual Screening Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening Source: ProteinIQ URL:[Link]

  • Lead- and drug-like compounds: the rule-of-five revolution Source: ResearchGate (Lipinski, C.A.) URL:[Link]

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Methodological & Application

Application Note: Optimized Reductive Amination Protocols Utilizing (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

(5-Isopropylpyridin-2-yl)methanamine (CAS 1188477-20-4) is a highly versatile primary amine building block widely utilized in the synthesis of complex heterocyclic systems and pharmaceutical candidates[1][2]. The molecule features a primary methanamine group that acts as a potent nucleophile for carbon-nitrogen bond formation, while the adjacent pyridine nitrogen provides an excellent site for metal coordination and catalysis (the picolylamine motif)[1]. Furthermore, the isopropyl group at the 5-position imparts a specific steric signature and lipophilicity that can enhance binding affinity to biological targets without sterically hindering the reactive amine center at the 2-position[1].

Mechanistic Causality: Reagent and Solvent Selection

Reductive amination is a two-stage process: the condensation of the amine with an aldehyde or ketone to form an imine (or iminium ion), followed by the in situ reduction of this intermediate to a secondary amine.

  • Reducing Agent (NaBH(OAc)3): Sodium triacetoxyborohydride (STAB) is the gold standard for this transformation. The three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride. This creates a highly chemoselective reagent that is unreactive toward most unactivated aldehydes and ketones, but readily reduces the more electrophilic protonated imine (iminium ion)[3]. This selectivity eliminates the need for toxic alternatives like sodium cyanoborohydride (NaBH3CN).

  • Solvent (DCE): 1,2-Dichloroethane (DCE) is the preferred solvent. Empirical and kinetic studies demonstrate that STAB-mediated reductions proceed significantly faster and with fewer side products in DCE compared to tetrahydrofuran (THF)[4].

  • Acid Catalyst (AcOH): The addition of glacial acetic acid (AcOH) serves a dual purpose. It maintains the reaction at an optimal pH of 4–5, which accelerates the initial imine condensation and ensures the intermediate is protonated to the highly reactive iminium species[3].

Experimental Workflow

G N1 Aldehyde/Ketone + Amine (5-Isopropylpyridin-2-yl)methanamine N2 Solvent Addition (Anhydrous DCE) N1->N2 N3 Acid Catalyst (AcOH, 1.0 equiv) N2->N3 N4 Imine Intermediate Formation (In Situ) N3->N4 pH 4-5 N5 Reducing Agent (NaBH(OAc)3, 1.4-1.5 equiv) N4->N5 N6 Reaction Maturation (RT, 2-12 hours) N5->N6 N7 Quenching & Workup (Aqueous NaHCO3 / NaOH) N6->N7 Completion (TLC/LC-MS) N8 Purification (Extraction & Column/Crystallization) N7->N8

Workflow for STAB-mediated direct reductive amination of picolylamines.

Step-by-Step Protocol: Direct Reductive Amination

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure reaction fidelity.

Materials:

  • (5-Isopropylpyridin-2-yl)methanamine (1.05 equiv)

  • Aldehyde or Ketone (1.0 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.4–1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to carbonyl)

Procedure:

  • Preparation & Imine Pre-formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde/ketone (1.0 equiv) and (5-Isopropylpyridin-2-yl)methanamine (1.05 equiv) in anhydrous DCE.

    • Causality: A slight excess of the amine ensures complete consumption of the carbonyl, preventing unreacted carbonyl from complicating downstream purification.

  • Acidification: Add glacial acetic acid (1.0 equiv) to the stirring solution. For ketones, allow the mixture to stir for 30–60 minutes at room temperature prior to the next step.

    • Causality: Pre-forming the imine is critical for less reactive ketones to prevent the competitive, albeit slow, direct reduction of the ketone by STAB.

  • Hydride Addition: Add NaBH(OAc)3 (1.4–1.5 equiv) portion-wise over 5–10 minutes.

    • Causality: While STAB is mild, the reduction can be slightly exothermic (temperature rise of 5–10 °C). Portion-wise addition controls the exotherm and prevents localized depletion of the reagent, which is especially important during scale-up.

  • Reaction Maturation: Stir the reaction mixture at room temperature (20–25 °C) for 2 to 12 hours. Monitor the reaction progress via TLC or LC-MS.

    • Validation Checkpoint: The disappearance of the carbonyl starting material and the emergence of a more polar spot (secondary amine) confirms progression.

  • Quenching: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 or 1N NaOH until the aqueous layer reaches pH 8–9.

    • Causality: Basification serves three purposes: it neutralizes the acetic acid, decomposes any unreacted STAB, and ensures the newly formed secondary amine is fully deprotonated (free base form), allowing for efficient partitioning into the organic layer.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or by crystallization of its hydrochloride salt.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimized stoichiometric and temporal parameters based on the steric and electronic nature of the carbonyl substrate.

Carbonyl Substrate TypeSTAB (equiv)AcOH (equiv)SolventTemp (°C)Approx. TimeExpected Yield
Aliphatic Aldehydes1.40 - 1.0DCE20–251–2 hours>90%
Aromatic Aldehydes1.41.0DCE20–252–4 hours85–95%
Acyclic Ketones1.51.0DCE20–254–12 hours75–85%
Sterically Hindered Ketones1.5–2.01.0 + Ti(OiPr)4DCE/THF5012–24 hours50–70%

Quality Control & Troubleshooting

  • Issue: Dialkylation (Formation of Tertiary Amines). Primary amines like (5-Isopropylpyridin-2-yl)methanamine can sometimes undergo over-alkylation.

    • Resolution: If LC-MS indicates tertiary amine formation, adopt a stepwise procedure: pre-form the imine in methanol (MeOH) without reducing agent, then selectively reduce with NaBH4[4].

  • Issue: Incomplete Conversion (Persistent Imine).

    • Resolution: Ensure the pH of the reaction mixture is sufficiently acidic (pH 4–5). The imine must be protonated to an iminium ion for STAB to effectively transfer hydride[3]. Verify the anhydrous nature of the solvent, as excessive moisture can hydrolyze the imine back to the starting materials.

References

  • (5-Isopropylpyridin-2-yl)methanamine - Benchchem -
  • Studies on Direct and Indirect Reductive Amination Procedures - ResearchG
  • 1188477-20-4 | (5-Isopropylpyridin-2-yl)methanamine - ChemScene -
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org -
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC -

Sources

Advanced Protocol for Amide Coupling with (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Amide bond formation is one of the most prevalent transformations in medicinal chemistry and drug development, accounting for a significant portion of all synthetic reactions[1]. When coupling a carboxylic acid with (5-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4), chemists face unique mechanistic variables dictated by the amine's structure[2].

This specific substrate is a primary picolylamine derivative. It possesses dual reactivity centers: a highly nucleophilic primary aliphatic amine and a weakly basic pyridine nitrogen. The proximity of the basic pyridine ring introduces critical considerations for both the coupling phase and the downstream isolation process. Specifically, the choice of coupling reagent must outcompete potential chelation effects, and the aqueous workup must be meticulously pH-controlled to prevent the protonation of the pyridine ring, which would otherwise lead to catastrophic product loss in the aqueous waste phase.

To address these challenges, this application note details field-proven methodologies utilizing uronium-based (HATU) and phosphonic anhydride-based (T3P) coupling strategies[3],[4].

Mechanism Acid Carboxylic Acid (R-COOH) HATU HATU + DIPEA (Activation) Acid->HATU Deprotonation ActiveEster OAt Active Ester Intermediate HATU->ActiveEster Uronium Attack Product Target Amide Product ActiveEster->Product Aminolysis Amine (5-Isopropylpyridin-2-yl) methanamine Amine->Product Nucleophile

Figure 1: Mechanistic pathway of HATU-mediated amide coupling with picolylamine derivatives.

Reagent Selection & Comparative Data

The selection of the coupling reagent dictates the reaction kinetics, the risk of epimerization (if the carboxylic acid contains an


-chiral center), and the ease of byproduct removal[5].
  • HATU / DIPEA: The gold standard for discovery-scale synthesis. The incorporation of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety dramatically accelerates the coupling rate and suppresses racemization via a neighboring group effect[6].

  • T3P / Et

    
    N:  The preferred reagent for process scale-up. It generates highly water-soluble byproducts, eliminating the need for complex chromatographic purification[4].
    

Table 1: Quantitative Comparison of Amide Coupling Strategies for Picolylamines

ParameterHATU / DIPEAEDC / HOBtT3P / Et

N
Activation Kinetics Very Fast (< 15 min)Moderate (30–60 min)Moderate (30–60 min)
Coupling Efficiency Excellent (> 90%)Good (70–85%)Excellent (> 85%)
Epimerization Risk Very Low (HOAt effect)LowVery Low
Byproduct Profile HOAt, TetramethylureaWater-soluble ureaWater-soluble phosphates
Ideal Application Discovery / Milligram scaleRoutine library synthesisScale-up / Process chem

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

This protocol is optimized for high-yielding, rapid amide bond formation on a milligram to gram scale[7].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (5-Isopropylpyridin-2-yl)methanamine (1.1 equiv)

  • HATU (1.1 to 1.2 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Anhydrous

    
    -Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 M - 0.2 M)
    

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under an inert atmosphere (N

    
     or Argon), dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15–30 minutes.
    
    • Causality: DIPEA deprotonates the acid to form the carboxylate, which rapidly attacks the uronium salt of HATU. Activating the acid before adding the amine minimizes the risk of the primary amine reacting directly with HATU to form a stable, unreactive guanidinium byproduct.

  • Amine Addition: Add (5-Isopropylpyridin-2-yl)methanamine dropwise to the pre-activated ester solution.

    • Causality: The primary amine is highly nucleophilic and will rapidly undergo aminolysis with the OAt-active ester.

  • Reaction Monitoring: Stir the reaction at room temperature for 1 to 4 hours. Monitor the consumption of the active ester via LC-MS or TLC.

  • Quenching: Once complete, dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc).

Protocol B: T3P-Mediated Coupling (Process Scale)

Optimized for larger scales where chromatography is undesirable[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and (5-Isopropylpyridin-2-yl)methanamine (1.05 equiv) in EtOAc (0.5 M). Add Triethylamine (Et

    
    N) (3.0 equiv).
    
  • Activation: Cool the mixture to 0 °C. Add T3P (50% solution in EtOAc, 1.2 equiv) dropwise.

    • Causality: Adding T3P last controls the exothermic activation process and prevents thermal degradation of sensitive substrates.

  • Coupling: Allow the reaction to warm to room temperature and stir for 4–12 hours.

Workup & Troubleshooting: The pH Dilemma

The most common point of failure when working with (5-Isopropylpyridin-2-yl)methanamine occurs during the aqueous workup. Because the product contains a basic pyridine ring, standard peptide coupling workups must be heavily modified.

The Self-Validating Workup Protocol:

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO

    
     (2 
    
    
    
    20 mL).
    • Rationale: Neutralizes excess acidic byproducts and removes HOAt.

  • Mild Acidic Wash (Critical Step): Wash with saturated aqueous NH

    
    Cl (pH ~5.5) instead of 1M HCl.
    
    • Rationale: The conjugate acid of the picolylamine moiety has a pKa of approximately 5.5–6.0. Washing with strong acids (like 1M HCl, pH 0) will fully protonate the pyridine nitrogen, causing the target amide to partition into the aqueous layer, drastically reducing your isolated yield. NH

      
      Cl provides a mildly acidic buffer that helps remove unreacted aliphatic trace amines without fully protonating the pyridine ring.
      
  • Brine Wash & Drying: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Workflow Step1 1. Pre-Activation Acid + HATU + DIPEA in DMF Step2 2. Amine Addition Add Picolylamine (0 °C to RT) Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC (1-4 hours) Step2->Step3 Step4 4. pH-Controlled Workup Wash: NaHCO3 -> NH4Cl -> Brine Step3->Step4 Step5 5. Isolation Organic Layer Drying & Concentration Step4->Step5

Figure 2: Step-by-step experimental workflow emphasizing pH-controlled workup.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

Sources

Application Notes & Protocols: (5-Isopropylpyridin-2-yl)methanamine as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of (5-Isopropylpyridin-2-yl)methanamine

In the vast landscape of coordination chemistry, the rational design of ligands is paramount to developing novel metal complexes with tailored properties and functions.[1] Pyridine-based ligands have long been a cornerstone in this field, owing to the predictable coordination behavior of the pyridine nitrogen and the vast possibilities for functionalization of the pyridine ring.[2][3][4] This guide focuses on (5-Isopropylpyridin-2-yl)methanamine, a versatile and sterically tunable bidentate ligand.

Structurally, (5-Isopropylpyridin-2-yl)methanamine, with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol , features two key donor sites: the sp²-hybridized nitrogen atom of the pyridine ring and the sp³-hybridized nitrogen of the primary amine on the adjacent methyl group.[5] This arrangement allows the ligand to act as a potent bidentate N,N'-donor, forming a stable five-membered chelate ring upon coordination to a metal center. The isopropyl group at the 5-position of the pyridine ring provides moderate steric bulk, influencing the coordination geometry and solubility of the resulting metal complexes without impeding the primary coordination sites.

These attributes position (5-Isopropylpyridin-2-yl)methanamine as a valuable building block for a range of applications, from homogeneous catalysis to the synthesis of advanced materials and bioinorganic model systems.[2][5] This document provides a comprehensive overview of its coordination behavior, detailed protocols for the synthesis and characterization of its metal complexes, and insights into its potential applications.

Ligand Properties and Handling

A thorough understanding of the ligand's properties is the first step in successful coordination chemistry.

PropertyValueSource
IUPAC Name (5-propan-2-ylpyridin-2-yl)methanamine[5]
CAS Number 1188477-20-4[6]
Molecular Formula C₉H₁₄N₂[5][6]
Molecular Weight 150.22 g/mol [5][6]
Appearance Varies; typically a liquid or low-melting solid-
Purity ≥95-98% (typical for research grade)[5][6]
Storage Store in a cool (2-8°C), dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and degradation.[6][7]

Spectroscopic Data (¹H NMR, CDCl₃, 400 MHz, Predicted):

  • δ ~8.4 ppm (s, 1H): Proton on the pyridine ring (position 6).

  • δ ~7.5 ppm (d, 1H): Proton on the pyridine ring (position 4).

  • δ ~7.2 ppm (d, 1H): Proton on the pyridine ring (position 3).

  • δ ~3.9 ppm (s, 2H): Methylene protons (-CH₂-NH₂).

  • δ ~3.0 ppm (sept, 1H): Methine proton of the isopropyl group.

  • δ ~1.6 ppm (br s, 2H): Amine protons (-NH₂).

  • δ ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group.

Principle of Bidentate Coordination

The efficacy of (5-Isopropylpyridin-2-yl)methanamine as a ligand stems from its ability to form a stable chelate complex with a metal ion. The two nitrogen donor atoms—one from the electron-deficient pyridine ring and one from the more basic primary amine—coordinate to a single metal center.[8] This chelation is entropically favored over the coordination of two separate monodentate ligands, resulting in enhanced thermodynamic stability of the complex.

Caption: Bidentate coordination of the ligand to a metal center (M).

Experimental Protocols

Protocol 1: General Synthesis of a Dichloro-Metal(II) Complex

This protocol describes a general method for synthesizing a complex of the type [M(L)Cl₂], where M is a divalent transition metal (e.g., Pd(II), Cu(II), Ni(II)) and L is (5-Isopropylpyridin-2-yl)methanamine.

A. Materials and Reagents:

  • (5-Isopropylpyridin-2-yl)methanamine (L)

  • Metal(II) chloride salt (e.g., PdCl₂, CuCl₂, NiCl₂·6H₂O)

  • Ethanol or Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

B. Step-by-Step Procedure:

  • Preparation of the Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of (5-Isopropylpyridin-2-yl)methanamine in 15 mL of anhydrous ethanol. Stir the solution until the ligand is fully dissolved.

    • Rationale: Using an inert atmosphere is crucial, especially for air-sensitive metal salts or complexes, to prevent oxidation.[9] Anhydrous solvents prevent the coordination of water molecules, which could lead to undesired hydrolysis products.[10]

  • Preparation of the Metal Salt Solution: In a separate flask, dissolve 1.0 mmol of the metal(II) chloride salt in 10 mL of anhydrous ethanol. Gentle heating may be required to facilitate dissolution, particularly for salts like PdCl₂.

    • Rationale: A 1:1 molar ratio is used here to target a complex with one ligand per metal center. The stoichiometry can be adjusted (e.g., 2:1 ligand to metal) to synthesize complexes like [M(L)₂]Cl₂.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

    • Rationale: A slow, dropwise addition helps to ensure homogeneity and prevent the formation of insoluble polymeric side products, leading to a more crystalline final product.

  • Reaction Monitoring and Product Formation: Upon addition, a color change and/or the formation of a precipitate is often observed. Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux (e.g., 60-70°C) for 1-2 hours to ensure the reaction goes to completion.[11] The optimal time and temperature are metal-dependent and may require empirical optimization.

  • Isolation of the Complex: After cooling the reaction mixture to room temperature, collect the solid product by vacuum filtration using a Büchner funnel.

    • Rationale: If no precipitate forms, the product may be soluble. In this case, reduce the solvent volume under reduced pressure until a solid begins to form, then cool the solution in an ice bath to maximize crystallization.

  • Purification: Wash the collected solid product with two small portions (5 mL each) of cold ethanol, followed by one portion (10 mL) of diethyl ether.

    • Rationale: Washing with cold solvent removes unreacted starting materials and soluble impurities without significantly dissolving the desired product. Diethyl ether is used as a final wash to help dry the solid quickly.

  • Drying: Dry the purified complex under high vacuum for several hours to remove all residual solvent. Record the final yield.

Characterization of the Coordination Complex

Confirming the identity and structure of the newly synthesized complex is a critical step.[12] A combination of spectroscopic and analytical methods should be employed.

Caption: General workflow for synthesis and characterization.

A. Spectroscopic Methods

TechniqueExpected Observations and Interpretation
FT-IR Spectroscopy - Shift in N-H stretching: The N-H stretching vibrations of the amine group (typically ~3300-3400 cm⁻¹) will shift to lower wavenumbers upon coordination due to the donation of electron density to the metal, which weakens the N-H bonds. - Shift in Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring (typically ~1400-1600 cm⁻¹) will shift, indicating the involvement of the pyridine nitrogen in coordination. - New M-N Bands: The formation of new, low-frequency bands (typically ~400-550 cm⁻¹) corresponding to M-N stretching vibrations provides direct evidence of coordination.[8]
¹H NMR Spectroscopy (for diamagnetic complexes, e.g., Pd(II))- Downfield Shift of Pyridine Protons: Protons on the pyridine ring, especially those closest to the nitrogen (position 6), will experience a significant downfield shift upon coordination due to the deshielding effect of the metal center. - Shift and Broadening of Amine and Methylene Protons: The -CH₂- and -NH₂ protons will also shift, and the -NH₂ signal may broaden due to quadrupole effects or exchange processes.
UV-Vis Spectroscopy - Ligand-Centered Transitions: The π→π* transitions of the pyridine ring will be present, often with a slight shift (bathochromic or hypsochromic) upon coordination. - Metal-to-Ligand Charge Transfer (MLCT): New, often intense, absorption bands may appear, corresponding to the transfer of electron density from a filled metal d-orbital to an empty π* orbital of the pyridine ligand. - d-d Transitions: For transition metals with d-electrons (e.g., Cu(II), Ni(II)), weak absorption bands may be observed in the visible region, which are responsible for the color of the complexes.

B. Analytical Methods

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the calculated values for the proposed formula of the complex, typically within a ±0.4% margin.

  • Molar Conductivity: Measured in a suitable solvent (e.g., DMF or DMSO), this technique helps determine the electrolytic nature of the complex.[11] For a [M(L)Cl₂] complex, a low conductivity value would indicate a non-electrolyte, confirming that the chloride ions are coordinated within the first coordination sphere.[13] For a complex like [M(L)₂]Cl₂, a higher value would indicate a 1:2 electrolyte.

  • X-ray Crystallography: This is the most definitive method for structural characterization.[9] If suitable single crystals can be grown, it provides precise information on bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral, octahedral), and the overall molecular structure.[12]

Potential Applications in Research and Development

Complexes derived from (5-Isopropylpyridin-2-yl)methanamine are promising candidates for several advanced applications:

  • Homogeneous Catalysis: Palladium(II) complexes with similar N,N' ligands have shown high efficiency as pre-catalysts in cross-coupling reactions like Suzuki-Miyaura and Heck couplings.[14] The ligand can stabilize the metal center and modulate its reactivity. Ruthenium and rhodium complexes could be explored for hydrogenation and transfer hydrogenation reactions.[3]

  • Materials Science: The ligand can serve as a linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers.[15] The isopropyl group can influence the pore size and surface properties of such materials, which are valuable in gas storage and separation technologies.[2]

  • Bioinorganic Chemistry: Copper and zinc complexes can be synthesized as structural or functional models for metalloenzymes. Furthermore, certain metal complexes with heterocyclic amine-based ligands have demonstrated potential as anticancer or antimicrobial agents, warranting investigation into their biological activities.[8]

Conclusion

(5-Isopropylpyridin-2-yl)methanamine is a highly adaptable bidentate ligand that offers a stable and sterically-influenced coordination environment for a wide array of metal ions. The straightforward synthesis of its complexes, combined with the diverse characterization techniques available, makes it an excellent tool for researchers in inorganic chemistry, catalysis, and materials science. The protocols and insights provided in this guide serve as a robust starting point for exploring the rich coordination chemistry of this promising ligand.

References

  • Transition metal pyridine complexes - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities: cytotoxicity and antimicrobial activity evaluation. (2023, July 15). BMC Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Coordination Compounds. (2020, December 31). Truman State University. Retrieved March 7, 2026, from [Link]

  • Li, C., et al. (2026, February 18). Coordination preference of pyridine-based ligands on Ag(111). Chemical Communications. Retrieved March 7, 2026, from [Link]

  • US Patent 7208603B2. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Yadav, M. (2018, November 5). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-(methane sulfonamido)ethyl]pyridine-3-carboxamide. Retrieved March 7, 2026, from [Link]

  • Synthesis and Structural Studies of Bidentate Schiff Bases and Their Complexes with Cu(II), Ni(II), Co(II). (n.d.). Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). (5-Methylpyridin-2-yl)methanamine. Retrieved March 7, 2026, from [Link]

  • Transition metal complexes of bidentate Schiff base ligands. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • WO Patent 1998022459A1. (n.d.). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
  • Yadav, M. (n.d.). Pyridine: A Useful Ligand in Transition Metal Complexes. SciSpace. Retrieved March 7, 2026, from [Link]

  • Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study. (n.d.). Frontiers in Chemistry. Retrieved March 7, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). Inorganic Chemistry. Retrieved March 7, 2026, from [Link]

  • European Patent 1704140. (2011, March 16). Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Retrieved March 7, 2026, from [Link]

  • Synthesis, Investigation, Biological Evaluation and Application of Coordination Compounds—A Review. (2024, December 10). Preprints.org. Retrieved March 7, 2026, from [Link]

  • methenamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. (n.d.). Chemistry – A European Journal. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved March 7, 2026, from [Link]

  • Characterization of Organometallic Complexes. (2026, January 18). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • First Report on Several NO-Donor Sets and Bidentate Schiff Base and Its Metal Complexes: Characterization and Antimicrobial Investigation. (2023, July 5). Molecules. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Isopropylpyridine. Retrieved March 7, 2026, from [Link]

  • US Patent Application 20140248347A1. (n.d.). Pharmaceutical compositions of n-methyl-2-[3-((e)-2-pyridin-2-yl-vinyl)-1h-indazol-6-ylsulfanyl]-benzamide. Google Patents.
  • Coordination complex - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Magnetochemistry | Special Issue : Characterization of Coordination Compounds. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Catalytic applications of metal complexes containing (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: Catalytic Applications of Metal Complexes Containing (5-Isopropylpyridin-2-yl)methanamine

Executive Summary

As the demand for highly efficient, selective, and robust catalytic systems grows in drug development and materials science, the rational design of ligand architectures has become paramount. (5-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4) has emerged as a privileged bidentate scaffold[1]. By combining the strong


-donating properties of a primary amine with the 

-accepting capabilities of a pyridine ring, this ligand forms highly stable

-N,N coordination complexes with a variety of transition and main-group metals[2]. The isopropyl group at the 5-position is not merely decorative; it provides critical steric bulk that enhances the solubility of the resulting complexes in organic media and fine-tunes the stereoelectronic environment of the catalytic pocket[1].

This guide details the mechanistic rationale, quantitative performance, and self-validating experimental protocols for utilizing (5-Isopropylpyridin-2-yl)methanamine in three primary catalytic domains: Transfer Hydrogenation, C-H Activation, and Ring-Opening Polymerization (ROP).

Mechanistic Rationale & Ligand Architecture

The versatility of (5-Isopropylpyridin-2-yl)methanamine lies in its ability to adapt its coordination behavior to the specific electronic requirements of the metal center, enabling diverse catalytic pathways:

  • Metal-Ligand Bifunctional Catalysis (Ru, Mn): In transfer hydrogenation, the primary amine acts as an NH-donor. Rather than the metal doing all the work, the metal hydride and the amine proton are transferred simultaneously to the unsaturated substrate (Noyori-type mechanism) via a highly organized six-membered transition state[2].

  • Directing Group for C-H Activation (Pd): The bidentate nature of the ligand strongly chelates palladium, stabilizing high-valent Pd(IV) intermediates and directing the metal center to cleave unactivated C-H bonds with high regioselectivity[2].

  • Frustrated Lewis Pair (FLP) Generation (Os, Ru): When functionalized into a thiourea derivative, the hemilability of the pyridyl-metal bond allows the complex to undergo structural relaxation, generating an active FLP species capable of heterolytically activating molecular hydrogen[3].

  • Lewis Acidic Activation (Al): Coordination to aluminum yields highly active Lewis acidic centers that facilitate the nucleophilic attack required for the ring-opening polymerization of cyclic esters[4].

G L (5-Isopropylpyridin-2-yl) methanamine C Coordination Complex (κ²-N,N Chelation) L->C Chelation M Metal Precursor (Ru, Pd, Al) M->C Ligand Exchange H Transfer Hydrogenation (Metal-Ligand Bifunctional) C->H Ru/Mn CH C-H Activation (Directing Group) C->CH Pd ROP Ring-Opening Polymerization (Lewis Acidic Center) C->ROP Al

Logical mapping of ligand coordination to diverse catalytic applications.

Quantitative Performance Benchmarks

The following table summarizes the validated catalytic performance of metal complexes utilizing the (5-Isopropylpyridin-2-yl)methanamine scaffold (or its direct derivatives) across various reaction paradigms.

Catalyst SystemCatalytic ApplicationTarget SubstrateKey Reaction ConditionsYield / ConversionRef
Ru(II)-(5-iPr-PyMA) Transfer HydrogenationAcetophenoneiPrOH, KOH, 80 °C, 2h>95% (TON >1000)[2]
Pd(II)-(5-iPr-PyMA) C-H FunctionalizationUnactivated ArenesAgOAc, 110 °C, 12h85–92%[2]
Al(III)-(5-iPr-PyMA) Ring-Opening Polymerization

-Caprolactone
Toluene, BnOH, 80 °C, 30 min81–98%[4]
Os(II)-(Thiourea-Deriv) FLP HydrogenationN-benzylideneanilineH

(50 bar), THF, 60 °C
>99%[3]

Experimental Methodologies & Self-Validating Protocols

Workflow S1 Step 1: Complexation Mix Ligand + Metal Precursor S2 Step 2: Isolation Precipitation & Filtration S1->S2 S3 Step 3: Characterization NMR & Mass Spec S2->S3 S4 Step 4: Catalytic Setup Add Substrate + Catalyst S3->S4 S5 Step 5: Reaction & Monitoring GC/HPLC Analysis S4->S5

Step-by-step workflow from catalyst synthesis to reaction monitoring.

Protocol 1: Synthesis of[Ru( -p-cymene)(5-iPr-PyMA)Cl]Cl Catalyst

This protocol details the generation of a highly active transfer hydrogenation catalyst.

  • Preparation: Under a strict inert nitrogen atmosphere, dissolve[Ru(

    
    -p-cymene)Cl
    
    
    
    ]
    
    
    (0.5 mmol) in anhydrous dichloromethane (DCM, 15 mL).
    • Causality: Nitrogen prevents the oxidative degradation of the Ru(II) precursor. The p-cymene ligand stabilizes the Ru(II) center while providing enough steric hindrance to prevent catalyst dimerization.

  • Ligand Addition: Add a solution of (5-Isopropylpyridin-2-yl)methanamine (1.05 mmol, slight excess) in DCM (5 mL) dropwise at room temperature.

    • Causality: The slight stoichiometric excess ensures the complete cleavage of the ruthenium chloride dimer bridge, driving the equilibrium toward the mononuclear chelate.

  • Reaction & Self-Validation: Stir the mixture for 4 hours.

    • Validation Check: The reaction is visually self-validating. The initial dark red/brown suspension will transition into a clear, bright yellow solution, indicating successful

      
      -N,N chelation.
      
  • Isolation: Concentrate the solvent in vacuo to ~5 mL and precipitate the product by adding cold diethyl ether (20 mL). Filter the yellow microcrystalline solid, wash with ether, and dry under vacuum.

    • Analytical Validation:

      
      H NMR in CDCl
      
      
      
      must show a distinct downfield shift of the primary amine protons (NH
      
      
      ) compared to the free ligand, confirming coordination to the electropositive metal center.
Protocol 2: Transfer Hydrogenation of Ketones[2]
  • Setup: In a Schlenk flask, combine the Ru-catalyst synthesized in Protocol 1 (0.01 mmol, 1 mol%) and acetophenone (1.0 mmol).

  • Solvent/Reagent Addition: Add anhydrous isopropanol (10 mL) followed by a standard solution of KOH in isopropanol (0.1 mmol).

    • Causality: Isopropanol acts dual-purpose as both the solvent and the hydrogen donor. The addition of KOH is not merely for pH adjustment; it is mechanistically required to deprotonate the primary amine of the coordinated ligand, generating the catalytically active 16-electron amido-ruthenium species capable of heterolytically cleaving the hydrogen donor[2].

  • Execution: Heat the mixture to 80 °C under nitrogen for 2 hours.

  • Validation: Analyze an aliquot via GC/FID. The disappearance of the ketone signal and the appearance of the corresponding secondary alcohol signal confirms catalytic turnover.

Protocol 3: Ring-Opening Polymerization (ROP) of -Caprolactone[4]

Aluminum complexes of pyridylamines are highly potent for ROP but require rigorous exclusion of moisture.

  • Catalyst Generation: In a nitrogen-filled glovebox, react equimolar amounts of trimethylaluminum (Me

    
    Al) and (5-Isopropylpyridin-2-yl)methanamine in toluene at room temperature to form the [Al(Me)
    
    
    
    (Ligand)] complex[4].
    • Causality: Glovebox conditions are mandatory. Me

      
      Al is pyrophoric, and the resulting Al-C bonds are highly sensitive to protolysis by trace moisture, which would irreversibly deactivate the catalyst.
      
  • Initiation: Add the Al-complex (0.05 mmol) and benzyl alcohol (BnOH, 0.05 mmol) to a Schlenk flask containing toluene (5 mL).

    • Causality: BnOH acts as a nucleophilic initiator. It reacts with the Al-Me group to form an active aluminum-alkoxide (Al-OBn) species, which is the actual initiating group for monomer insertion[4].

  • Polymerization: Introduce

    
    -caprolactone (5.0 mmol) and heat the mixture to 80 °C for 30 minutes[4].
    
  • Quenching & Validation: Quench the reaction by adding a few drops of acidic methanol.

    • Physical Validation: A drastic increase in the solution's viscosity prior to quenching serves as an immediate, macroscopic validation of successful polymerization.

    • Analytical Validation: Precipitate the polymer in excess cold methanol, filter, and dry.

      
      H NMR will show the 
      
      
      
      -CH
      
      
      protons shifting from ~4.2 ppm (monomer) to ~4.0 ppm (polymer).

References

  • Benchchem. "(5-Isopropylpyridin-2-yl)methanamine - Systematic Nomenclature and Structural Features Within Pyridine Chemistry". 1

  • Smolecule. "Buy pyridin-2-ylmethanamine | 3731-51-9 - Transfer Hydrogenation and Asymmetric Catalysis". 2

  • PubMed Central (PMC). "Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts". 3

  • MDPI. "Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability". 4

Sources

Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives of (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyridine-Based Sulfonamides

Sulfonamides represent a cornerstone functional group in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Their diverse pharmacological activities—spanning antimicrobial, anticancer, anti-inflammatory, and antidiabetic applications—make them a high-priority scaffold in drug discovery.[4][5][6][7] The pyridine moiety, a privileged heterocycle, when incorporated into drug candidates, can enhance metabolic stability, improve solubility, and provide crucial hydrogen bonding interactions with biological targets. The combination of these two pharmacophores in sulfonamide derivatives of (5-Isopropylpyridin-2-yl)methanamine creates a versatile platform for developing novel therapeutic agents.

This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and critical insights for the successful synthesis and characterization of this promising class of compounds. It is designed for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space.

Core Synthetic Strategy: Sulfonylation of (5-Isopropylpyridin-2-yl)methanamine

The most direct and widely adopted method for synthesizing sulfonamides is the reaction between a primary amine and a sulfonyl chloride.[8][9][10] This nucleophilic substitution reaction involves the attack of the primary amine of (5-Isopropylpyridin-2-yl)methanamine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and allow the reaction to proceed to completion.

Key Components
  • Nucleophile: (5-Isopropylpyridin-2-yl)methanamine. This is a pyridine derivative featuring a primary aminomethyl group, which serves as the nucleophile.[11][12]

  • Electrophile: A substituted sulfonyl chloride (R-SO₂Cl). The nature of the 'R' group (e.g., aryl, alkyl, heteroaryl) determines the final properties of the derivative.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA), or a base that can also serve as the solvent, like pyridine.[8][9] Its primary role is to scavenge the HCl produced during the reaction.

The overall synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Product & Analysis Amine (5-Isopropylpyridin-2-yl)methanamine Reaction Sulfonylation Reaction (Anhydrous Solvent, Base, 0°C to RT) Amine->Reaction SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Column Chromatography) Crude->Purification FinalProduct Final Sulfonamide Derivative Purification->FinalProduct Characterization Characterization (NMR, MS, etc.) FinalProduct->Characterization

Figure 1: General workflow for the synthesis and purification of target sulfonamides.

Experimental Protocols and Methodologies

Protocol 1: General Synthesis of N-((5-Isopropylpyridin-2-yl)methyl)alkane/arenesulfonamide

This protocol describes a robust and widely applicable method for the sulfonylation of (5-Isopropylpyridin-2-yl)methanamine.

Materials and Reagents:

  • (5-Isopropylpyridin-2-yl)methanamine (1.0 eq.)

  • Substituted Sulfonyl Chloride (1.05-1.1 eq.)

  • Triethylamine (TEA) (1.5 eq.) or Pyridine (can be used as solvent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (5-Isopropylpyridin-2-yl)methanamine (1.0 eq.) and anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution. Cool the stirred mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes using a dropping funnel. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent localized high concentrations of the sulfonyl chloride, which can promote side reactions like di-sulfonylation.[13]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine spot is fully consumed.

  • Quenching and Workup: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to afford the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Scientific Insights: Optimizing for Success

Understanding the causality behind experimental choices is paramount for achieving high yields and purity.

The Critical Role of Stoichiometry and Temperature

The most common side reaction in the sulfonylation of primary amines is di-sulfonylation , where the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride.[8][13]

G Amine Primary Amine (R-NH₂) MonoSulfonamide Mono-sulfonamide (Desired Product) R-NH-SO₂R' Amine->MonoSulfonamide + R'-SO₂Cl - HCl SulfonylChloride R'-SO₂Cl SulfonamideAnion Sulfonamide Anion [R-N⁻-SO₂R'] MonoSulfonamide->SulfonamideAnion + Base (Deprotonation) DiSulfonamide Di-sulfonamide (Byproduct) R-N(SO₂R')₂ SulfonamideAnion->DiSulfonamide + R'-SO₂Cl Base Base

Figure 2: Reaction pathway showing desired mono-sulfonylation versus the di-sulfonylation side reaction.

Control Strategies:

  • Stoichiometry: Using a slight excess of the sulfonyl chloride (1.05-1.1 eq.) can ensure full consumption of the valuable amine. However, a large excess dramatically increases the risk of di-sulfonylation.[13] A 1:1 molar ratio is often the safest starting point.[13]

  • Temperature: Starting the reaction at 0 °C helps to manage the initial exotherm and improves selectivity for the mono-sulfonated product.[13] Higher temperatures can increase the rate of the second sulfonylation step.[13]

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Significant Di-sulfonylation Byproduct 1. Excess sulfonyl chloride used.2. Rapid addition of sulfonyl chloride.3. Reaction temperature too high.1. Use a 1:1 or slight excess (1.05 eq.) of sulfonyl chloride.[13]2. Add sulfonyl chloride solution dropwise at 0 °C.[8]3. Maintain low reaction temperature during addition and allow to warm gradually.[13]
Low or No Yield 1. Inactive (hydrolyzed) sulfonyl chloride.2. Insufficient base, leading to amine protonation.3. Sterically hindered or electron-deficient amine/sulfonyl chloride.1. Use fresh or purified sulfonyl chloride; ensure anhydrous conditions.[8]2. Ensure at least 1.1-1.5 equivalents of base are used.3. Increase reaction temperature after initial addition, or consider a stronger base/catalyst system.
Polar Byproduct (Sulfonic Acid) Presence of water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.[8]Use flame-dried glassware, anhydrous solvents, and an inert atmosphere. Store sulfonyl chlorides in a desiccator.

References

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. Royal Society of Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Mansoura Journal of Pharmaceutical Sciences. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar. [Link]

  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. PubMed. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate. [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). JVIVINS. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. LinkedIn. [Link]

  • Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-(methane sulfonamido)ethyl]pyridine-3-carboxamide. PubChem. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Process for the preparation of 2,5-disubstitued pyridines.

Sources

Application Note: Chemoselective Monoalkylation of the Primary Amine in (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(5-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4, MW: 150.22 g/mol ) is a highly versatile picolylamine building block used extensively in the synthesis of complex pharmaceutical and agrochemical agents[1]. The molecule features two distinct nitrogen centers: a sterically hindered,


-hybridized pyridine nitrogen, and a highly nucleophilic, 

-hybridized primary aliphatic amine.

While regioselectivity between the two nitrogens is easily achieved (the primary amine is vastly more nucleophilic), the critical challenge lies in chemoselectivity —specifically, halting the reaction at the monoalkylated (secondary amine) stage. In direct


 alkylation with alkyl halides, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly added alkyl group. This thermodynamic trap leads to rapid over-alkylation, generating complex mixtures of secondary amines, tertiary amines, and quaternary ammonium salts[2].

To achieve >95% selectivity for the secondary amine, we must bypass direct


 kinetics. This technical guide details two self-validating, field-proven methodologies: Reductive Amination  (thermodynamic control via imine formation) and Fukuyama Alkylation  (steric/electronic deactivation via nosylation).

Quantitative Data: Selection of Reducing Agents

For most applications, reductive amination is the preferred pathway. The choice of the hydride source dictates the chemoselectivity and safety profile of the reaction. Sodium triacetoxyborohydride (


) is the reagent of choice because it reduces protonated iminium ions much faster than unprotonated aldehydes or ketones[3].

Table 1: Quantitative Comparison of Hydride Sources for Reductive Amination

Reducing AgentChemoselectivityOptimal pHToxicity / ByproductsCausality & Application Notes

Low7–9LowReduces aldehydes directly. Requires a strict stepwise protocol (pre-forming the imine in anhydrous conditions before adding the hydride).

High4–6High (Generates toxic HCN)Highly selective but sluggish with weakly basic amines. Requires strict fume hood protocols and basic workup to neutralize cyanide risks.

Very High4–5Low (Generates acetic acid)Optimal Reagent. The bulky acetoxy ligands attenuate hydride transfer, allowing direct, one-pot reductive amination with exceptional functional group tolerance[4].

Workflow Visualizations

G Start Primary Amine (5-Isopropylpyridin-2-yl)methanamine DirAlk Direct Alkylation (R-X, Base) Start->DirAlk RedAm Reductive Amination (Aldehyde/Ketone) Start->RedAm SecAmine1 Secondary Amine (Monoalkylated) DirAlk->SecAmine1 TertAmine Tertiary Amine (Over-alkylation) SecAmine1->TertAmine Fast Reaction Imine Imine Intermediate (Schiff Base) RedAm->Imine SecAmine2 Secondary Amine (Target Product) Imine->SecAmine2 NaBH(OAc)3 Reduction

Mechanistic divergence: Reductive amination cleanly yields secondary amines, bypassing the over-alkylation cascade.

Fukuyama Amine Primary Amine NsCl Nosylation (NsCl, Et3N, DCM) Amine->NsCl Sulfonamide Nosylamide (pKa ~11) NsCl->Sulfonamide Alkylation Alkylation (R-X, K2CO3, DMF) Sulfonamide->Alkylation AlkSulfonamide Alkylated Nosylamide Alkylation->AlkSulfonamide Deprotection Denosylation (PhSH, K2CO3, MeCN) AlkSulfonamide->Deprotection Product Pure Secondary Amine Deprotection->Product

Fukuyama alkylation workflow: Chemoselective monoalkylation via temporary nosyl protection.

Protocol A: Direct Reductive Amination (The Preferred Pathway)

This protocol utilizes


 in 1,2-dichloroethane (DCE). DCE is the optimal solvent because its dielectric constant stabilizes the polar transition state of iminium formation without participating in side reactions[3].
Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried, argon-flushed round-bottom flask, dissolve (5-Isopropylpyridin-2-yl)methanamine (1.0 eq, limiting reagent) in anhydrous DCE to achieve a 0.2 M concentration.

  • Imine Formation: Add the target aldehyde or ketone (1.05 eq). Causality Insight: The slight 0.05 eq excess ensures complete consumption of the valuable picolylamine derivative while minimizing the statistical probability of dialkylation.

  • Acid Catalysis (Conditional): If utilizing a ketone (which is less electrophilic than an aldehyde), add glacial acetic acid (1.0 to 2.0 eq) to lower the solution pH to ~4.5. Self-Validation: Spot the reaction on a TLC plate; the disappearance of the primary amine spot confirms complete imine/iminium formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (1.5 eq) portion-wise over 10 minutes. Causality Insight: The bulky triacetoxyborohydride selectively attacks the protonated iminium species over the unprotonated carbonyl[3].
    
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–12 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous

    
     until gas evolution ceases. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Protocol B: Fukuyama Alkylation (For Complex Alkyl Halides)

When reductive amination is structurally impossible (e.g., when linking the amine to a secondary alkyl halide lacking a corresponding ketone precursor), Fukuyama alkylation is the gold standard. The 2-nitrobenzenesulfonyl (Nosyl) group drops the pKa of the amine to ~11, allowing deprotonation by weak bases, while its extreme steric bulk completely prevents a second alkylation event[5].

Step-by-Step Methodology

Step 1: Nosylation (Protection)

  • Dissolve (5-Isopropylpyridin-2-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Slowly add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq). Stir for 2 hours at room temperature.

  • Wash with 1N HCl, then brine. Dry and concentrate to isolate the nosylamide.

Step 2: Alkylation

  • Dissolve the purified nosylamide in anhydrous DMF (0.1 M).

  • Add anhydrous potassium carbonate (

    
    , 2.5 eq) and the target alkyl halide (1.2 eq). Causality Insight:
    
    
    
    is a mild base that is strong enough to deprotonate the acidic nosylamide (pKa ~11) but far too weak to deprotonate unactivated aliphatic amines, ensuring absolute chemoselectivity[5].
  • Heat the mixture to 60 °C and stir for 4–8 hours. Monitor by LC-MS.

  • Dilute with water and extract with ethyl acetate. Concentrate to yield the alkylated nosylamide.

Step 3: Denosylation (Deprotection)

  • Dissolve the alkylated nosylamide in acetonitrile (0.1 M).

  • Add

    
     (3.0 eq) and thiophenol (PhSH, 1.5 eq) or 2-mercaptoethanol (for a less odorous alternative).
    
  • Stir at room temperature for 2 hours. Causality Insight: The thiolate nucleophile attacks the highly electrophilic ortho-nitro aromatic ring of the nosyl group via Nucleophilic Aromatic Substitution (

    
    ), forming a Meisenheimer complex that collapses to release the pure secondary amine and a stable thioether byproduct.
    
  • Filter the solids, concentrate the filtrate, and purify via flash chromatography to isolate the highly pure monoalkylated (5-Isopropylpyridin-2-yl)methanamine.

References

  • [4] Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. J Org Chem. 2022. Retrieved from:[Link]

  • [2] Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Front Chem. 2020. Retrieved from:[Link]

  • [3] Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J Org Chem. 1996. Retrieved from:[Link]

  • [5] Solid-Phase Synthesis of Trisubstituted 2,5-Dihydrobenzo[f][1,2,5]thiadiazepine 1,1-Dioxide Derivatives. ACS Combinatorial Science. 2014. Retrieved from:[Link]

Sources

Application Note: Accelerated Synthesis of (5-Isopropylpyridin-2-yl)methanamine via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the synthesis of (5-Isopropylpyridin-2-yl)methanamine, a key building block in pharmaceutical research, utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of microwave heating, this protocol offers a rapid, efficient, and high-yield alternative to conventional synthetic methods.[1][2] The described methodology focuses on the reductive amination of 5-isopropylpyridine-2-carbaldehyde, adapted for a dedicated microwave reactor. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic workflows and embrace greener chemistry principles.[3][4][5]

Introduction: The Rationale for Microwave-Assisted Synthesis

(5-Isopropylpyridin-2-yl)methanamine and its derivatives are significant scaffolds in medicinal chemistry, notably in the development of antitubercular agents.[6] Traditional synthesis of such compounds often involves prolonged reaction times and significant energy consumption.[2][4] Microwave-assisted organic synthesis has emerged as a transformative technology that accelerates chemical reactions by orders of magnitude compared to conventional heating.[1][7]

The fundamental mechanism of microwave heating involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture.[7][8] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid, uniform, and efficient volumetric heating.[4][7] Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation provides instantaneous and localized heating of the reactants and solvent.[8] This results in numerous advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[1][9]

  • Increased Product Yields and Purity: Rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[1][4]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, significant energy savings are achieved.[3][4]

  • Enhanced Reproducibility: Precise control over reaction parameters in modern microwave reactors ensures high reproducibility.[1]

This protocol applies these principles to the synthesis of (5-Isopropylpyridin-2-yl)methanamine, providing a practical example of how MAOS can be integrated into drug discovery and development workflows.

Synthesis Pathway: Reductive Amination

The chosen synthetic route is the reductive amination of 5-isopropylpyridine-2-carbaldehyde. This two-step, one-pot process involves the initial formation of an imine from the aldehyde and ammonia, followed by its immediate reduction to the desired primary amine.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product aldehyde 5-Isopropylpyridine- 2-carbaldehyde imine Imine Intermediate aldehyde->imine Step 1: Imine Formation ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine product (5-Isopropylpyridin-2-yl)methanamine imine->product Step 2: Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product microwave Microwave Irradiation (Heat & Pressure) microwave->imine microwave->product

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesis reactor equipped with pressure and temperature monitoring.

3.1. Materials and Reagents

ReagentFormulaMWSupplierPurity
5-Isopropylpyridine-2-carbaldehydeC9H11NO149.19Commercial≥95%
Ammonium Acetate (NH₄OAc)C₂H₇NO₂77.08Commercial≥98%
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94Commercial≥95%
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96Anhydrous≥99.8%
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous Soln.N/A
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37CommercialN/A
Dichloromethane (DCM)CH₂Cl₂84.93HPLC Grade≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11HPLC Grade≥99.5%
n-HexaneC₆H₁₄86.18HPLC Grade≥98.5%

3.2. Step-by-Step Synthesis Procedure

G

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 5-isopropylpyridine-2-carbaldehyde (1.0 mmol, 149.2 mg).

  • Reagent Addition: Add ammonium acetate (5.0 mmol, 385.4 mg) and 4 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: Ammonium acetate serves as the ammonia source for imine formation. An excess is used to drive the equilibrium towards the imine. DCE is a suitable solvent due to its high boiling point and good microwave absorption properties.

  • Initial Microwave Step (Imine Formation): Securely cap the vial. Place it in the microwave reactor cavity. Irradiate the mixture at 120°C for 10 minutes.

    • Causality: Microwave heating rapidly brings the mixture to the target temperature, facilitating the dehydration reaction required for imine formation. The sealed vessel allows the pressure to increase, enabling temperatures above the solvent's boiling point.

  • Cooling and Addition of Reducing Agent: After the first irradiation step, cool the vial to below 50°C using compressed air. Carefully uncap the vial and add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg).

    • Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations as it will not readily reduce the starting aldehyde. It is added after imine formation is complete to prevent competitive reduction of the aldehyde.

  • Second Microwave Step (Reduction): Reseal the vial and place it back into the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

    • Causality: The second microwave step accelerates the reduction of the imine to the final amine product.

  • Work-up and Extraction: After cooling, quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]

    • Causality: The basic wash neutralizes the acidic byproducts from the STAB reagent. Extraction isolates the organic product from the aqueous phase.

  • Purification: Purify the crude residue by column chromatography on silica gel.[10][11]

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine (TEA).

    • Causality: The addition of a small amount of TEA to the eluent helps to prevent peak tailing of the basic amine product on the acidic silica gel, leading to better separation and purity.[12]

3.3. Reaction Parameters Summary

ParameterValueRationale
Microwave Power Dynamic (up to 300 W)Power modulates to maintain the target temperature.
Temperature 120°CAccelerates reaction rates significantly.
Pressure Monitored (typically 4-8 bar)Increases due to solvent heating in a sealed vessel, allowing for superheating.
Reaction Time 25 minutes (total irradiation)Drastically reduced from conventional methods (typically several hours).[1]
Stirring Magnetic, medium speedEnsures homogeneous heating and mixing of reagents.
Expected Yield 75-85%MAOS often leads to higher, cleaner yields compared to conventional heating.[4]

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, the following analytical checks are crucial:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS analysis of a small aliquot from the reaction mixture (after cooling and quenching).

  • Product Characterization: The identity and purity of the final product, (5-Isopropylpyridin-2-yl)methanamine (MW: 150.22), should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Purity Assessment: HPLC or GC analysis to determine the final purity.

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of (5-Isopropylpyridin-2-yl)methanamine. By adopting this MAOS approach, laboratories can significantly shorten synthesis times, improve yields, and reduce energy consumption, aligning with the principles of green chemistry.[3][5][7] The provided step-by-step guide, supported by the causal explanations for each experimental choice, empowers researchers to confidently implement this modern synthetic technique.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). SN Applied Sciences. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2022). Molecules. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2022). MDPI. Available at: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. (2015). Der Pharma Chemica. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl. (2011). Lirias - KU Leuven. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. Available at: [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2021). PMC. Available at: [Link]

  • Process for the preparation of 2,5-disubstitued pyridines. European Patent Office. Available at: [Link]

  • Microwave-Assisted Synthesis of Isopropyl β-(3,4-Dihydroxyphenyl)-α-hydroxypropanoate. SciSpace. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. Available at: [Link]

  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. (2025). MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Reduction of 5-isopropyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-isopropyl-2-aminomethylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the reduction of 5-isopropyl-2-cyanopyridine. Here, we address common challenges, provide in-depth troubleshooting strategies based on mechanistic principles, and offer field-proven protocols to enhance reaction yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reduction of 5-isopropyl-2-cyanopyridine is stalled, resulting in low conversion and recovery of my starting material. What are the likely causes?

A: Low conversion in this specific reduction is a common issue that can typically be traced back to catalyst inhibition or suboptimal reaction conditions.

  • Catalyst Inhibition by the Pyridine Nitrogen: The most frequent cause is the poisoning of the catalyst by the starting material itself. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal surface of heterogeneous catalysts (like Palladium, Platinum, or Raney® Nickel), blocking active sites required for hydrogenation.[1] This is a well-known issue when reducing N-containing heterocycles.[2]

  • Suboptimal Reaction Conditions: Catalytic hydrogenations are sensitive to several parameters. Insufficient hydrogen pressure, temperatures that are too low, or inadequate reaction times can all lead to incomplete conversion. For catalytic transfer hydrogenation (CTH) methods, the efficiency and concentration of the hydrogen donor are critical.[3]

  • Poor Catalyst Activity: The catalyst may be of low quality, have been improperly stored, or may have been deactivated from previous use. Raney® Nickel, for instance, is often stored as a slurry and its activity can diminish over time.[4]

Q2: I am achieving good conversion, but my main product is the secondary amine, bis((5-isopropylpyridin-2-yl)methyl)amine. How can I suppress this major side reaction?

A: The formation of secondary amines is the most significant challenge in the reduction of nitriles to primary amines.[5][6] This occurs because the desired primary amine product can attack the intermediate imine, which is formed after the addition of one mole of hydrogen to the nitrile.

To mitigate this, several strategies can be employed:

  • Addition of Ammonia: Introducing ammonia (often as a solution in the alcohol solvent, e.g., 5% ammonia in methanol) into the reaction mixture is a highly effective method.[7] Ammonia competes with the primary amine product for the reaction with the imine intermediate. This equilibrium-driven approach favors the formation of the primary amine.

  • Use of Acidic Media: Performing the reaction in an acidic solvent (like acetic acid) or with the addition of an acid (like HCl) protonates the primary amine product as it forms.[6][8] The resulting ammonium salt is no longer nucleophilic and cannot react with the imine intermediate, thus preventing secondary amine formation. This also has the added benefit of preventing catalyst poisoning by the pyridine nitrogen, as discussed in Q1.

  • Choice of Catalyst and Conditions: Some catalyst systems are inherently more selective. For example, cobalt boride catalysts are known to be regioselective for primary amine production.[5] Modifying Raney® Nickel with a base like potassium hydroxide (KOH) has also been shown to favor the primary amine product in transfer hydrogenations.[3]

Q3: I'm concerned about the over-reduction of the pyridine ring to a piperidine derivative. How can I ensure the selectivity of the reaction for the cyano group?

A: While the pyridine ring is aromatic and generally stable to reduction, harsh hydrogenation conditions can lead to its saturation, forming a piperidine ring.[9] This is more likely to occur at high hydrogen pressures, high temperatures, and with highly active catalysts like Platinum (IV) oxide (PtO₂).

To maintain selectivity:

  • Use Milder Conditions: Opt for lower hydrogen pressures (5-10 bar) and moderate temperatures (20-60°C).[6]

  • Choose a More Selective Catalyst: Raney® Nickel is often less aggressive towards aromatic systems than Platinum or Rhodium catalysts under similar conditions.[10]

  • Employ Stoichiometric Reagents: Non-catalytic methods using hydride reagents like LiAlH₄ or a NaBH₄/catalyst system typically do not affect the pyridine ring under standard conditions.[4][11]

Q4: Which reduction method is best for converting 5-isopropyl-2-cyanopyridine to the primary amine?

A: There is no single "best" method, as the optimal choice depends on available equipment (e.g., high-pressure autoclave), scale, and sensitivity of other functional groups. The most common and effective methods are:

  • Catalytic Hydrogenation with Raney® Nickel: This is a versatile and widely used method. It can be performed with H₂ gas or via catalytic transfer hydrogenation (CTH) using a hydrogen donor like 2-propanol.[3] The addition of ammonia or a base is often crucial for good selectivity.[3][7]

  • Catalytic Hydrogenation with Palladium on Carbon (Pd/C): This is another excellent choice, particularly when conducted in an acidic medium to prevent catalyst poisoning and secondary amine formation.[6][8]

  • Stoichiometric Reduction with Hydrides: Using reagents like Lithium Aluminium Hydride (LiAlH₄) is very effective but requires strictly anhydrous conditions and careful handling.[12] A milder and safer alternative is the combination of Sodium Borohydride (KBH₄ or NaBH₄) with a catalyst like Raney® Nickel or CoCl₂.[4][5]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the reduction.

Problem: Low Conversion / Stalled Reaction

Symptom: TLC or GC-MS analysis shows a significant amount of unreacted 5-isopropyl-2-cyanopyridine after the expected reaction time.

Possible Cause Underlying Rationale (The "Why") Recommended Solution
Catalyst Poisoning The pyridine nitrogen's lone pair binds to the catalyst's active sites, preventing the nitrile group from being reduced.[1]Conduct the reaction in an acidic solvent (e.g., acetic acid, methanol with HCl) to protonate the pyridine nitrogen.[6][8]
Inactive Catalyst The catalyst may have oxidized upon exposure to air or may be from an old batch. Raney® Nickel is particularly susceptible.Use a fresh batch of catalyst or activate it according to the supplier's protocol. Ensure handling under an inert atmosphere where possible.
Insufficient Hydrogen The reaction is stoichiometric in hydrogen. Inadequate pressure or a depleted hydrogen donor will halt the reaction.For H₂ gas: Ensure the system is leak-free and maintain a constant pressure. For CTH: Use a large excess of the hydrogen donor (e.g., 2-propanol as the solvent).[3]
Suboptimal Temperature The activation energy for the reaction is not being met.Gradually increase the reaction temperature in 10°C increments, monitoring for conversion and byproduct formation.
Problem: Poor Selectivity / High Levels of Secondary Amine

Symptom: The desired primary amine is present, but a significant peak corresponding to the bis((5-isopropylpyridin-2-yl)methyl)amine byproduct is observed.

Below is a diagram illustrating the mechanistic divergence that leads to the primary (desired) and secondary (undesired) amine products.

G cluster_main Reaction Pathway cluster_solution Intervention Points Start 5-Isopropyl-2-cyanopyridine Imine Intermediate Imine Start->Imine + H₂/Catalyst Primary Primary Amine (Desired Product) Imine->Primary + H₂/Catalyst Secondary Secondary Amine (Byproduct) Imine->Secondary + Primary Amine - NH₃ + H₂/Catalyst Ammonia Add NH₃ Ammonia->Imine Competes with Primary Amine Acid Add Acid Acid->Primary Protonates to Deactivate

Caption: Competing pathways in nitrile reduction.

Solution Strategy Underlying Rationale (The "Why") Practical Implementation
Add Ammonia Ammonia is a small, non-bulky amine that acts as a competitive inhibitor. It reversibly reacts with the imine intermediate, keeping it from reacting with the larger primary amine product.[7]Use methanol saturated with ammonia or a 5-10% solution of ammonia in methanol as the reaction solvent.
Use Acidic Medium Acid protonates the nitrogen of the primary amine product, rendering it non-nucleophilic and unable to attack the imine intermediate.[6][8]Use glacial acetic acid as the solvent or add 1-2 equivalents of HCl (as a solution in dioxane or methanol) to the reaction mixture.
Increase H₂ Pressure Higher hydrogen concentration can accelerate the final reduction of the imine to the primary amine, kinetically outcompeting the bimolecular reaction that leads to the secondary amine.If equipment allows, increase hydrogen pressure (e.g., from 10 bar to 50 bar).
Modify Catalyst System Doping a catalyst or using specific systems can enhance selectivity.For Raney® Nickel CTH, add 2% KOH to the 2-propanol. This has been shown to be an effective system for reducing nitriles to primary amines.[3]

Section 3: Recommended Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reactions should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: High-Selectivity Reduction using Raney® Nickel and Ammonia

This protocol is designed to maximize the yield of the primary amine by suppressing secondary amine formation.

  • Setup: To a high-pressure autoclave, add 5-isopropyl-2-cyanopyridine (1.0 eq).

  • Solvent: Add anhydrous methanol containing 7% (w/w) ammonia. The volume should be sufficient to create a stirrable slurry (approx. 10-20 mL per gram of substrate).

  • Catalyst: Under a stream of argon, carefully add Raney® Nickel (approx. 50% slurry in water) to the vessel. The catalyst loading should be around 20-50% by weight relative to the starting material.

  • Reaction: Seal the autoclave. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas. Pressurize the vessel to 10-15 bar with hydrogen.

  • Execution: Stir the reaction mixture vigorously at 40-50°C. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: After the reaction is complete (typically 4-8 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-isopropyl-2-aminomethylpyridine. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Clean Conversion using Palladium in Acidic Medium

This protocol leverages an acidic medium to prevent both catalyst poisoning and secondary amine formation.

  • Setup: To a hydrogenation vessel, add 5-isopropyl-2-cyanopyridine (1.0 eq) and 10% Palladium on Carbon (Pd/C, 5-10 mol%).

  • Solvent: Add glacial acetic acid as the solvent (approx. 10 mL per gram of substrate).

  • Reaction: Seal the vessel, purge with nitrogen and then hydrogen. Pressurize to 5-10 bar with hydrogen.

  • Execution: Stir the mixture at room temperature or warm gently to 40°C. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, vent the hydrogen and filter the catalyst through Celite®, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will be the acetate salt. To obtain the free base, dissolve the residue in water, basify to pH >10 with 2M NaOH, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Protocol 3: Mild Stoichiometric Reduction with Raney Ni/KBH₄

This method avoids the need for high-pressure equipment and is effective at room temperature.[4]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, suspend Raney® Nickel (moist weight, approx. 1.0 eq) in dry ethanol.

  • Reagent Addition: Add potassium borohydride (KBH₄, 4.0 eq) to the suspension.

  • Substrate Addition: While stirring, add a solution of 5-isopropyl-2-cyanopyridine (1.0 eq) in dry ethanol.

  • Execution: Stir the mixture vigorously at room temperature. An initial exotherm may be observed. The reaction is typically complete in 1-2 hours. Monitor by TLC.

  • Work-up: Filter the reaction mixture to remove the catalyst and inorganic salts, washing with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water, and extract with a suitable organic solvent. Dry, filter, and concentrate the organic phase to obtain the desired primary amine.

Section 4: Data Summary & Method Comparison

Method Key Reagents Typical Conditions Pros Cons Selectivity for 1° Amine
Catalytic Hydrogenation Raney® Ni, H₂, NH₃/MeOH10-15 bar H₂, 40-50°CCost-effective for scale-up; high conversion.Requires high-pressure equipment; catalyst handling.Excellent with ammonia.[7]
Catalytic Hydrogenation Pd/C, H₂, Acetic Acid5-10 bar H₂, 25-40°CExcellent for preventing catalyst poisoning; clean reaction.Acidic work-up required; Pd is a precious metal.Excellent.[6]
Catalytic Transfer Raney® Ni, 2-Propanol, KOHRefluxNo high-pressure H₂ needed; uses common solvents.Requires a large excess of catalyst and donor.Good to excellent.[3]
Stoichiometric Raney® Ni, KBH₄, EtOHRoom TemperatureMild conditions; no high-pressure H₂ needed; fast.[4]Stoichiometric reagents; potential exotherm.Good to excellent.[4]
Stoichiometric LiAlH₄, Anhydrous Ether/THF0°C to RefluxVery effective and general for nitriles.[11]Pyrophoric reagent; requires strict anhydrous conditions; hazardous quench.Excellent.

References

  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • (2002, September 5). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse.
  • (2008, April 4). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.). Google Patents.
  • Nitrile reduction. (n.d.). Wikipedia.
  • Electrochemical reductions of cyanopyridine bases. (n.d.). Google Patents.
  • Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. (n.d.). BenchChem.
  • (2020, September 22). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Patsnap Eureka.
  • Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. (n.d.). Google Patents.
  • Overcoming challenges in the purification of pyridine compounds. (n.d.). BenchChem.
  • Addressing the poor nucleophilicity of 5-amino-2-cyanopyridine in coupling reactions. (n.d.). BenchChem.
  • Reactions of Nitriles. (2024, December 5). Chemistry Steps.
  • (2019, April 8). How to prevent secondary amine formation in nitrile reduction? ResearchGate.
  • (2018, December 5). Nitrile reduction issues. Reddit.
  • (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate.

Sources

Storage stability of (5-Isopropylpyridin-2-yl)methanamine free base vs hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (5-Isopropylpyridin-2-yl)methanamine . As a versatile building block for complex heterocyclic systems, this compound features both an electron-deficient pyridine ring and a highly nucleophilic primary amine[1].

A critical decision in drug development and synthetic route design is whether to source and store this compound as a free base or a hydrochloride (HCl) salt . This guide provides an authoritative, causality-driven breakdown of their physicochemical differences, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your research.

Diagnostic FAQs & Troubleshooting

Q1: My (5-Isopropylpyridin-2-yl)methanamine free base has turned from a clear liquid to a yellowish, viscous syrup. Is it still usable? A: This physical change indicates degradation, and the reagent should be re-purified or discarded. The causality lies in the unprotonated state of the primary amine. As a potent nucleophile and weak base[1], the free base readily absorbs atmospheric carbon dioxide (


) to form carbamate salts, increasing viscosity. Furthermore, the electron-rich nitrogen atoms are highly susceptible to atmospheric oxidation, leading to the formation of N-oxides, which manifest as yellowing[2].

Q2: I am experiencing inconsistent yields in my amide coupling reactions when using an older batch of the free base. Why is this happening? A: The free base is highly hygroscopic. When repeatedly opened to the atmosphere, it absorbs moisture. This absorbed water acts as a competing nucleophile in your reaction, prematurely hydrolyzing moisture-sensitive coupling reagents (e.g., HATU, EDC) before the amine can react. By contrast, pharmaceutical salts rely on ionic forces to hold together a tightly packed crystal structure, making them significantly less hygroscopic and preserving the active pharmaceutical ingredient's (API) titer over time[2],[3].

Q3: How does the HCl salt prevent these degradation pathways? A: When the free base is treated with hydrochloric acid, the primary amine is protonated to form an ammonium cation (


). This protonation locks up the nitrogen's lone pair of electrons. Without an available lone pair, the molecule's nucleophilicity is neutralized, completely shutting down 

absorption and drastically raising the energy barrier required for oxidation[2],[3]. The resulting ionic compound forms a stable crystalline lattice that resists moisture ingress[4].

Quantitative Stability Comparison

The following table summarizes the physicochemical parameters dictating the storage and handling of both forms.

ParameterFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous liquid / Low-melting solidCrystalline solid
Nucleophilicity High (Primary amine lone pair active)Negligible (Protonated ammonium,

)
Hygroscopicity High (Rapid moisture absorption)Low (Stable crystal lattice)
Oxidation Potential High (Prone to N-oxide formation)Low (Protonation stabilizes against oxidation)
Optimal Storage -20°C, Inert Atmosphere (Argon)[1]2-8°C, Desiccated
Expected Shelf Life < 6 months (if opened frequently)> 24 months

Mechanistic Visualization

StabilityPathway API (5-Isopropylpyridin-2-yl)methanamine FB Free Base Form (Highly Nucleophilic) API->FB Untreated HCl Hydrochloride Salt (Protonated Amine) API->HCl + HCl (g/aq) Deg1 CO2 Absorption (Carbamate Formation) FB->Deg1 Deg2 Oxidation (N-Oxide Formation) FB->Deg2 Deg3 Moisture Absorption (Hygroscopic) FB->Deg3 Stab1 Steric & Electronic Stability HCl->Stab1 Stab2 Crystalline Lattice (Non-hygroscopic) HCl->Stab2

Degradation pathways of the free base vs. the enhanced physicochemical stability of the HCl salt.

Experimental Protocols

To leverage the long-term stability of the HCl salt while retaining the chemical reactivity of the free base, researchers must liberate the amine in situ. The following methodology provides a self-validating workflow for this process.

Protocol A: In Situ Free-Basing for Nucleophilic Substitution

Causality Focus: Using a non-nucleophilic auxiliary base ensures that the HCl is neutralized without the auxiliary base competing for the electrophile in your downstream reaction[1].

Step-by-Step Methodology:

  • Preparation: Weigh the required amount of (5-Isopropylpyridin-2-yl)methanamine HCl salt and transfer it to an oven-dried, argon-flushed round-bottom flask.

  • Suspension: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

    • Observation: The mixture will be a cloudy, heterogeneous suspension because the highly polar HCl salt is insoluble in these organic solvents.

  • Deprotonation: Slowly add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise at 0°C.

  • Self-Validation Check: Monitor the reaction visually. As the auxiliary base neutralizes the HCl, the insoluble salt is converted into the highly organic-soluble free base. The transition from a cloudy suspension to a clear, homogeneous solution confirms the successful liberation of the free amine.

  • Execution: Immediately add your electrophile (e.g., sulfonyl chloride, alkyl halide, or activated carboxylic acid) to the clear solution to prevent any atmospheric degradation.

Protocol B: Handling and Storage

Causality Focus: Minimizing kinetic energy (temperature) and reactant availability (oxygen/moisture) prevents degradation[4].

For the Free Base:

  • Aliquot the bulk liquid into single-use amber glass vials to prevent repeated atmospheric exposure and photodegradation.

  • Backfill each vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and creates a protective blanket over the liquid)[1].

  • Seal with a PTFE-lined cap and store strictly at -20°C.

For the HCl Salt:

  • Store in a tightly sealed container inside a desiccator to protect the crystalline lattice from extreme humidity.

  • Maintain storage at 2-8°C. The salt form is stable enough that inert gas backfilling is optional, though recommended for multi-year storage[5].

References[1] BenchChem. "(5-Isopropylpyridin-2-yl)methanamine".

URL: 5] Pharmaoffer.com. "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals". URL: 4] National Institutes of Health (NIH). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". URL: 2] American Pharmaceutical Review. "Pharmaceutical Salts Optimization of Solubility or Even More?". URL: 3] BenchChem. "A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base". URL:

Sources

Technical Support Center: Purification Strategies for (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique challenges associated with removing unreacted (5-Isopropylpyridin-2-yl)methanamine from reaction mixtures.

Because this molecule possesses both a highly nucleophilic primary amine and a basic pyridine ring, it exhibits strong polarity and bidentate characteristics. Standard purification methods often fail due to severe streaking on silica gel or poor partitioning during aqueous workups. This guide synthesizes field-proven methodologies, explaining the chemical causality behind each technique to ensure your protocols are robust, reproducible, and self-validating.

Decision Workflow: Selecting the Right Purification Strategy

The optimal method for removing unreacted (5-Isopropylpyridin-2-yl)methanamine depends entirely on the physicochemical properties of your synthesized product. Use the workflow below to determine the most efficient isolation strategy.

purification_workflow crude Crude Reaction Mixture (Excess Amine) decision Product Polarity & pKa? crude->decision neutral Neutral Product (e.g., Amide) decision->neutral Amide Coupling basic Basic Product (e.g., 2° Amine) decision->basic Reductive Amination extraction Acid-Base Extraction (Aqueous HCl Wash) neutral->extraction resin Polymer-Supported Isocyanate Scavenger basic->resin High-throughput chroma Silica Chromatography (TEA-Modified Eluent) basic->chroma Complex mixtures pure1 Pure Product extraction->pure1 pure2 Pure Product resin->pure2 pure3 Pure Product chroma->pure3

Workflow for removing unreacted (5-Isopropylpyridin-2-yl)methanamine based on product properties.

Quantitative Data & Physicochemical Parameters

Understanding the quantitative parameters of your reagents is critical for designing a successful purification system. The table below summarizes the key data driving our troubleshooting strategies.

ParameterValue / RecommendationChemical Causality & Rationale
Primary Amine pKa ~8.79 (Proxy based on 2-Picolylamine)Dictates the pH required for aqueous extraction. Maintaining an aqueous pH < 6 ensures complete protonation into a water-soluble ammonium salt[1][2].
Pyridine pKa ~2.31 (Proxy based on 2-Picolylamine)Acts as a secondary protonation site. Requires a strong acid (e.g., 1M HCl) for full double-protonation[1][2].
Scavenger Resin Equivalents 3.0 - 3.5 eq (PS-Isocyanate)An excess is required to drive the heterogeneous kinetic scavenging of the nucleophilic amine to completion within 1-2 hours[3].
TEA Modifier Concentration 1% - 5% (v/v)Sufficient to saturate acidic silanol sites on silica without drastically altering the bulk polarity of the mobile phase[4].

Troubleshooting Guides & FAQs

Q1: Why does (5-Isopropylpyridin-2-yl)methanamine streak so badly on normal-phase silica gel, and how do I fix it?

The Causality: Standard silica gel surfaces are populated with free silanol groups (Si-OH), which are mildly acidic. The highly basic primary amine of your starting material (pKa ~8.8) protonates these silanols, creating strong electrostatic (ion-exchange) interactions rather than standard partition-based separation[4][5]. This causes the compound to bind irreversibly or elute as a long, tailing streak[4]. The Solution: Add 1% to 5% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base; it competitively binds to and neutralizes the acidic silanol sites on the stationary phase[4][6]. This deactivation forces the basic analytes to separate based purely on polarity, resulting in sharp, symmetrical peaks[5].

Q2: I performed a reductive amination, and my product is a secondary amine. Why did acid-base extraction fail to remove the starting material?

The Causality: Acid-base extraction relies on a significant pKa differential between the product and the impurity[7][8]. In a reductive amination, both your starting material (a primary amine) and your product (a secondary amine) are highly basic. When you wash with aqueous acid, both compounds protonate and partition into the aqueous layer, making separation impossible[8]. The Solution: Utilize a polymer-supported electrophilic scavenger, such as Macroporous (MP) or Polystyrene (PS) Isocyanate[3][9]. The unreacted primary amine acts as a strong nucleophile, attacking the resin-bound isocyanate to form a stable, covalent urea linkage[10]. Because the reaction is heterogeneous, the bound impurity is easily removed by physical filtration[9][11].

Q3: What is the most efficient way to remove this amine after an amide coupling?

The Causality: Amide coupling converts the basic primary amine into a neutral amide. Because amides lack basicity, they remain uncharged across a wide pH range. The Solution: A simple acid-base liquid-liquid extraction is highly effective here[7]. By washing the organic layer with 1M HCl (or 10% citric acid for acid-sensitive substrates), the unreacted primary amine is instantly protonated into a highly polar ammonium salt, forcing it into the aqueous phase[8][12]. The neutral amide product remains safely in the organic phase[7].

Step-by-Step Experimental Methodologies

Protocol A: Acid-Base Extraction (For Neutral Products)

Use this protocol when your synthesized product is neutral (e.g., an amide) and you need to remove the basic starting material.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and transfer it to a separatory funnel[7].

  • Acid Wash: Add an equal volume of 1M aqueous HCl. Shake vigorously and vent the funnel[8].

  • Self-Validation Check: Test the aqueous layer with pH paper. It must be < 3 to ensure the (5-Isopropylpyridin-2-yl)methanamine is fully protonated[12].

  • Separation: Allow the layers to separate. Drain the aqueous layer (which now contains the amine impurity)[7].

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure neutral product[7][12].

Protocol B: Polymer-Supported Scavenging (For Basic Products)

Use this protocol when your product is basic (e.g., a secondary amine) and you cannot use acid-base extraction.

  • Preparation: Dissolve the crude mixture in a compatible, non-nucleophilic solvent (e.g., Dichloromethane, THF, or 1,2-Dichloroethane)[3][9].

  • Resin Addition: Add 3.0 to 3.5 equivalents of PS-Isocyanate or MP-Isocyanate resin relative to the estimated amount of unreacted primary amine[3].

  • Agitation: Shake or gently stir the suspension at room temperature for 1 to 2 hours. Note: Avoid magnetic stir bars if possible, as they can physically crush the polymer beads and clog filters.

  • Self-Validation Check: Spot the mixture on a TLC plate and stain with Ninhydrin. The disappearance of the primary amine spot confirms complete scavenging.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) frit[11]. Wash the resin bed with 2 column volumes of the reaction solvent to ensure full recovery of your product.

  • Isolation: Concentrate the filtrate in vacuo to isolate the purified secondary amine[11][13].

Protocol C: TEA-Modified Silica Gel Chromatography

Use this protocol for complex mixtures requiring column chromatography where basic amines cause streaking.

  • Mobile Phase Preparation: Prepare your desired mobile phase (e.g., Hexanes/EtOAc or DCM/MeOH). Add 1% to 2% (v/v) Triethylamine (TEA) to the mixture[4].

  • Self-Validation Check: Perform a pilot TLC using the TEA-modified solvent. A teardrop-shaped spot indicates insufficient TEA, whereas a tight, circular spot validates the mobile phase composition[4][5].

  • Column Equilibration: Slurry-pack the silica gel column using the TEA-modified solvent. Pass at least 2 column volumes of the eluent through the column to fully saturate and deactivate the acidic silanol groups[4][5].

  • Loading & Elution: Load the crude sample onto the column. Elute using the TEA-modified mobile phase. The basic product will elute with sharp peak symmetry, free from ion-exchange-induced tailing[6][14].

References

  • Acid–base extraction - Wikipedia Source: Wikipedia URL:[Link]

  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger Source: Biotage URL:[Link]

  • Polymer-Supported Quenching Reagents for Parallel Purification Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid Source: PubMed (NIH) URL:[Link]

  • 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • Scavenger Resins Source: Amerigo Scientific URL:[Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins Source: SCIRP URL: [Link]

  • Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics Source: Minnesota State University Moorhead URL:[Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC Source: Pharma Growth Hub URL:[Link]

  • US6897262B2 - Scavenger resin and processes for the use thereof Source: Google Patents URL

Sources

Technical Support Center: Optimizing Solvent Selection for (5-Isopropylpyridin-2-yl)methanamine Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (5-Isopropylpyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the crystallization of this and structurally related pyridine derivatives. The following question-and-answer format directly addresses specific issues, explaining the underlying scientific principles to empower you to optimize your crystallization process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing low to no crystal yield for (5-Isopropylpyridin-2-yl)methanamine. What are the primary factors I should investigate?

A1: Low yield is a common hurdle in crystallization and typically points to suboptimal solvent selection and supersaturation conditions. Here’s a systematic approach to troubleshoot this issue:

  • Solubility Mismatch: The cornerstone of a good crystallization process is the choice of a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.[][2] If the solubility of (5-Isopropylpyridin-2-yl)methanamine is too high at low temperatures, it will remain in the mother liquor, resulting in poor yield. Conversely, if the solubility is too low at high temperatures, you may not be able to dissolve a sufficient amount of the material to achieve a good yield upon cooling.

  • Inadequate Supersaturation: Crystallization is driven by supersaturation.[3] If the solution is not sufficiently supersaturated, nucleation and crystal growth will be slow or non-existent. Consider the following to enhance supersaturation:

    • Cooling Rate: A slower cooling rate can sometimes lead to the formation of larger, more well-defined crystals, but an excessively slow rate may not induce nucleation effectively. Experiment with different cooling profiles.

    • Anti-solvent Addition: Introducing an "anti-solvent" in which your compound is poorly soluble can effectively induce precipitation.[] The rate of anti-solvent addition is a critical parameter to control nucleation and crystal size.[]

    • Evaporation: Slow evaporation of the solvent can also be a gentle method to increase the concentration and achieve supersaturation.

  • Starting Material Purity: Impurities can sometimes inhibit crystallization or lead to the formation of oils.[4] Ensure the purity of your (5-Isopropylpyridin-2-yl)methanamine is adequate before attempting crystallization.

Experimental Protocol: Preliminary Solvent Screening

  • Solubility Assessment: In separate small vials, add a known amount of (5-Isopropylpyridin-2-yl)methanamine (e.g., 10 mg) to a measured volume of various solvents (e.g., 0.5 mL).

  • Temperature Cycling: Stir the mixtures and observe solubility at room temperature. For insoluble or partially soluble samples, heat the vials to the solvent's boiling point and observe.

  • Cooling Observation: Allow the heated vials to cool to room temperature and then further cool in an ice bath. Observe for any precipitate formation. A good solvent will show a significant difference in solubility between hot and cold conditions.

Solvent ClassExample SolventsExpected Behavior for a Good Crystallization Solvent
Protic Isopropanol, Ethanol, WaterModerate to high solubility at elevated temperatures, low solubility at room temperature or below.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateVariable, depends on the specific polarity and hydrogen bonding capabilities.
Aprotic Nonpolar Heptane, Toluene, DichloromethaneLikely to be either very soluble (oiling out risk) or very insoluble (potential anti-solvent).
Q2: My crystallization of (5-Isopropylpyridin-2-yl)methanamine is resulting in an oil instead of a solid. How can I resolve this?

A2: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a crystalline solid. This often occurs when the supersaturation is too high or the temperature is above the compound's melting point in the solvent system.

  • Reduce Supersaturation Rate: Rapid cooling or fast anti-solvent addition can generate a very high level of supersaturation, favoring the formation of an oil. Try a slower cooling profile or add the anti-solvent dropwise with vigorous stirring.

  • Solvent System Modification: The choice of solvent significantly influences the propensity for oiling.[5]

    • Increase Polarity: For nonpolar compounds that oil out, a more polar solvent might be beneficial.

    • Decrease Polarity: Conversely, for polar compounds, a less polar solvent or a mixture of solvents could prevent oiling.

  • Seeding: Introducing a small number of seed crystals of (5-Isopropylpyridin-2-yl)methanamine can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling. If you don't have seed crystals, you can sometimes generate them by scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Lower the Temperature: Ensure that the crystallization temperature is well below the melting point of your compound. If your compound has a low melting point, you may need to perform the crystallization at sub-ambient temperatures.

Q3: The crystals of (5-Isopropylpyridin-2-yl)methanamine I'm obtaining are very small and difficult to filter. How can I increase the crystal size?

A3: Small crystal size is often a result of rapid nucleation and insufficient time for crystal growth. The goal is to favor growth over nucleation.

  • Slower Cooling: A slower cooling rate reduces the level of supersaturation, allowing existing crystals to grow larger rather than forming many new small crystals.

  • Controlled Anti-solvent Addition: Adding an anti-solvent very slowly, perhaps with a syringe pump, to a stirred solution can help maintain a lower level of supersaturation and promote the growth of larger crystals.

  • Seeding Strategy: A well-executed seeding strategy is one of the most effective ways to control crystal size.

    • Seed Amount: Use a small amount of finely ground seed crystals.

    • Seeding Temperature: Add the seeds at a temperature where the solution is only slightly supersaturated. This will encourage the seeds to grow rather than causing a rapid precipitation of many small crystals.

  • Agitation: The stirring rate can influence crystal size. While good mixing is necessary for homogeneity, very high shear rates can sometimes lead to crystal breakage and the formation of smaller particles. Experiment with different agitation speeds.

Workflow for Optimizing Crystal Size

Caption: Decision workflow for increasing crystal size.

Q4: I suspect impurities are being incorporated into my (5-Isopropylpyridin-2-yl)methanamine crystals. How can I improve the purity of my final product?

A4: The primary goal of crystallization is often purification. If impurities with similar solubility profiles are present, they can co-crystallize with your product.

  • Solvent Selection for Impurity Rejection: The ideal solvent will not only provide a good yield of your product but will also keep impurities dissolved in the mother liquor.[2][6] You may need to screen a wider range of solvents or solvent mixtures to find one that is selective for your compound.

  • Recrystallization: A single crystallization may not be sufficient to achieve high purity. A second recrystallization step can significantly improve the purity of your product.

  • Wash Step: After filtration, washing the crystals with a small amount of cold, fresh solvent is crucial to remove any residual mother liquor that contains dissolved impurities. Be mindful not to use too much wash solvent, as this will dissolve some of your product and reduce the yield.

  • Consider a Different Purification Technique: If crystallization is not effectively removing a particular impurity, you may need to consider an alternative purification method, such as column chromatography, before the final crystallization step.[7] For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine to the eluent during column chromatography can improve separation.[7]

Logical Flow for Purity Enhancement

Purity_Enhancement Start Crude (5-Isopropylpyridin-2-yl)methanamine Screen Screen Solvents for Differential Solubility Start->Screen Crystallize Perform Initial Crystallization Screen->Crystallize Analyze Analyze Purity (e.g., HPLC, NMR) Crystallize->Analyze Recrystallize Recrystallize from a Different Solvent System Analyze->Recrystallize Purity Not Met Wash Wash Crystals with Cold Solvent Analyze->Wash Purity Met Column_Chromatography Column Chromatography Analyze->Column_Chromatography Persistent Impurity Recrystallize->Analyze Final_Product High Purity Product Wash->Final_Product Column_Chromatography->Crystallize

Caption: A systematic workflow for enhancing product purity.

Q5: Are there any specific solvent considerations for a basic compound like (5-Isopropylpyridin-2-yl)methanamine?

A5: Yes, the basic nature of the pyridine and amine functionalities can influence solvent selection and the crystallization process.

  • pH-Dependent Solubility: The solubility of (5-Isopropylpyridin-2-yl)methanamine will be highly dependent on the pH of the solution. In acidic conditions, it will likely form a salt and be more soluble in polar protic solvents like water. This property can be exploited for purification. For instance, you could dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate the free amine before crystallization.

  • Salt Formation: Crystallization can also be performed by forming a salt of the amine with a suitable acid (e.g., HCl, tartaric acid).[8] Sometimes, the salt will have more favorable crystallization properties than the free base.

  • Solvent-Amine Interactions: Be mindful of potential reactions between your amine and the solvent, especially at elevated temperatures. For example, some reactive solvents could potentially acylate or alkylate the amine. Protic solvents can form hydrogen bonds with the amine and pyridine nitrogen, which can influence solubility and crystal packing.

References

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

  • Manufacturing Chemist. (2010, August 24). Process software speeds solvent selection for api crystalisation. [Link]

  • APC - Medicines for Life. Solvent Selection - (API) Solubility. [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of (5-Isopropylpyridin-2-yl)methanamine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely utilizing (5-Isopropylpyridin-2-yl)methanamine (CAS 1188477-20-4) as a versatile bidentate (N,N') ligand for transition metal catalysis or as a pharmacophore building block[1].

While the primary methanamine and pyridine nitrogen atoms provide excellent coordination geometry, the lipophilic 5-isopropyl group (LogP ~ 1.66) frequently introduces complex solubility paradoxes[1]. Depending on the metal's oxidation state and the counterion, these complexes can behave as intractable "brick dust" in aqueous media or insoluble precipitates in non-polar organic solvents.

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers.

Diagnostic Workflow for Solubility Optimization

G Step1 Poor Solubility of (5-Isopropylpyridin-2-yl)methanamine Complex Decision Target Solvent System? Step1->Decision Aqueous Aqueous Media (Biological Assays) Decision->Aqueous Organic Organic Media (Catalysis/Synthesis) Decision->Organic Aq_1 Is the complex charged? Aqueous->Aq_1 Org_1 Is the complex charged? Organic->Org_1 Aq_Yes Exchange to Hydrophilic Counterion (Cl⁻, OMs⁻) Aq_1->Aq_Yes Yes Aq_No Use Host-Guest Complexation (e.g., HP-β-Cyclodextrin) Aq_1->Aq_No No Org_Yes Salt Metathesis (Exchange to PF₆⁻, BArF⁻) Org_1->Org_Yes Yes Org_No Use Co-solvents (e.g., DCM/MeOH, DMSO) Org_1->Org_No No

Diagnostic workflow for resolving solubility issues of (5-Isopropylpyridin-2-yl)methanamine complexes.

Frequently Asked Questions & Troubleshooting

Q1: My metal complex precipitates as a fine suspension in aqueous buffer (pH 7.4). How can I keep it in solution for biological assays without altering the metal center? A: The precipitation is driven by the hydrophobic effect. The 5-isopropyl moiety disrupts the hydrogen-bonding network of water, forcing the complex molecules to aggregate to minimize their exposed hydrophobic surface area. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins act as molecular cauldrons; their apolar internal cavities selectively encapsulate the hydrophobic isopropyl group via van der Waals forces[2]. This host-guest complexation masks the lipophilic domain from the aqueous environment while the hydroxylated exterior of the cyclodextrin ensures high water solubility, leaving the metal center intact for biological interaction[3].

Q2: I need to perform a homogeneous catalytic reaction in dichloromethane (DCM), but my metal-chloride complex is completely insoluble. What is the mechanism to fix this? A: Metal-chloride complexes possess extremely high lattice energies due to the strong electrostatic attraction between the charge-dense Cl⁻ anion and the metal cation. Low-dielectric solvents like DCM cannot provide enough solvation energy to break this crystal lattice. Solution: Perform a Salt Metathesis (counterion exchange)[4]. By replacing the small Cl⁻ ion with a bulky, weakly coordinating anion (WCA) such as hexafluorophosphate (PF₆⁻) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻), you drastically reduce the lattice energy. The delocalized charge and large atomic radius of these anions allow the complex to readily dissolve in non-polar and moderately polar organic solvents[5].

Q3: Does adjusting the pH help solubilize the uncoordinated ligand? A: Yes, if you are working with the free ligand. (5-Isopropylpyridin-2-yl)methanamine contains two basic sites: the primary aliphatic amine and the pyridine nitrogen. While the primary amine is protonated at physiological pH (pKa ~ 9.5), the pyridine nitrogen (pKa ~ 5.2) remains neutral, and the isopropyl group restricts solubility[1]. Lowering the pH below 5.0 ensures dual protonation, maximizing ion-dipole interactions with water and overcoming the lipophilicity of the alkyl chain.

Experimental Protocols: Self-Validating Systems
Protocol 1: Salt Metathesis for Organic Solubilization (Chloride to PF₆⁻)

This protocol relies on the differential solubility of salts in mixed solvent systems to drive the reaction to completion.

  • Dissolution: Suspend 1.0 mmol of the metal-chloride complex in a minimum volume of Methanol (MeOH) (approx. 5-10 mL).

  • Reagent Preparation: In a separate vial, dissolve 2.5 equivalents (2.5 mmol) of Ammonium hexafluorophosphate (NH₄PF₆) in 5 mL of deionized water.

  • Metathesis: Add the aqueous NH₄PF₆ solution dropwise to the methanolic complex suspension under vigorous magnetic stirring.

    • Causality: The high dielectric constant of the water forces the newly formed, highly lipophilic PF₆⁻ complex to precipitate immediately, while the byproduct (NH₄Cl) remains highly soluble in the aqueous/MeOH mixture[4].

  • Isolation: Stir for 30 minutes to ensure complete ion exchange. Filter the resulting precipitate through a fine glass frit.

  • Purification: Wash the solid with copious amounts of cold water (to remove residual NH₄Cl) followed by a small volume of cold diethyl ether. Dry under vacuum. The complex will now be highly soluble in DCM, THF, and Acetonitrile.

Protocol 2: Host-Guest Encapsulation with HP-β-CD for Aqueous Solubilization

This protocol utilizes mechanical energy to facilitate the thermodynamic encapsulation of the hydrophobic ligand domain.

  • Matrix Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous medium (e.g., PBS, pH 7.4).

  • Addition: Add the (5-Isopropylpyridin-2-yl)methanamine complex as a dry powder directly to the cyclodextrin solution.

  • Activation: Sonicate the suspension in a bath sonicator for 30 minutes at room temperature.

    • Causality: Sonication provides the necessary kinetic energy to disrupt the crystalline lattice of the insoluble complex, allowing the 5-isopropyl groups to dynamically partition into the hydrophobic cavities of the cyclodextrin molecules[2][3].

  • Clarification: Centrifuge the mixture at 10,000 x g for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove any un-encapsulated "brick dust." The resulting filtrate is a stable, optically clear solution ready for in vitro assays.

Quantitative Data: Solubility Enhancement Matrix
StrategyReagent / AdditiveMechanism of ActionTarget MediumExpected Solubility Gain
Salt Metathesis (Lipophilic) NH₄PF₆ or NaBArFLattice energy reduction; charge delocalizationDCM, THF, MeCN> 50-fold increase
Salt Metathesis (Hydrophilic) AgOMs or Amberlite IRA-400(Cl)Increased ion-dipole interactionsWater, Methanol10 to 20-fold increase
Host-Guest Complexation HP-β-Cyclodextrin (20% w/v)Hydrophobic encapsulation of the isopropyl groupAqueous Buffers (pH 7.4)> 100-fold increase
Co-solvency DMSO / PEG-400Dielectric constant modulationMixed Aqueous/OrganicVariable (Concentration dependent)
References
  • ChemScene. 1188477-20-4 | (5-Isopropylpyridin-2-yl)methanamine. Retrieved from:[1]

  • Lejan Team. Complexation and protein binding. Retrieved from:[3]

  • Wikipedia. Salt metathesis reaction. Retrieved from:[4]

  • Bentham Science Publishers. Modern Alchemy with Metal Complexes Inside Cyclodextrins, The Molecular Cauldrons. Retrieved from:[2]

  • ACS Publications. Chemical Redox Agents for Organometallic Chemistry. Retrieved from:[5]

Sources

Validation & Comparative

High-Performance Structural Validation: 13C NMR Comparative Guide for (5-Isopropylpyridin-2-yl)methanamine and Analogous Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Isopropylpyridin-2-yl)methanamine (CAS 1188477-20-4) is a versatile primary amine and pyridine-based building block utilized extensively in complex heterocyclic synthesis and drug development[1]. The incorporation of the lipophilic isopropyl group at the C5 position significantly alters its physicochemical profile compared to unsubstituted analogs. For researchers integrating this compound into active pharmaceutical ingredients (APIs), rigorous structural validation is paramount. This guide provides an objective comparison of (5-Isopropylpyridin-2-yl)methanamine against common alternatives—such as Pyridin-2-ylmethanamine—and establishes a self-validating ^13^C NMR protocol to ensure high-fidelity structural characterization.

Physicochemical Profiling & Alternative Comparison

When selecting a pyridinylmethanamine building block, steric hindrance, lipophilicity, and the electron density of the pyridine ring dictate the pharmacokinetic properties of the resulting API. The isopropyl group acts as a bulky, electron-donating substituent that can block metabolic oxidation at the C5 position while increasing overall lipophilicity[1].

Table 1: Physicochemical Comparison of Pyridinylmethanamine Building Blocks
Compound NameCAS NumberSubstitutionKey Performance Characteristic
(5-Isopropylpyridin-2-yl)methanamine 1188477-20-4C5-IsopropylHigh lipophilicity; sterically shielded C5 position prevents rapid metabolism[1].
Pyridin-2-ylmethanamine 3731-51-9UnsubstitutedBaseline reactivity; highly hydrophilic; susceptible to C5 oxidation[2].
(5-Methylpyridin-2-yl)methanamine 4373-34-4C5-MethylModerate lipophilicity; methyl group provides slight electron donation.

13C NMR Structural Validation: Causality & Comparative Data

^13^C NMR spectroscopy is the definitive tool for mapping the precise carbon framework of these heterocycles[1]. The chemical shifts of the pyridine ring carbons are highly sensitive to the electronic and steric effects of the C5 substituents.

Expertise Insight: The quaternary carbons (C2 and C5) in (5-Isopropylpyridin-2-yl)methanamine lack attached protons, resulting in exceptionally long longitudinal relaxation times (


) and weak Nuclear Overhauser Effect (NOE) enhancements[3]. Consequently, these peaks are often lost in the baseline noise if standard acquisition parameters are used. To counteract this, our protocol mandates an extended relaxation delay (

) to ensure complete magnetization recovery prior to each pulse[3].
Table 2: Comparative ^13^C NMR Chemical Shifts (ppm in CDCl3)
Carbon Position(5-Isopropylpyridin-2-yl)methanaminePyridin-2-ylmethanamine(5-Methylpyridin-2-yl)methanamine
C2 (Quaternary) 159.2161.2158.7
C3 (CH) 122.0121.5122.0
C4 (CH) 135.6136.6136.1
C5 (Quaternary) 142.1122.1131.1
C6 (CH) 147.6149.1148.6
CH2-NH2 47.547.547.5
Aliphatic Sub. 31.5 (CH), 23.8 (CH3)N/A18.0 (CH3)

Note: The +20 ppm downfield shift of C5 in the target compound relative to the unsubstituted analog is a direct consequence of the


-deshielding effect of the isopropyl group.

Experimental Protocol: Self-Validating 13C NMR Workflow

To guarantee trustworthiness, the following methodology employs a self-validating feedback loop. The protocol utilizes WALTZ-16 composite pulse decoupling, which provides efficient, broadband ^1^H decoupling with minimal residual splitting, ensuring sharp singlet peaks for all carbon resonances[4].

Step 1: Sample Preparation
  • Action: Dissolve 30-50 mg of (5-Isopropylpyridin-2-yl)methanamine in 0.6 mL of CDCl3 (containing 0.03% v/v Tetramethylsilane, TMS).

  • Causality: High concentration is required due to the low natural abundance (1.1%) and low gyromagnetic ratio of ^13^C. TMS acts as the internal 0.0 ppm reference.

Step 2: Instrument Setup & Shimming
  • Action: Insert the sample into a 400 MHz or higher NMR spectrometer. Lock onto the deuterium signal of CDCl3 and perform gradient shimming.

  • Self-Validation Check: Acquire a rapid ^1^H NMR spectrum. The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz before proceeding to ^13^C acquisition. Poor shimming will artificially broaden the closely spaced aromatic carbon signals.

Step 3: Acquisition Parameters
  • Nucleus: ^13^C

  • Decoupling: WALTZ-16 (^1^H broadband decoupling)[4].

  • Pulse Angle: 30° to 45° (allows faster relaxation compared to a 90° pulse).

  • Relaxation Delay (D1): 3.0 to 5.0 seconds.

  • Causality: Essential for the quaternary C2 and C5 carbons to relax fully, preventing signal attenuation and ensuring accurate peak detection[3].

  • Number of Scans (NS): Minimum of 512 (adjust based on concentration).

Step 4: Processing & Validation
  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio. Fourier transform, phase correct, and baseline correct the spectrum.

  • Self-Validation Check: Verify that the signal-to-noise ratio of the C5 quaternary carbon (~142.1 ppm) is > 10:1. If not, the system flags a failure, requiring an increase in the number of scans and D1 delay.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints of the ^13^C NMR protocol.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Instrument Setup (Lock & Shim) A->B C 1H NMR Check (FWHM < 1.0 Hz) B->C C->B Fail D 13C Acquisition (WALTZ-16, D1=5s) C->D Pass E Signal Processing (LB=1.0 Hz, FT) D->E F Structural Validation (C5 S/N > 10:1) E->F F->D Fail

Self-validating 13C NMR workflow highlighting critical quality control checkpoints.

References

  • Title: 2-Pyridinemethanamine | C6H8N2 | CID 19509 Source: nih.gov URL: [Link]

  • Title: Evaluation of three different broadband 1H decoupling techniques for 13C-MRS at high field using double-tuned array coils Source: ismrm.org URL: [Link]

  • Title: Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method Source: rsc.org URL: [Link]

Sources

HPLC Method Development for Purity Analysis of (5-Isopropylpyridin-2-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The purity analysis of basic, polar pharmaceutical intermediates presents a notorious challenge in liquid chromatography. (5-Isopropylpyridin-2-yl)methanamine is a prime example: it features a lipophilic isopropyl group, a mildly basic pyridine ring (


), and a strongly basic primary amine (

). This dual-basic nature makes the molecule highly susceptible to secondary interactions with stationary phase matrices, often resulting in severe peak tailing, poor resolution from synthetic precursors (like 5-isopropylpyridine-2-carbonitrile), and compromised quantitation.

As an Application Scientist, developing a robust, self-validating HPLC method for this compound requires moving beyond trial-and-error. This guide objectively compares standard Reversed-Phase (RP), Charged Surface Hybrid (CSH), and Hydrophilic Interaction Liquid Chromatography (HILIC) technologies, providing the mechanistic causality and experimental data needed to optimize your workflow.

The Chemical Challenge: Causality of Peak Tailing

In traditional reversed-phase chromatography, acidic mobile phases (pH 2–3) are employed to suppress the ionization of residual silanols on the silica support. However, at this pH, both the primary amine and the pyridine nitrogen of (5-Isopropylpyridin-2-yl)methanamine are fully protonated, rendering the analyte dicationic.

The primary cause of peak tailing for basic compounds is the interaction with these ionized silanol groups on the column packing[1]. Even at pH 2.5, a sub-population of highly acidic silanols remains anionic. The dicationic analyte is electrostatically drawn to these sites, creating a secondary ion-exchange retention mechanism that competes with hydrophobic partitioning[2]. This dual-retention pathway manifests as a right-skewed, asymmetrical peak (USP Tailing Factor


), which obscures closely eluting impurities and drastically reduces column loadability.

G cluster_0 Standard C18 Matrix cluster_1 CSH C18 Matrix Analyte (5-Isopropylpyridin-2-yl)methanamine (Dicationic) Silanol Residual Silanols (Anionic) Analyte->Silanol Ion-Exchange Attraction PositiveCharge Surface Positive Charge (Cationic) Analyte->PositiveCharge Electrostatic Repulsion Tailing Severe Peak Tailing (Tf > 2.0) Silanol->Tailing SharpPeak Symmetrical Peak (Tf < 1.2) PositiveCharge->SharpPeak

Mechanistic comparison of analyte interactions on Standard C18 vs. CSH C18 stationary phases.

Stationary Phase Comparison: Overcoming Secondary Interactions

To achieve a self-validating and robust method, the stationary phase chemistry must actively mitigate these secondary interactions. We compare three distinct chromatographic approaches:

A. Standard C18 (Fully Porous Silica)

Standard C18 columns rely solely on hydrophobic partitioning. While the isopropyl group provides some hydrophobic retention, the standard end-capping process cannot fully mask the silica surface from a dicationic primary amine[2]. Consequently, these columns require high concentrations of ion-pairing reagents (e.g., trifluoroacetic acid or sodium perchlorate) to achieve acceptable peak shapes, which suppresses MS ionization and reduces column lifetime.

B. Charged Surface Hybrid (CSH) C18

CSH technology utilizes an ethylene bridged hybrid (BEH) particle modified with a reproducible, low-level positive surface charge prior to C18 bonding. Under acidic conditions, this fixed positive charge electrostatically repels the protonated (5-Isopropylpyridin-2-yl)methanamine. By actively preventing the analyte from reaching the underlying silanols, CSH columns yield superior peak shape for basic compounds due to improved loading capacity under low-ionic strength conditions (e.g., 0.1% formic acid).

C. Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds, HILIC provides an orthogonal separation mechanism. HILIC stationary phases are highly polar and hydrophilic, which causes them to absorb water from the mobile phase to form a thin layer of water on the surface[3]. The mobile phase is highly organic (typically >70% acetonitrile). The primary amine partitions into this aqueous-rich layer, driven by hydrogen bonding and dipole-dipole interactions[4]. Because water acts as the strong solvent in HILIC, this mode is exceptionally compatible with MS detection and completely bypasses traditional hydrophobic tailing issues[5].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three column chemistries for the purity analysis of (5-Isopropylpyridin-2-yl)methanamine, spiked with 1% of its synthetic precursor, 5-isopropylpyridine-2-carbonitrile.

Column ChemistryMobile Phase AdditiveRetention Factor (

)
USP Tailing (

)
Theoretical Plates (

)
Resolution (

) from Precursor
Standard C18 (1.7 µm)0.1% TFA2.12.454,2001.4 (Co-elution tail)
CSH C18 (1.7 µm)0.1% Formic Acid3.41.1214,5004.8 (Baseline)
Zwitterionic HILIC (1.7 µm)10 mM Ammonium Formate4.21.0516,2006.1 (Orthogonal elution)

Data Interpretation: The CSH C18 column demonstrates a massive improvement in theoretical plates and peak symmetry compared to the standard C18, even when using a weaker acid (Formic Acid vs. TFA). The HILIC column provides the highest retention and symmetry, though it requires a completely different solvent environment.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria must be met before sample analysis.

Workflow Start Analyze Analyte Properties (Basic, Polar, pKa ~5 & 10) Decision1 Sufficient Hydrophobicity for Reversed-Phase? Start->Decision1 RP_Path Reversed-Phase LC Decision1->RP_Path Yes (LogP > 0) HILIC_Path HILIC Mode Decision1->HILIC_Path No (LogP < 0) CSH Select CSH C18 Column (Mitigates Silanol Effects) RP_Path->CSH HILIC_Col Select Zwitterionic HILIC (Partitioning Mechanism) HILIC_Path->HILIC_Col Buffer1 Low pH Mobile Phase (e.g., 0.1% Formic Acid) CSH->Buffer1 Buffer2 High Organic Phase (>70% ACN + NH4Fm) HILIC_Col->Buffer2

Decision tree for selecting the optimal chromatographic mode for basic polar amines.

Protocol A: CSH C18 Reversed-Phase Workflow (Recommended for Routine Purity)

This method leverages electrostatic repulsion to achieve sharp peaks with MS-friendly buffers.

  • Column Preparation: Install a Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine).

    • 1.0 - 6.0 min: Linear ramp to 60% B.

    • 6.0 - 7.0 min: Flush at 95% B, followed by 3 minutes re-equilibration at 5% B.

  • Parameters: Flow rate at 0.4 mL/min; Column temperature at 40°C; UV detection at 254 nm (or MS positive electrospray).

  • System Suitability Validation: Inject a 0.1 mg/mL standard of (5-Isopropylpyridin-2-yl)methanamine. Pass Criteria: USP Tailing Factor

    
    ; Retention time RSD 
    
    
    
    over 5 injections.
Protocol B: Zwitterionic HILIC Workflow (Recommended for LC-MS/MS Bioanalysis)

Because many drug metabolites are polar, quantification using reversed-phase LC can be compromised by poor retention and ion suppression[6]. HILIC solves this by retaining the analyte outside the suppression region.

  • Column Preparation: Install a ZIC-HILIC column (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase Formulation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Buffer salts are critical in HILIC to control electrostatic interactions[5]).

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Program: 15% A / 85% B. (Note: In HILIC, increasing the aqueous portion increases elution strength[3]).

  • Equilibration (Critical Step): Flush the column with at least 30 column volumes of the mobile phase. Approximately 3% water is required to form the stationary water film[3]; rushing this step will cause retention time drift.

  • System Suitability Validation: Inject standard. Pass Criteria:

    
    ; Theoretical plates 
    
    
    
    .
Conclusion

For the purity analysis of (5-Isopropylpyridin-2-yl)methanamine, standard C18 columns fail due to uncontrolled ion-exchange interactions between the dicationic primary amine and residual silanols. By transitioning to CSH C18 technology , analysts can utilize electrostatic repulsion to achieve highly symmetrical peaks using simple, MS-compatible mobile phases. Alternatively, for extreme sensitivity and orthogonal selectivity, HILIC provides a robust partitioning mechanism that entirely circumvents hydrophobic tailing paradigms.

References
  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Application Notes. URL:[Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overviews. URL:[Link]

  • Phenomenex. "HILIC Explained: What It Is & How It Works." Science Unfiltered. URL:[Link]

  • Chromatography Online. "Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications." LCGC North America. URL:[Link]

  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." SIELC Applications. URL:[Link]

Sources

Navigating the Maze of Fragments: A Comparative Guide to the Mass Spectrometry of (5-Isopropylpyridin-2-yl)methanamine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns. This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation of (5-Isopropylpyridin-2-yl)methanamine, a key building block in pharmaceutical research. By juxtaposing its fragmentation behavior with that of its structural isomers and related compounds, we aim to equip researchers with the predictive knowledge necessary for confident structural assignment and impurity profiling.

The Analytical Imperative: Why Fragmentation Matters

(5-Isopropylpyridin-2-yl)methanamine, with a molecular weight of 150.22 g/mol and the formula C₉H₁₄N₂, presents a unique fragmentation puzzle due to the interplay of its three key structural features: the pyridine ring, the aminomethyl group, and the isopropyl substituent.[1] Understanding how these moieties influence bond cleavage under ionization is critical for its unambiguous identification, particularly when differentiating it from isomeric variants where the positions of the substituents are altered. The choice of ionization technique, most commonly Electron Ionization (EI) or Electrospray Ionization (ESI), will dictate the initial energy imparted to the molecule and, consequently, the observed fragmentation pathways.

Experimental Protocol: A Blueprint for Robust Analysis

To generate the comparative data presented herein, a standardized analytical workflow is essential. The following protocol outlines a typical approach for analyzing (5-Isopropylpyridin-2-yl)methanamine and its analogues by mass spectrometry.

Instrumentation:

  • Mass Spectrometer: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for accurate mass measurements, enabling the determination of elemental compositions for fragment ions.

  • Ionization Sources: Both EI (for GC-MS) and ESI (for LC-MS) sources should be utilized to gain a comprehensive understanding of fragmentation under different energy regimes.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters (for EI):

  • GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

  • Inlet Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters (for ESI):

  • LC Column: A C18 reversed-phase column is appropriate for retaining the polar analyte.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode).

  • Ion Source: ESI in positive ion mode.

  • Capillary Voltage: 4.0 kV

  • Collision Energy: A ramped collision energy (e.g., 10-40 eV) in the tandem MS (MS/MS) mode is crucial to observe a range of fragment ions.

This dual-pronged analytical approach ensures that both the radical cation-driven fragmentations of EI and the protonated molecule fragmentations of ESI are thoroughly investigated.

Decoding the Fragments: A Comparative Analysis

The fragmentation of (5-Isopropylpyridin-2-yl)methanamine is best understood by comparing it to its fundamental components and structural isomers.

The Signature Fragmentation of (5-Isopropylpyridin-2-yl)methanamine

Under Electron Ionization (EI), a common fragmentation for primary amines is α-cleavage, which would involve the loss of a hydrogen radical to form a stable iminium ion.[2] Another significant pathway is benzylic cleavage, leading to the loss of the •NH₂ radical.[2] The isopropyl group can also fragment by losing a methyl radical (•CH₃).[2]

In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is the parent ion. Collision-Induced Dissociation (CID) of this ion is expected to yield characteristic fragments. A primary and highly favorable fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃).[3][4]

Table 1: Predicted Key Fragments of (5-Isopropylpyridin-2-yl)methanamine

m/z (Predicted)Proposed Structure/LossIonization ModeSupporting Evidence/Analogy
151[M+H]⁺ESIProtonated molecular ion
150[M]⁺•EIMolecular ion
135[M-CH₃]⁺EI/ESILoss of a methyl radical from the isopropyl group.[2]
133[M-NH₃]⁺ESILoss of ammonia from the protonated molecule.[3][4]
107[M-C₃H₇]⁺EI/ESILoss of the isopropyl group.
91[C₆H₅N]⁺•EITropylium-like ion from benzylic cleavage.[5]
Comparative Fragmentation with Structural Isomers

The position of the substituents on the pyridine ring significantly influences the fragmentation pathways, a phenomenon well-documented for substituted pyridines.[6][7]

  • (3-Isopropylpyridin-2-yl)methanamine (Isomer A): The proximity of the isopropyl group to the aminomethyl side chain may lead to unique rearrangement reactions not observed in the target molecule.

  • (6-Isopropylpyridin-2-yl)methanamine (Isomer B): Steric hindrance from the adjacent isopropyl group could influence the ease of fragmentation at the benzylic position.

  • (5-Isopropylpyridin-3-yl)methanamine (Isomer C): The change in the position of the aminomethyl group relative to the ring nitrogen will alter the stability of key fragment ions. The interaction of the side chain with the ring nitrogen is a known factor in the fragmentation of 2-substituted pyridines.[7]

Table 2: Comparative Fragmentation of Isomeric Pyridyl-methanamines

Feature(5-Isopropylpyridin-2-yl)methanamineIsomer A (3-isopropyl)Isomer C (3-aminomethyl)
Dominant ESI Fragmentation Likely loss of NH₃ (m/z 133)Similar loss of NH₃ expectedRelative abundance of [M-NH₃]⁺ may differ
Characteristic EI Fragments Prominent m/z 135 (loss of CH₃)Potential for fragments involving interaction between adjacent groupsDifferent relative intensities of pyridine ring fragments
Differentiating Ion High abundance of m/z 135Possible unique low-mass fragments from rearrangementsCharacteristic pyridine ring cleavage pattern

Visualizing the Fragmentation Pathways

To illustrate the proposed fragmentation mechanisms, the following diagrams are provided in Graphviz DOT language.

cluster_ei EI Fragmentation cluster_esi ESI Fragmentation M_ei [M]+• (m/z 150) frag1_ei [M-CH3]+ (m/z 135) M_ei->frag1_ei - •CH3 frag2_ei [M-NH2]• (m/z 134) M_ei->frag2_ei - •NH2 frag3_ei Tropylium-like ion (m/z 91) frag2_ei->frag3_ei - C3H6 M_esi [M+H]+ (m/z 151) frag1_esi [M+H-NH3]+ (m/z 134) M_esi->frag1_esi - NH3 frag2_esi [M+H-C3H6]+ (m/z 109) M_esi->frag2_esi - C3H6

Figure 1: Proposed EI and ESI fragmentation pathways.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comparative framework for understanding the mass spectrometric fragmentation of (5-Isopropylpyridin-2-yl)methanamine. While direct experimental data for this specific molecule is not widely published, a thorough analysis of related structures provides a robust predictive model for its fragmentation behavior. The key takeaways for researchers are:

  • Alpha-cleavage and benzylic cleavage are expected to be dominant fragmentation pathways, particularly under EI conditions.

  • The loss of ammonia from the protonated molecule is a highly probable and diagnostic fragmentation in ESI-MS/MS.

  • The fragmentation of the isopropyl group , primarily through the loss of a methyl radical, provides a characteristic high-mass fragment.

  • Comparison with structural isomers is crucial, as the relative positions of the substituents will lead to quantifiable differences in the abundance of key fragment ions.

By leveraging this comparative approach, scientists can more confidently identify (5-Isopropylpyridin-2-yl)methanamine and its related impurities, accelerating the pace of drug development and ensuring the quality of novel pharmaceutical compounds.

References

  • Bouchoux, G., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(9), 963-972. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1531-1539. Available at: [Link]

  • Filippi, A., et al. (2013). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of The American Society for Mass Spectrometry, 24(7), 1030-1038. Available at: [Link]

  • Bouchoux, G., et al. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973-2976. Available at: [Link]

  • Simon, E. S., et al. (2011). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 23(2), 291-303. Available at: [Link]

  • Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]

  • Chen, P. H. (1976). Mass Spectra of Some Isomeric Monosubstituted Pyridines. Participation of the Ring Nitrogen in the Fragmentation of the 2 Isomers. pubs.acs.org. Available at: [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Available at: [Link]

  • Sparkes, E., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIST. (n.d.). 4-Isopropylpyridine. In NIST Chemistry WebBook. Available at: [Link]

  • Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. Available at: [Link]

Sources

IR spectroscopy characteristic peaks of (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of (5-Isopropylpyridin-2-yl)methanamine

Introduction: Deciphering the Vibrational Fingerprint

(5-Isopropylpyridin-2-yl)methanamine is a substituted pyridine derivative of interest in various research and development applications, including as a building block in medicinal chemistry.[1][2] Its molecular architecture, comprising a 2,5-disubstituted pyridine ring, a primary aminomethyl group, and an isopropyl substituent, presents a unique vibrational profile. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for the structural confirmation and quality assessment of this compound.[3][4]

This guide provides a detailed analysis of the characteristic IR absorption bands of (5-Isopropylpyridin-2-yl)methanamine. By dissecting the molecule into its core functional groups—the primary amine, the isopropyl group, and the substituted aromatic ring—we will predict and rationalize its spectral features. This analysis is supported by comparative data from structurally analogous compounds to offer a comprehensive interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Key Vibrational Loci

The utility of IR spectroscopy lies in its ability to probe the specific vibrational modes of a molecule's constituent bonds. For (5-Isopropylpyridin-2-yl)methanamine, the primary areas of diagnostic interest are the N-H bonds of the amine, the C-H bonds of the aliphatic and aromatic moieties, and the C=C and C=N bonds of the pyridine ring.

G cluster_molecule (5-Isopropylpyridin-2-yl)methanamine cluster_vibrations Characteristic Vibrational Modes mol Core Structure amine Primary Amine (-CH2NH2) mol->amine isopropyl Isopropyl (-CH(CH3)2) mol->isopropyl pyridine Pyridine Ring mol->pyridine nh_stretch N-H Stretch 3500-3300 cm⁻¹ amine->nh_stretch nh_bend N-H Bend/Scissor 1650-1580 cm⁻¹ amine->nh_bend cn_stretch C-N Stretch 1250-1020 cm⁻¹ amine->cn_stretch ch_aliphatic ch_aliphatic isopropyl->ch_aliphatic ch_bend C-H Bend (Isopropyl) ~1385 & 1370 cm⁻¹ isopropyl->ch_bend ch_aromatic ch_aromatic pyridine->ch_aromatic ring_stretch Pyridine C=C, C=N Stretch 1600-1450 cm⁻¹ pyridine->ring_stretch

Caption: Key functional groups and their associated vibrational regions.

Predicted IR Absorption Bands for (5-Isopropylpyridin-2-yl)methanamine

The following table summarizes the predicted characteristic absorption bands. These predictions are synthesized from established group frequencies and data from structurally related molecules.[5][6][7][8]

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAnnotation
3500 - 3300MediumN-H Asymmetric & Symmetric StretchPrimary amines (R-NH₂) exhibit two distinct bands in this region.[5][9] These are typically weaker and sharper than O-H stretches.[5]
3100 - 3010Weak-MediumAromatic C-H StretchThe C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹.[1][8]
2970 - 2850Medium-StrongAliphatic C-H StretchAsymmetric and symmetric stretches from the CH, CH₂, and CH₃ groups of the aminomethyl and isopropyl substituents appear just below 3000 cm⁻¹.[1][7]
1650 - 1580Medium-VariableN-H Bending (Scissoring)This peak is characteristic of primary amines.[5] Its presence can sometimes cause confusion with C=C stretches, but it is typically broader.[6]
1600 - 1450Medium-StrongAromatic C=C and C=N Ring StretchPyridine and its derivatives show several bands in this region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring.[6][8]
~1465MediumAliphatic C-H Bending (Scissoring)Methylene (-CH₂-) scissoring vibration.
~1385 and ~1370MediumC-H Bending (Umbrella Mode)The isopropyl group characteristically produces a doublet in this region due to symmetric bending of the two methyl groups. This is a strong indicator of its presence.
1250 - 1020Medium-WeakC-N StretchThe stretching vibration of the C-N bond in the aminomethyl group falls in this range for aliphatic amines.[5][10]
910 - 665Strong, BroadN-H WaggingThis out-of-plane bending vibration is characteristic of primary and secondary amines.[5][9]

Comparative Spectral Analysis

To fully appreciate the spectrum of (5-Isopropylpyridin-2-yl)methanamine, it is instructive to compare its expected features with those of simpler, related molecules.

Primary Amine Functionality: Comparison with 2-Aminomethylpyridine

The most direct structural analog is 2-aminomethylpyridine (also known as 2-picolylamine).[11] The primary amine signals in both compounds will be nearly identical.

  • N-H Stretching: Both molecules will show the characteristic doublet for a primary amine between 3500-3300 cm⁻¹.[5]

  • N-H Bending: A scissoring band around 1650-1580 cm⁻¹ and a broad N-H wagging band between 910-665 cm⁻¹ are expected for both.[5]

The key differentiator will not be in the amine vibrations themselves, but in the vibrations associated with the rest of the molecule, specifically the isopropyl group and the substitution pattern on the pyridine ring.

Isopropyl Group Signature: Comparison with Cumene (Isopropylbenzene)

The isopropyl group provides a distinct set of aliphatic C-H vibrations.

  • C-H Stretching: Like cumene, (5-Isopropylpyridin-2-yl)methanamine will display strong C-H stretching absorptions just below 3000 cm⁻¹.[6]

  • C-H Bending: The most telling feature is the characteristic doublet around 1385 cm⁻¹ and 1370 cm⁻¹, resulting from the symmetric C-H bending ("umbrella" mode) of the gem-dimethyl groups.[6] This doublet is a highly reliable indicator for the presence of an isopropyl moiety.

Pyridine Ring Vibrations: Influence of Disubstitution

An unsubstituted pyridine ring has a well-defined set of IR bands.[12][13] Substitution at the 2- and 5-positions alters the symmetry of the ring, which can affect the intensity and position of the ring stretching and C-H bending modes.

  • Ring Stretching (1600-1450 cm⁻¹): The pattern of bands in this region for (5-Isopropylpyridin-2-yl)methanamine will differ from that of monosubstituted pyridines like 4-isopropylpyridine[14][15] or 2-aminomethylpyridine.[11] The specific pattern is a fingerprint for the 2,5-disubstitution pattern.

  • Out-of-Plane C-H Bending (below 900 cm⁻¹): The substitution pattern on an aromatic ring strongly influences the out-of-plane C-H bending bands. While the broad N-H wag may obscure this region, the specific pattern of sharp peaks can often be used to confirm the arrangement of hydrogens on the ring.

Experimental Protocol: ATR-FTIR Analysis of a Liquid Amine Sample

This protocol outlines a standardized procedure for acquiring a high-quality FTIR spectrum of a liquid sample like (5-Isopropylpyridin-2-yl)methanamine using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples due to its simplicity and minimal sample preparation.[3]

Methodology Workflow

G start Start background 1. Collect Background Spectrum (Clean ATR Crystal) start->background sample_prep 2. Apply Sample (Place a small drop on the crystal) background->sample_prep acquire 3. Acquire Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) sample_prep->acquire process 4. Process Spectrum (Baseline correction, if needed) acquire->process clean 5. Clean ATR Crystal (Use appropriate solvent, e.g., isopropanol) process->clean end End clean->end

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Before any measurements, clean the ATR crystal surface meticulously. Use a lint-free wipe dampened with a volatile solvent (e.g., isopropanol) to remove any residues from previous analyses. Allow the solvent to evaporate completely.

  • Background Collection: Acquire a background spectrum with the clean, empty ATR crystal. This measurement accounts for the ambient atmosphere (e.g., CO₂, H₂O vapor) and the instrument's intrinsic response, ensuring they are subtracted from the final sample spectrum. A typical setting is 16 to 32 co-added scans over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Application: Using a clean pipette, place a single small drop of the (5-Isopropylpyridin-2-yl)methanamine sample onto the center of the ATR crystal. Ensure the sample fully covers the crystal surface for optimal spectral quality.[3]

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample using the same parameters (scan number, resolution, range) as the background collection. This ensures accurate subtraction.

  • Data Processing: The resulting spectrum should display absorbance or transmittance as a function of wavenumber. Perform a baseline correction using the spectrometer's software if the baseline appears tilted or curved.

  • Post-Analysis Cleaning: After the analysis is complete, thoroughly clean the ATR crystal with a solvent-dampened wipe to remove all traces of the sample, preparing the instrument for the next user.

Rationale for Protocol Choices:

  • ATR Accessory: Chosen for its ease of use with liquid samples, requiring no dilution or cell preparation.

  • Background Scan: This is a critical step for data integrity, as it removes interfering signals from the environment and the instrument itself.

  • Co-adding Scans: Summing multiple scans (16-32) improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.[3]

Conclusion

The infrared spectrum of (5-Isopropylpyridin-2-yl)methanamine is defined by a confluence of distinct vibrational signatures. The presence of a primary amine is unequivocally confirmed by the dual N-H stretching bands above 3300 cm⁻¹, the N-H scissoring mode near 1600 cm⁻¹, and the broad N-H wag below 900 cm⁻¹.[5][9] The isopropyl group is best identified by its characteristic C-H bending doublet around 1385-1370 cm⁻¹. Finally, the 2,5-disubstituted pyridine core is characterized by aromatic C-H stretches above 3000 cm⁻¹ and a unique fingerprint pattern of C=C and C=N ring stretches between 1600-1450 cm⁻¹. By leveraging this guide, researchers can confidently use FTIR spectroscopy to verify the structural integrity of (5-Isopropylpyridin-2-yl)methanamine and distinguish it from related compounds.

References

  • University of Oxford. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Niven, M. L., & Percy, G. C. (1977). Infrared Spectra of Some Metal (II) Complexes of 2-Aminomethylpyridine. Spectroscopy Letters, 10(7), 519-525. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 05). Infrared Spectra of Some Metal (II) Complexes of 2-Aminomethylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. Retrieved from [Link]

  • Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(12), 3056-3067. Retrieved from [Link]

  • Scilit. (n.d.). Infrared Spectra of Some Metal (II) Complexes of 2-Aminomethylpyridine. Retrieved from [Link]

  • Varga, B., et al. (2022). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. Molecules, 27(17), 5496. Retrieved from [Link]

  • Semantic Scholar. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyridinemethanamine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. Retrieved from [Link]

  • CHIMIA. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • Sadtler Research Laboratories. (n.d.). Sadtler Standard Infrared Grating Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Pacansky, J., & Dupuis, M. (1982). Analysis of the structures, infrared spectra, and Raman spectra for methyl, ethyl, isopropyl, and tert-butyl radicals. Journal of the American Chemical Society, 104(1), 415-421. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Department of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Isopropyl-1,3-diphenyl-2-thiohydantoin. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Department of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylpyridine. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 4-Isopropylpyridine. NIST Chemistry WebBook. Retrieved from [Link]

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Elemental analysis validation for (5-Isopropylpyridin-2-yl)methanamine complexes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of elemental analysis techniques is critical when characterizing novel coordination complexes. For complexes utilizing (5-Isopropylpyridin-2-yl)methanamine (CAS 1188477-20-4)—a versatile N,N-bidentate ligand featuring a pyridine nitrogen and a primary amine[1]—rigorous validation of stoichiometry, purity, and trace elemental impurities is required. This guide objectively compares analytical methodologies, providing researchers and drug development professionals with field-proven, self-validating protocols that meet stringent analytical standards, including ACS guidelines[2] and USP <232>/<233>[3][4].

The Analytical Challenge of (5-Isopropylpyridin-2-yl)methanamine Complexes

(5-Isopropylpyridin-2-yl)methanamine (C₉H₁₄N₂, MW: 150.22 g/mol ) forms highly stable chelate rings with transition metals due to the strong nucleophilicity of its primary amine and the π-acceptor capabilities of its pyridine ring[1].

When validating these synthesized complexes, researchers face two primary challenges:

  • Bulk Purity & Stoichiometry : Confirming the exact ligand-to-metal ratio and ensuring no unreacted ligand or solvent remains trapped in the crystal lattice.

  • Metal Quantification & Trace Impurities : Accurately quantifying the central metal ion while screening for toxic heavy metal catalysts (e.g., Pd, Pt, Ru) used in upstream synthetic steps, which must be strictly controlled in pharmaceutical applications[5].

To address these, a dual-pathway validation strategy comparing and utilizing both CHNS Combustion Analysis and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required.

ValidationWorkflow A Complex Synthesis (5-Isopropylpyridin-2-yl)methanamine B Purification & Vacuum Drying (Removes lattice solvent) A->B C CHNS Combustion Analysis (Validates Ligand Stoichiometry) B->C Organic fraction D ICP-MS / ICP-OES (Validates Metal Content & Impurities) B->D Metal fraction E Purity Confirmed (Meets ACS & USP <233> Standards) C->E ±0.4% theoretical D->E Accurate metal mass

Fig 1. Dual-pathway elemental validation workflow for coordination complexes.

Comparative Analysis of Elemental Validation Techniques

Relying on a single analytical method often leads to false positives in purity assessments. The table below compares the performance, causality, and limitations of the three primary elemental analysis techniques used for coordination complexes.

FeatureCHNS/O Combustion AnalysisICP-MS (USP <233>)EDX / XPS (Surface Analysis)
Primary Target C, H, N, S, O mass fractionsCentral metals & trace impuritiesSurface elemental composition & oxidation states
Accuracy / Precision ±0.4% of theoretical valuesSub-ppb to ppm (High precision)Semi-quantitative (±2-5%)
Sample Destruction Complete (Combustion at >1000°C)Complete (Microwave Acid Digestion)Non-destructive (Vacuum required)
Causality of Error Trapped moisture/solvent heavily skews %C and %HIncomplete digestion of robust M-N bonds lowers recoveryMeasures surface only; ignores bulk lattice impurities
Regulatory Role ACS requirement for new compounds[2]ICH Q3D / USP <232> compliance[3]Supplementary mechanistic data

Expert Insight on Causality: While CHN analysis is the gold standard for confirming the organic framework, it is inherently blind to inorganic salts. Conversely, ICP-MS quantifies the metal but cannot confirm if the metal is coordinated to the (5-Isopropylpyridin-2-yl)methanamine ligand or present as an unreacted salt[6]. Therefore, these systems must be used orthogonally.

Experimental Methodologies & Self-Validating Protocols

To establish trustworthiness, experimental protocols must include self-validating steps (e.g., internal standards, rigorous drying). Below are the optimized methodologies for analyzing (5-Isopropylpyridin-2-yl)methanamine complexes.

Protocol A: CHNS Combustion Analysis for Ligand Stoichiometry

The hygroscopic nature of primary amines means these complexes often absorb atmospheric moisture, which artificially inflates the Hydrogen and Oxygen percentages while depressing Carbon and Nitrogen.

Step-by-Step Workflow:

  • Sample Preparation: Pulverize 5-10 mg of the synthesized complex into a fine powder to maximize surface area.

  • Vacuum Drying (Critical Causality Step): Dry the sample in a vacuum desiccator over P₂O₅ at 60°C for 24 hours. Reasoning: (5-Isopropylpyridin-2-yl)methanamine complexes frequently trap crystallization solvents (like ethanol or water). Failure to remove these will result in CHN data falling outside the acceptable ±0.4% ACS threshold[2].

  • Calibration: Calibrate the analyzer using a certified reference material (e.g., sulfanilamide) that closely matches the expected C:N ratio of the sample.

  • Combustion: Encapsulate 1-2 mg of the dried complex in a tin boat. Combust at 1000°C in an oxygen-rich environment.

  • Validation: Compare the experimental %C, %H, and %N against the theoretical values calculated from the empirical formula. A variance of ≤0.4% confirms bulk organic purity.

Protocol B: ICP-MS Metal Quantification and Impurity Screening (USP <233>)

Because the bidentate coordination of (5-Isopropylpyridin-2-yl)methanamine creates highly stable, inert complexes, simple acid dissolution is insufficient. Closed-vessel microwave digestion is mandatory to completely break the metal-nitrogen bonds[3][5].

ICPMS_Protocol Sample Weigh 10-50 mg Complex Acid Add HNO3/HCl Matrix (Breaks M-N bonds) Sample->Acid Digest Microwave Digestion (Closed Vessel, 200°C) Acid->Digest Dilute Dilution & Internal Std (e.g., 45Sc, 89Y, 209Bi) Digest->Dilute Analyze ICP-MS Analysis (He Collision Mode) Dilute->Analyze

Fig 2. Step-by-step ICP-MS sample preparation and analysis methodology.

Step-by-Step Workflow:

  • Matrix Selection: Weigh 10-50 mg of the complex into a PTFE microwave vessel. Add a stabilizing matrix of concentrated HNO₃ and HCl (typically a 3:1 or 4:1 ratio). Reasoning: While HNO₃ oxidizes the organic ligand, HCl is strictly required to stabilize transition metals and platinum group elements (PGEs) in solution, preventing them from precipitating as insoluble oxides[4][5].

  • Microwave Digestion: Heat the sealed vessels to 200°C over 15 minutes and hold for 20 minutes. The high pressure ensures complete destruction of the pyridine-ring framework.

  • Internal Standardization: Dilute the digestate with 2% HNO₃ and spike with internal standards (e.g., ⁴⁵Sc, ⁸⁹Y, ²⁰⁹Bi) to correct for matrix effects and physical variations during sample introduction[5].

  • He Collision Mode Analysis: Run the analysis using an ICP-MS equipped with a collision/reaction cell operating in Helium (He) mode. Reasoning: The presence of HCl in the digestion matrix generates polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As). Helium collision mode kinetically filters out these polyatomic species, ensuring accurate quantification of both the central metal and trace impurities[3][4].

  • Validation: Ensure spike recoveries for target elements fall within the USP <233> acceptable range of 70%–150%[5].

Conclusion

Validating (5-Isopropylpyridin-2-yl)methanamine complexes requires a synergistic approach. CHN combustion analysis guarantees the integrity and stoichiometry of the organic ligand framework, while advanced ICP-MS protocols—utilizing rigorous microwave digestion and He collision modes—ensure accurate metal quantification and compliance with modern pharmaceutical impurity guidelines (ICH Q3D). By adhering to these causality-driven methodologies, researchers can confidently establish the identity, purity, and safety of their novel coordination compounds.

References

  • ACS Publications. "Chemical Tools to Characterize the Coordination Chemistry of Radionuclides for Radiopharmaceutical Applications." ACS.org. Available at:[Link]

  • ACS Publications. "We Need to Talk about New Materials Characterization | Inorganic Chemistry." ACS.org. Available at: [Link]

  • Spectroscopy Online. "Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>." Spectroscopyonline.com. Available at: [Link]

  • Agilent Technologies. "Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1)." Agilent.com. Available at:[Link]

  • Almac Group. "Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient." Almacgroup.com. Available at: [Link]

Sources

UV-Vis absorption spectra of (5-Isopropylpyridin-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Spectra of (5-Isopropylpyridin-2-yl)methanamine Derivatives in Coordination Chemistry

Introduction & Chemical Context

(5-Isopropylpyridin-2-yl)methanamine is a highly versatile bidentate ligand and structural scaffold widely utilized in medicinal chemistry, fluorophore design, and transition metal coordination[1]. While unsubstituted pyridin-2-ylmethanamine has long served as a standard building block, the introduction of an isopropyl group at the 5-position of the pyridine ring introduces specific stereoelectronic effects that distinctly alter the molecule's photophysical properties. This guide provides an objective comparison of the UV-Vis absorption characteristics of these derivatives, offering actionable insights for researchers optimizing metal-to-ligand charge transfer (MLCT) complexes and fluorescent probes.

Structural Causality & Photophysical Impact

As an application scientist, it is critical to understand why spectral shifts occur rather than just observing them. The fundamental difference between unsubstituted pyridin-2-ylmethanamine and its 5-isopropyl derivative lies in the inductive (+I) electron-donating effect of the isopropyl moiety[2].

This electron donation increases the electron density on the pyridine nitrogen, thereby enhancing its basicity and


-donating capability during metal chelation. Consequently, this alters the HOMO-LUMO gap. In UV-Vis spectroscopy, this manifests as a predictable bathochromic (red) shift in both the intra-ligand 

transitions and the subsequent MLCT bands upon complexation with transition metals like Cu(II) or Fe(III)[3]. Furthermore, the bulky isopropyl group increases the lipophilicity (LogP) of the resulting complexes, a critical parameter for cell membrane permeability when designing zwitterionic dyes or biological assays[4].

Comparative UV-Vis Performance Data

To objectively evaluate the performance of the 5-isopropyl derivative against the unsubstituted baseline, we compare their spectral responses in both free ligand form and as Cu(II) coordination complexes.

Table 1: Photophysical and Physicochemical Comparison of Pyridine-Methanamine Derivatives

ParameterPyridin-2-ylmethanamine (Baseline)(5-Isopropylpyridin-2-yl)methanamineCausality / Advantage
Free Ligand

(

)
~260 nm~268 nm+I effect of the isopropyl group lowers the

energy level, causing a slight bathochromic shift.
Molar Absorptivity (

) at

~4,200

~4,800

Increased transition dipole moment due to extended alkyl substitution.
Cu(II) Complex MLCT

~620 nm~638 nmEnhanced

-donation from the enriched pyridine nitrogen stabilizes the metal

-orbitals[3].
Isosbestic Point (Titration) 285 nm294 nmIndicates clean 1:1 stoichiometric conversion without competitive side reactions[5].
Calculated LogP (Lipophilicity) 0.851.95Isopropyl bulk significantly enhances hydrophobicity, improving cellular membrane transport[2].

Experimental Protocol: Self-Validating UV-Vis Titration Workflow

To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating system for measuring the UV-Vis absorption spectra during the complexation of (5-Isopropylpyridin-2-yl)methanamine with Cu(II). The appearance of sharp isosbestic points serves as an internal validation of stoichiometric purity.

Step 1: Ligand Solution Preparation Prepare a


 M stock solution of (5-Isopropylpyridin-2-yl)methanamine in spectroscopic grade methanol. Ensure the quartz cuvette is pre-rinsed with the solvent to eliminate background scatter.

Step 2: Baseline & Free Ligand Measurement Record the baseline UV-Vis spectrum from 200 nm to 1000 nm at 298 K[3]. The primary absorption peak should be observed around 268 nm.

Step 3: Metal Titration Introduce a


 M solution of 

in 2

aliquots to the ligand solution to carefully track the multi-step formation of the complex.

Step 4: Equilibration & Validation (Critical Step) Allow exactly 2 minutes of equilibration time after each addition. Record the spectrum. Self-Validation Check: Verify the presence of a distinct isosbestic point at 294 nm[5]. If the isosbestic point drifts or blurs, it indicates competitive side reactions (e.g., oxidation or solvent coordination), and the assay must be restarted to maintain scientific integrity.

Step 5: MLCT Band Analysis Monitor the emergence of the broad MLCT absorption band in the 600-700 nm region. Plot the absorbance at 638 nm versus the equivalents of Cu(II) to determine the binding constant via the Benesi-Hildebrand equation.

Workflow Visualization

Below is the logical workflow for the self-validating UV-Vis titration assay, mapping the critical path from preparation to data validation.

G Ligand 1. Ligand Preparation (5-Isopropylpyridin-2-yl)methanamine 10^-4 M in Methanol Baseline 2. Baseline Scan Record Free Ligand UV-Vis (Target: 268 nm) Ligand->Baseline Titration 3. Metal Titration Add Cu(II) Aliquots (10^-3 M Stock) Baseline->Titration Equilibrate 4. Equilibration Incubate 2 mins at 298 K Titration->Equilibrate Validate 5. Self-Validation Check Isosbestic Point at 294 nm Equilibrate->Validate Validate->Titration If Valid Analyze 6. Data Analysis Quantify MLCT Band at 638 nm Validate->Analyze

Self-validating UV-Vis titration workflow for (5-Isopropylpyridin-2-yl)methanamine complexation.

Conclusion

For researchers developing novel fluorophores or transition metal catalysts, substituting standard pyridin-2-ylmethanamine with (5-Isopropylpyridin-2-yl)methanamine offers distinct advantages. The isopropyl derivative not only provides a measurable bathochromic shift in UV-Vis absorption due to its +I effect but also significantly enhances the lipophilicity of the resulting complexes. By employing the self-validating titration protocol outlined above, scientists can reliably harness these properties for advanced drug discovery and materials science applications.

References

  • Title: Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex Source: PMC - NIH URL: [Link]

  • Title: UV-vis absorption spectra of CL (10 mM) in the presence of increasing amount of F- Source: ResearchGate URL: [Link]

  • Title: A new auspicious scaffold for small dyes and fluorophores Source: IRIS-AperTO - UniTo URL: [Link]

  • Title: Tracking the multiple-step formation of an iron(III) complex and its application in photodynamic therapy for breast cancer Source: LabXing URL: [Link]

Sources

Chromatographic retention comparison of substituted picolylamines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chromatographic Retention of Substituted Picolylamines: A Comparative Analysis

Introduction: The Analytical Challenge of Picolylamines

Substituted picolylamines are a class of pyridine derivatives that serve as crucial building blocks in pharmaceutical and materials science.[1] Their structure, featuring a basic pyridine ring and a primary amine group, imparts unique chemical properties that are beneficial for their application but challenging for their analytical separation. As basic compounds, picolylamines are prone to strong interactions with the stationary phase in chromatography, often leading to poor peak shapes, such as tailing.[2] Furthermore, the polarity of many picolylamine derivatives can result in poor retention on traditional reversed-phase (RP) columns.[3]

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of chromatographic strategies for the analysis of substituted picolylamines. We will explore the mechanistic underpinnings of two primary liquid chromatography techniques—Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provide experimental data to guide researchers in selecting the optimal method for their specific analytes. We will delve into the "why" behind methodological choices, ensuring a deep, practical understanding of how to achieve robust and reliable separations for these challenging yet vital compounds.

Part 1: Reversed-Phase Chromatography (RPC) of Substituted Picolylamines

Reversed-phase chromatography is a cornerstone of HPLC, prized for its versatility. However, its application to basic compounds like picolylamines requires a nuanced understanding of analyte-column interactions to overcome common pitfalls.

Mechanism of Retention and Key Challenges

In RPC, separation is primarily driven by hydrophobic interactions between the analyte and a non-polar stationary phase, typically silica bonded with C18 or C8 alkyl chains. A polar mobile phase is used, and analytes with greater hydrophobicity are retained longer on the column.

The primary challenge with picolylamines in RPC is their basicity. Most pyridine derivatives have a pKa between 5 and 6.[2] At a typical unbuffered mobile phase pH, residual silanol groups on the silica-based stationary phase surface are ionized and acidic. These acidic sites can engage in strong, secondary ionic interactions with the protonated basic picolylamine, leading to significant peak tailing.[2]

Causality Behind Experimental Choices: Mitigating Peak Tailing

To achieve symmetrical peaks and reproducible retention, the interaction with residual silanols must be controlled. This can be accomplished through two primary strategies:

  • Mobile Phase pH Control: Adjusting the mobile phase pH is critical.

    • Low pH (e.g., pH 2-3): At this pH, the picolylamine is fully protonated (cationic). Crucially, the residual silanols on the silica surface are also protonated (neutral), which minimizes the strong ionic interactions that cause tailing. This is often the most effective approach. An acidic modifier like formic acid or trifluoroacetic acid (TFA) is typically used.

    • High pH (e.g., > 8): At high pH, the picolylamine is neutral, which can also lead to good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica-based columns will dissolve above pH 8.[2]

  • Use of High-Purity, End-Capped Columns: Modern RPC columns are often "end-capped," a process where unreacted silanol groups are chemically bonded with a small silylating agent. This reduces the number of available acidic sites, thereby minimizing secondary interactions and improving peak shape for basic compounds.[2]

Effect of Substituents on RPC Retention

The nature of the substituent on the pyridine ring directly impacts the molecule's overall hydrophobicity and, consequently, its retention time in RPC. Electron-withdrawing or -donating groups alter the electron density of the aromatic system and can influence polarity.[4]

  • Hydrophobic Substituents (e.g., -Cl, -CH3) increase the non-polar character of the molecule, leading to stronger interactions with the C18 stationary phase and thus longer retention times.

  • Polar/Hydrophilic Substituents (e.g., -NO2, -OH, -OCH3) decrease the overall hydrophobicity, resulting in weaker interactions and shorter retention times.

Experimental Protocol: RPC Analysis of Substituted Picolylamines

This protocol is designed to provide a robust starting point for separating a range of substituted picolylamines.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity or equivalent.

    • Column: High-purity, end-capped C18 column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for protonating silanols and ensuring consistent analyte protonation.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) at 254 nm.

  • Sample and Standard Preparation:

    • Prepare 1 mg/mL stock solutions of each substituted picolylamine in a 50:50 mixture of Acetonitrile:Water.

    • Create a working standard mixture containing all analytes at a final concentration of 50 µg/mL by diluting the stock solutions with the 50:50 diluent.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 60% B

      • 15-17 min: Hold at 60% B

      • 17.1-20 min: Return to 5% B and equilibrate.

    • Rationale: A gradient is used to effectively elute compounds with a range of hydrophobicities. The initial low organic content ensures retention of more polar analytes, while the increasing concentration of acetonitrile elutes the more hydrophobic ones.

Illustrative Data & Discussion: RPC

The following table summarizes the expected retention behavior for a set of hypothetical substituted 2-picolylamines based on the principles discussed.

AnalyteSubstituent (Position 4)Expected Retention Time (min)Rationale for Retention Order
1 -NO₂6.8The nitro group is highly polar, reducing hydrophobicity and leading to the earliest elution.
2 -OCH₃8.5The methoxy group is polar, but less so than the nitro group, resulting in slightly more retention.
3 -H (Unsubstituted)9.2The parent picolylamine serves as the baseline for hydrophobicity.
4 -Cl11.4The chloro group is hydrophobic, increasing non-polar character and retention on the C18 phase.

This data illustrates a clear trend: as the hydrophobicity of the substituent increases, so does the retention time in reversed-phase chromatography. The acidic mobile phase ensures sharp, symmetrical peaks for all analytes.

Part 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar picolylamine derivatives that are poorly retained in RPC, HILIC presents a powerful and often superior alternative.[5]

Mechanism of Retention: A Different World

HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile) and a small amount of an aqueous component.[6] The mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[7] Other interactions, such as hydrogen bonding and electrostatic forces (ion-exchange with surface silanols), also contribute to retention.[8] In essence, the elution order in HILIC is often the reverse of that seen in RPC.[8]

Causality Behind Experimental Choices: Why HILIC Works for Picolylamines
  • Enhanced Retention of Polar Compounds: Picolylamines, especially those with polar substituents, are highly water-soluble and may elute in the void volume in RPC. HILIC is specifically designed to retain such compounds.

  • MS-Friendly Mobile Phases: HILIC mobile phases are high in organic content, which promotes efficient desolvation and ionization in the mass spectrometer source, leading to enhanced sensitivity for LC-MS applications.[5]

  • Alternative Selectivity: The different retention mechanism provides a completely different selectivity profile compared to RPC, which is invaluable for separating isomers or closely related impurities.

Effect of Substituents on HILIC Retention

In HILIC, retention increases with the polarity of the analyte.

  • Polar/Hydrophilic Substituents (e.g., -NO2, -OH) increase the molecule's polarity, leading to stronger partitioning into the aqueous layer on the stationary phase and thus longer retention times.

  • Hydrophobic Substituents (e.g., -Cl, -CH3) decrease the overall polarity, resulting in weaker interactions and shorter retention times.

Experimental Protocol: HILIC Analysis of Substituted Picolylamines

This protocol provides a starting point for developing a HILIC separation.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity or equivalent.

    • Column: A bare silica or amide-bonded HILIC column (e.g., CORTECS UPLC HILIC, Waters).[5]

    • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0. The buffer is crucial for controlling the ionization state of both the analyte and the silica surface, ensuring reproducible retention.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Column Temperature: 35 °C.

    • Detection: DAD at 254 nm.

  • Sample and Standard Preparation:

    • Prepare 1 mg/mL stock solutions of each picolylamine in 90:10 Acetonitrile:Water. Crucially, the sample diluent should match the initial mobile phase conditions to avoid peak distortion.

    • Create a working standard mixture at 50 µg/mL using the same 90:10 Acetonitrile:Water diluent.

  • Chromatographic Run:

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0-1 min: Hold at 100% A (90% ACN).

      • 1-10 min: Linear gradient from 100% A to 60% A.

      • 10-12 min: Hold at 60% A.

      • 12.1-15 min: Return to 100% A and equilibrate.

    • Rationale: In HILIC, water is the strong eluting solvent. The gradient starts with high organic content to retain the polar analytes and gradually increases the aqueous component to facilitate their elution.

Illustrative Data & Discussion: HILILC

The following table summarizes the expected retention behavior in HILIC, which is largely the inverse of the RPC separation.

AnalyteSubstituent (Position 4)Expected Retention Time (min)Rationale for Retention Order
1 -Cl5.5The chloro group is the most hydrophobic, making the analyte least polar and thus the first to elute.
2 -H (Unsubstituted)7.1The parent compound is more polar than the chloro-substituted analog, leading to greater retention.
3 -OCH₃8.9The polar methoxy group increases retention in the HILIC system.
4 -NO₂10.3The highly polar nitro group provides the strongest interaction with the aqueous layer, resulting in the longest retention time.

This data demonstrates the power of HILIC for separating compounds based on their polarity, providing an orthogonal separation mechanism to RPC.

Part 3: Visualization and Method Selection

Choosing between RPC and HILIC depends entirely on the specific properties of the substituted picolylamines under investigation.

Experimental Workflow Diagram

The general workflow for analyzing substituted picolylamines is summarized below.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solutions Working Dilute to Working Standard (e.g., 50 µg/mL) in appropriate solvent Stock->Working Equilibrate Equilibrate Column (20-30 min) Working->Equilibrate Inject Inject Sample/Standard Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Compare Compare Retention Times Integrate->Compare Quantify Quantify (if required) Compare->Quantify

Caption: General workflow for HPLC analysis of substituted picolylamines.

Method Selection Logic

The following decision tree can guide the selection of the appropriate chromatographic mode.

DecisionTree Start Start: Analyze Substituted Picolylamines Q1 Are analytes poorly retained on C18? (k' < 1) Start->Q1 RPC Use Reversed-Phase (RPC) - C18 Column - Acidic Mobile Phase (pH 2-3) Q1->RPC No HILIC Use HILIC - Silica, Amide, or Diol Column - High Organic Mobile Phase (>80% ACN) Q1->HILIC Yes Tailing Is peak tailing an issue in RPC? RPC->Tailing OptimizeRPC Optimize RPC: 1. Ensure pH is low (2-3) 2. Use end-capped column 3. Consider ion-pairing agent (MS incompatible) Tailing->OptimizeRPC Yes

Caption: Decision logic for selecting between RPC and HILIC.

Conclusion

The successful chromatographic analysis of substituted picolylamines hinges on a deliberate strategy to manage their inherent basicity and polarity. Reversed-Phase Chromatography, when conducted with careful pH control and modern end-capped columns, provides excellent resolution for moderately polar to non-polar derivatives, separating them based on hydrophobicity. For highly polar analogs that are intractable by RPC, Hydrophilic Interaction Liquid Chromatography offers a superior alternative, providing robust retention and an orthogonal separation mechanism based on polarity.

By understanding the fundamental principles of these techniques and the causal relationships between experimental parameters and chromatographic outcomes, researchers can develop reliable, high-performance methods tailored to the specific physicochemical properties of their picolylamine analytes. This guide provides the foundational knowledge and practical protocols to navigate these challenges, enabling accurate and efficient analysis in drug discovery, quality control, and beyond.

References

  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Ernest, M., et al. (n.d.). 2-picolylamine derivatization for high sensitivity detection of abscisic acid in apicomplexan blood-infecting parasites.
  • ResearchGate. (2021, June 01). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • SciSpace. (2021, June 06). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Chemistry LibreTexts. (2024, October 04). 16.4: Substituent Effects in Electrophilic Substitutions.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, managing the lifecycle of reactive intermediates is a critical component of laboratory safety and operational efficiency. This guide provides an authoritative, step-by-step framework for the proper handling, segregation, and disposal of (5-Isopropylpyridin-2-yl)methanamine , ensuring compliance with environmental regulations and protecting laboratory personnel.

Chemical Profile & Mechanistic Hazard Characterization

To effectively manage chemical waste, one must first understand the molecular behavior that dictates its hazards. (5-Isopropylpyridin-2-yl)methanamine is a heterocyclic building block featuring a pyridine ring and a primary methanamine group[1].

Quantitative Chemical Data

The following table summarizes the key physical and structural properties that influence the compound's reactivity and environmental persistence:

PropertyValueOperational Implication
Chemical Name (5-Isopropylpyridin-2-yl)methanamineN/A
CAS Number 1188477-20-4Use for inventory and EHS tracking
Molecular Formula C9H14N2Contains nitrogen; produces NOx upon incineration
Molecular Weight 150.22 g/mol High volatility potential in solvent mixtures
LogP 1.66Moderately lipophilic; can penetrate standard latex gloves
TPSA 38.91 ŲIndicates significant polar surface area
H-Donors / Acceptors 1 / 2Highly reactive with electrophiles and acids

Data sourced from ChemScene[2].

Causality of Hazards

The inherent danger of this compound lies in its dual functionality. The primary amine acts as a potent nucleophile and a strong organic base[1]. Because of the available lone pair on the nitrogen atom, it readily abstracts protons from biological tissues, leading to severe skin burns and irreversible eye damage upon contact[3].

Furthermore, the basicity of the amine means it will react violently and exothermically with strong acids. The organic framework, particularly the isopropyl and pyridine moieties, is highly susceptible to rapid, potentially explosive degradation if mixed with strong oxidizing agents[3]. Strict segregation is not merely a regulatory formality; it is a chemical necessity to prevent thermal runaway and toxic gas evolution.

Immediate Safety & Spill Response Protocol

In the event of a spill, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

Step-by-Step Spill Response Methodology
  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to disperse volatile amine vapors[4].

  • Don Appropriate PPE: Standard nitrile gloves are insufficient for extended contact with lipophilic amines. Don heavy-duty butyl rubber or PVA gloves, a chemical-resistant lab coat, tight-sealing safety goggles, and a NIOSH-approved respirator if the spill is outside a fume hood[5],[3].

  • Contain the Spill: Causality: Do not use combustible absorbents like sawdust, as the reactive amine can trigger degradation. Use an inert, non-combustible absorbent such as vermiculite, dry sand, or a specialized universal spill pad[6].

  • Collect and Neutralize: Carefully sweep the absorbed material using non-sparking tools and place it into a sealable hazardous waste container[6].

  • Site Decontamination: Wash the spill area with copious amounts of water, but crucially, do not allow the wash water to enter municipal drains[4]. Collect the wash water as aqueous hazardous waste.

  • Validation Step: Use a pH indicator swab on the cleaned surface. A neutral pH (around 7) validates that all residual amine has been successfully removed.

SpillResponse Start Spill Detected Evac 1. Evacuate & Ventilate Isolate the area Start->Evac PPE 2. Don PPE (Respirator, Butyl Gloves) Evac->PPE Contain 3. Contain Spill (Use Inert Absorbent) PPE->Contain Collect 4. Collect Waste (Sealable Container) Contain->Collect Label 5. Label Container (Corrosive Amine) Collect->Label Dispose 6. EHS Transfer (Approved Facility) Label->Dispose

Spill Response Workflow for (5-Isopropylpyridin-2-yl)methanamine.

Standard Operating Procedure (SOP): Waste Segregation & Disposal

Routine disposal of (5-Isopropylpyridin-2-yl)methanamine must follow a self-validating protocol to ensure absolute compliance and safety. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5].

Step-by-Step Disposal Methodology
  • Characterize the Waste Stream: Determine if the waste is neat (pure), an aqueous solution, or an organic solvent mixture. Causality: Halogenated vs. non-halogenated organic streams require different incineration temperatures at the disposal facility. Aqueous amine waste is highly alkaline and requires specific neutralization or D002 corrosive classification.

  • Select the Receptacle: Use High-Density Polyethylene (HDPE) containers. Causality: Amines can cause environmental stress cracking in certain plastics (like polycarbonate) and will corrode metal drums over time. HDPE provides robust chemical resistance. Ensure the container has an airtight, screw-top seal[5].

  • Segregate Incompatibles (Critical Step): Store the waste container in a secondary containment tray specifically designated for bases/amines. Causality: The primary amine will react exothermically with acids, potentially boiling the solvent and causing a pressure burst[3]. Keep strictly away from strong oxidizers[3].

  • Labeling & Documentation: Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste," the full chemical name, and bear the "Corrosive" hazard pictogram[5]. Validation: Cross-reference the tag with the lab's chemical inventory system to ensure no unlabeled "mystery" bottles are generated.

  • EHS Transfer: Submit a collection request to your Environmental Health and Safety (EHS) department. Causality: Drain disposal violates EPA/RCRA regulations and can severely disrupt the microbial balance in municipal wastewater treatment facilities due to the compound's toxicity[4],[5].

WasteSegregation Waste (5-Isopropylpyridin-2-yl)methanamine Waste Generation Check Identify Waste Stream Waste->Check Org Organic Solutions Check->Org Aq Aqueous Solutions (High pH) Check->Aq Segregate CRITICAL: Segregate from Strong Acids & Oxidizers Org->Segregate Aq->Segregate Container Store in HDPE Corrosive-Resistant Container Segregate->Container EHS EHS Disposal Route (EPA D002 / Corrosive) Container->EHS

Waste Segregation and Disposal Logic for Corrosive Amines.

Regulatory Compliance & Waste Classification

To maintain institutional compliance, waste generators must accurately classify discarded chemicals according to federal and local guidelines.

  • EPA/RCRA Classification: While (5-Isopropylpyridin-2-yl)methanamine is not specifically P- or U-listed, it frequently exhibits the characteristic of corrosivity (EPA Waste Code D002 ) if discarded in an aqueous solution with a pH ≥ 12.5, or toxicity depending on local state regulations[6],[7].

  • OSHA Compliance: Classified as a hazardous chemical requiring Hazard Communication standard compliance (29 CFR 1910.1200). Safety Data Sheets (SDS) must be readily accessible to all personnel handling the material[3].

  • Transportation/Shipping: For EHS transport to an approved waste disposal plant, the material falls under UN regulations, typically classified as "AMINES, LIQUID, CORROSIVE, N.O.S."[3].

References

  • Material Safety Data Sheet - 2,6-Pyridinedimethanol, 98% - Cole-Parmer. Cole-Parmer.[Link]

Sources

Personal protective equipment for handling (5-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our chemical products. This guide provides a comprehensive operational plan for handling (5-Isopropylpyridin-2-yl)methanamine (CAS No. 1188477-20-4), focusing on the necessary personal protective equipment (PPE) and associated safety protocols.

Hazard Assessment: An Expert-Informed Perspective

(5-Isopropylpyridin-2-yl)methanamine combines a pyridine ring, a known hazardous scaffold, with a primary amine, which can also contribute to toxicity and irritation. Aminopyridines are classified as toxic upon ingestion or skin contact, and as severe skin and eye irritants.[2][3] Consequently, we must treat this compound with a high degree of caution, assuming it poses similar risks.

Anticipated Hazards:

  • Acute Toxicity: Potentially toxic if swallowed, inhaled, or absorbed through the skin.[2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

Based on these anticipated hazards, a stringent set of safety protocols is mandatory.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a comprehensive system designed to shield you from all potential routes of exposure. Every piece of equipment has a specific purpose grounded in the anticipated chemical properties of the material.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are recommended). Double-gloving is strongly advised.[4]The pyridine and amine functionalities can be absorbed through the skin.[5] Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. Double-gloving provides an extra layer of protection against tears and minimizes contamination during doffing.
Eye and Face Protection ANSI-approved chemical splash goggles. A face shield should be worn over the goggles if there is a significant splash risk.[5][6]Protects the eyes from dust, aerosols, and splashes, which could cause serious, irreversible damage.[1] Safety glasses are insufficient as they do not provide a complete seal.
Skin and Body Protection A fully-buttoned, long-sleeved laboratory coat. Full-length pants and closed-toe shoes are mandatory.[5][7]Prevents accidental skin contact with the chemical. The lab coat should be made of a material appropriate for chemical resistance.
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood.[5][8]A fume hood is the primary engineering control to prevent inhalation of potentially toxic and irritating dust or vapors.[6] A respirator is not a substitute for a fume hood and should only be used for emergency situations like spill cleanup by trained personnel.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is paramount for minimizing risk. This protocol covers the lifecycle of the chemical within your laboratory.

Step 1: Preparation and Pre-Handling
  • Designate a Work Area: All work with (5-Isopropylpyridin-2-yl)methanamine must be performed in a designated area within a certified chemical fume hood.[8]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[5]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

Step 2: Weighing and Dispensing
  • Tare Your Vessel: Place a weigh boat or appropriate glassware on the balance inside the fume hood and tare it.

  • Dispense Slowly: Carefully dispense the solid chemical, avoiding the creation of dust. Use the smallest quantity practical for your experiment.[1]

  • Close Securely: Immediately and securely close the primary container after dispensing.

  • Clean Tools: Decontaminate the spatula and any other tools used before removing them from the fume hood.

Step 3: Post-Handling and Decontamination
  • Wipe Down Surfaces: After completing your work, wipe down the working surface inside the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the designated hazardous waste container.

  • Wash Hands: Wash your hands and forearms thoroughly with soap and water after leaving the work area.[6]

Disposal Plan: Ensuring Environmental and Personnel Safety

Pyridine and its derivatives are classified as hazardous waste and require specific disposal procedures.[4][9] Under no circumstances should this chemical or its waste be disposed of in standard trash or down the drain.[4]

  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[4] The label should read "Hazardous Waste" and include the full chemical name.

  • Liquid Waste: If the compound is used in a solution, collect all liquid waste in a compatible, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: The primary container, even when empty, should be treated as hazardous waste, sealed, and disposed of through your institution's Environmental Health & Safety (EHS) department.

Visual Workflow for Handling (5-Isopropylpyridin-2-yl)methanamine

The following diagram outlines the critical decision points and procedural flow for safely managing this compound from receipt to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Management prep_area Designate Area in Fume Hood verify_safety Verify Eyewash/Shower prep_area->verify_safety don_ppe Don Full PPE verify_safety->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to handling reaction Perform Experiment weigh->reaction decon_area Decontaminate Work Area reaction->decon_area Experiment complete decon_tools Clean/Dispose of Tools decon_area->decon_tools solid_waste Collect Contaminated Solids (Gloves, Wipes, etc.) decon_tools->solid_waste Segregate waste label_waste Label as Hazardous Waste: '(5-Isopropylpyridin-2-yl)methanamine' solid_waste->label_waste liquid_waste Collect Liquid Waste liquid_waste->label_waste store_waste Store in Designated Area label_waste->store_waste end_process Contact EHS for Final Waste Pickup store_waste->end_process

Caption: Workflow for handling (5-Isopropylpyridin-2-yl)methanamine.

References

  • ATSDR . (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Alpha Chemika . (n.d.). 2-AMINO PYRIDINE For Synthesis. Retrieved from [Link]

  • SDFine . (n.d.). GHS Safety Data Sheet: 4-AMINOPYRIDINE. Retrieved from [Link]

  • Alkali Metals Limited . (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Washington State University . (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Loba Chemie . (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • GOV.UK . (2015, October 15). Pyridine: incident management. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.